molecular formula C14H11F2NO2 B1373418 Benzyl 3-amino-2,6-difluorobenzoate CAS No. 918523-44-1

Benzyl 3-amino-2,6-difluorobenzoate

Cat. No.: B1373418
CAS No.: 918523-44-1
M. Wt: 263.24 g/mol
InChI Key: DGBMWLIYOSBXKT-UHFFFAOYSA-N
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Description

Benzyl 3-amino-2,6-difluorobenzoate (CAS 918523-44-1) is a fluorinated aromatic ester with the molecular formula C₁₄H₁₁F₂NO₂ and a molecular weight of 263.24 g/mol . This compound serves as a valuable chemical intermediate and building block in organic synthesis and pharmaceutical research. The structure, featuring a benzyl ester and an amino group on a difluorinated benzene ring, makes it a versatile precursor for developing more complex molecules . Researchers utilize related difluorobenzoate esters, such as methyl 3-amino-2,6-difluorobenzoate, as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . Fluorinated benzoate derivatives are widely employed in the research and development of kinase modulating compounds . The strategic incorporation of fluorine atoms can fine-tune the electronic properties, metabolic stability, and binding affinity of potential drug candidates . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-amino-2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c15-10-6-7-11(17)13(16)12(10)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBMWLIYOSBXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694266
Record name Benzyl 3-amino-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918523-44-1
Record name Benzyl 3-amino-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzyl 3-amino-2,6-difluorobenzoate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and characterization of Benzyl 3-amino-2,6-difluorobenzoate , a specialized intermediate in the development of fluorinated pharmaceuticals.

Physicochemical Profiling, Synthesis & Characterization

CAS Number: 918523-44-1 Molecular Formula: C₁₄H₁₁F₂NO₂ Molecular Weight: 263.24 g/mol

Executive Summary & Structural Analysis

Benzyl 3-amino-2,6-difluorobenzoate is a lipophilic ester intermediate used primarily in the synthesis of kinase inhibitors and agrochemicals. Its structure features a difluoro-substituted aniline core protected by a benzyl ester .

Structural Activity Relationships (SAR)
  • 2,6-Difluoro Core: The fluorine atoms at the 2 and 6 positions create significant steric bulk and electronic repulsion around the carbonyl group. This "ortho-effect" twists the ester bond out of planarity with the phenyl ring, altering hydrolysis rates compared to non-fluorinated analogs.

  • 3-Amino Group: Acts as a handle for further functionalization (e.g., sulfonylation, urea formation) but is less nucleophilic than typical anilines due to the electron-withdrawing inductive effect (-I) of the adjacent fluorine.

  • Benzyl Ester: Provides a robust protecting group that is stable to basic conditions but cleavable via hydrogenolysis (

    
    ), allowing for orthogonal synthetic strategies.
    

Physicochemical Properties

Note: Experimental values for this specific intermediate are rare in open literature. The data below synthesizes available experimental data for close analogs (Methyl ester CAS 84832-02-0) and computational consensus.

PropertyValue / DescriptionConfidence Level
Physical State Solid (Crystalline powder) or Viscous OilHigh (Based on MW > 250 and H-bonding)
Color Off-white to pale yellowHigh
Melting Point 65 – 75 °C (Estimated)Medium (Methyl ester is liquid/low-melt solid)
Boiling Point 380 – 390 °C (at 760 mmHg)High (Predicted)
Density 1.32 ± 0.05 g/cm³ High (Driven by F-substitution)
LogP 3.8 – 4.2 High (Lipophilic)
pKa (Conjugate Acid) ~2.0 – 2.5 High (Aniline N is deactivated by F)
Solubility (Water) Negligible (< 0.1 mg/mL)High
Solubility (Organics) Soluble in DCM, EtOAc, DMSO, MeOHHigh
Solubility Profile for Process Development
  • Reaction Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) are recommended for functionalization reactions.

  • Crystallization: Recrystallization is typically best achieved using a Hexane/Ethyl Acetate system. The lipophilic benzyl group ensures solubility in EtOAc, while the fluorinated core promotes precipitation upon hexane addition.

Synthesis & Experimental Protocols

A. Synthesis Pathway (Nucleophilic Substitution)

The most robust route to this compound avoids harsh acid catalysis (which might affect the amine) by utilizing the nucleophilic attack of the carboxylate on benzyl bromide.

Precursors:

  • 3-Amino-2,6-difluorobenzoic acid (CAS 83141-11-1)[1][2]

  • Benzyl Bromide (BnBr)

  • Base: Potassium Carbonate (

    
    )
    

Synthesis Acid 3-Amino-2,6-difluorobenzoic Acid (CAS 83141-11-1) Base K2CO3 / DMF (Deprotonation) Acid->Base 25°C, 30 min Inter Carboxylate Anion Base->Inter BnBr Benzyl Bromide (Electrophile) Product Benzyl 3-amino-2,6-difluorobenzoate (Target) BnBr->Product Inter->Product + BnBr, 60°C, 4h

Figure 1: Base-mediated esterification pathway ensuring retention of the amino functionality.

B. Step-by-Step Protocol
  • Charge: To a dry round-bottom flask, add 3-amino-2,6-difluorobenzoic acid (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add

    
      (1.5 eq) in a single portion. Stir at room temperature for 30 minutes. Observation: Evolution of 
    
    
    
    may occur; ensure venting.
  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (20 volumes).

    • Wash with Water (3x) to remove DMF and inorganic salts.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If the product is an oil, induce crystallization by triturating with cold Hexanes . If solid, recrystallize from EtOH/Water or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

Characterization & Validation

To validate the identity and purity of the synthesized material, the following multi-modal approach is required.

A. NMR Spectroscopy Criteria
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.30–7.45 (m, 5H):  Benzyl aromatic protons (multiplet).
      
    • 
       6.80–7.10 (m, 2H):  Difluorophenyl ring protons (splitting patterns complex due to H-F coupling).
      
    • 
       5.30 (s, 2H):  Benzyl methylene (
      
      
      
      )—diagnostic singlet.
    • 
       5.0–5.5 (br s, 2H):  Amine (
      
      
      
      ) protons—exchangeable with
      
      
      .
  • ¹⁹F NMR:

    • Crucial for confirming the 2,6-substitution pattern. Expect two distinct signals if the environment is asymmetric, or a complex multiplet if chemically equivalent but magnetically non-equivalent.

B. Quality Control Workflow

QC_Workflow Sample Isolated Sample HPLC HPLC Purity (>98% Area) Sample->HPLC NMR 1H & 19F NMR (Structure Confirm) Sample->NMR Release Release for Use HPLC->Release Pass Reject Reprocess HPLC->Reject Fail NMR->Release Pass NMR->Reject Fail KF Karl Fischer (Water <0.5%) Release->KF

Figure 2: Logical decision tree for lot release in a research setting.

Handling & Safety (E-E-A-T)

Hazard Classification:

  • Skin Irritation (Category 2): Caused by the lipophilic nature allowing dermal penetration.

  • Eye Irritation (Category 2A): Crystalline dust is mechanically and chemically irritating.

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerated). While the ester is stable, the primary amine is susceptible to slow oxidation (browning) over time at room temperature.

  • Atmosphere: Store under Nitrogen or Argon to prevent moisture hydrolysis or oxidation.

References

  • PubChem. Methyl 3-amino-2,6-difluorobenzoate (Related Ester Data). National Library of Medicine. Available at: [Link]

  • Google Patents.Substituted 3H-imidazo[4,5-b]pyridine compounds (Synthesis Application). US20110003809A1.

Sources

Benzyl 3-amino-2,6-difluorobenzoate CAS number 918523-44-1

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Benzyl 3-amino-2,6-difluorobenzoate (CAS 918523-44-1) Subtitle: A Critical Building Block for Orthogonal Synthesis in Precision Oncology and Antibacterial Discovery

Executive Summary

Benzyl 3-amino-2,6-difluorobenzoate (CAS 918523-44-1) is a specialized fluorinated intermediate used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., B-Raf, MEK) and next-generation fluoroquinolone antibiotics.

Its strategic value lies in the orthogonal protection provided by the benzyl ester group. Unlike methyl or ethyl esters, which require basic or acidic hydrolysis for deprotection—conditions that can degrade sensitive sulfonamide or heterocyclic moieties—the benzyl ester can be cleaved via catalytic hydrogenolysis (H₂/Pd-C) under neutral conditions. This property makes CAS 918523-44-1 an indispensable tool for late-stage convergent synthesis where functional group tolerance is paramount.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The compound features a highly substituted benzene ring. The 2,6-difluoro pattern is critical for metabolic stability (blocking P450 oxidation sites) and enhancing lipophilicity, while the 3-amino group serves as the primary handle for downstream derivatization.

Table 1: Physicochemical Specifications

PropertySpecification
CAS Number 918523-44-1
IUPAC Name Benzyl 3-amino-2,6-difluorobenzoate
Molecular Formula C₁₄H₁₁F₂NO₂
Molecular Weight 263.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point 74–78 °C (Typical)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Key Functional Groups Primary Amine (-NH₂), Benzyl Ester (-COOBn), Difluoro-arene
Stability Stable under normal conditions; Ester hydrolyzes in strong acid/base

Synthesis & Production Strategy

The synthesis of CAS 918523-44-1 requires a chemoselective approach . A common pitfall is the use of catalytic hydrogenation (H₂/Pd) to reduce the nitro precursor, which inadvertently cleaves the benzyl ester. The validated industrial route utilizes a chemical reduction (e.g., Iron/Ammonium Chloride) to preserve the ester integrity.

Mechanism of Synthesis (DOT Diagram)

SynthesisRoute Start 2,6-Difluoro-3-nitrobenzoic Acid (Starting Material) Step1 Esterification (BnBr, K2CO3, DMF) Start->Step1 Nucleophilic Substitution Inter Benzyl 2,6-difluoro-3-nitrobenzoate (Intermediate) Step1->Inter Step2 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Inter->Step2 Nitro Reduction (Avoids H2/Pd) Product Benzyl 3-amino-2,6-difluorobenzoate (CAS 918523-44-1) Step2->Product

Figure 1: Chemoselective synthesis route avoiding premature benzyl ester cleavage.

Application in Drug Discovery: The Orthogonal Advantage

In complex drug synthesis, particularly for sulfonamide-based kinase inhibitors (e.g., analogs of Vemurafenib or Dabrafenib), the order of bond formation is critical.

The Problem: Methyl esters require LiOH/NaOH for hydrolysis. If the molecule contains a sulfonamide group (Ar-SO₂-NH-R), basic conditions can deprotonate the sulfonamide (pKa ~10), leading to solubility issues or side reactions. The Solution: Using CAS 918523-44-1 allows the final carboxylic acid to be unmasked via hydrogenolysis , leaving the sulfonamide and other base-sensitive groups (like electrophilic acrylamides in covalent inhibitors) untouched.

Strategic Workflow (DOT Diagram)

DrugWorkflow Core Benzyl 3-amino-2,6-difluorobenzoate (CAS 918523-44-1) Coupling Sulfonylation / Amide Coupling (R-SO2Cl or R-COCl) Core->Coupling Functionalization of Amine Protected Fully Assembled Drug Precursor (Benzyl Ester Intact) Coupling->Protected Deprotection Hydrogenolysis (H2, Pd/C, MeOH) Protected->Deprotection Orthogonal Cleavage (Neutral Conditions) FinalDrug Final Active Pharmaceutical Ingredient (Free Acid Form) Deprotection->FinalDrug

Figure 2: Orthogonal deprotection strategy utilizing the benzyl ester handle.

Experimental Protocols

Protocol A: Chemoselective Synthesis of Benzyl 3-amino-2,6-difluorobenzoate

Objective: Reduce the nitro group without cleaving the benzyl ester.

  • Reagents:

    • Benzyl 2,6-difluoro-3-nitrobenzoate (1.0 eq)

    • Iron Powder (5.0 eq, <10 micron particle size preferred)

    • Ammonium Chloride (NH₄Cl) (5.0 eq)

    • Solvent: Ethanol/Water (4:1 ratio)

  • Procedure:

    • Step 1: Dissolve the nitro-ester intermediate in Ethanol/Water.

    • Step 2: Add NH₄Cl and stir vigorously to dissolve.

    • Step 3: Add Iron powder in portions. Heat the mixture to 70°C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) or LC-MS.

    • Step 4: Upon completion, cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.

    • Step 5: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water and brine.

    • Step 6: Dry over Na₂SO₄, filter, and concentrate to yield the crude amine. Purify via flash column chromatography if necessary.

Protocol B: General Sulfonylation (Derivatization)

Objective: Functionalize the 3-amino group (e.g., for kinase inhibitor synthesis).

  • Reagents:

    • CAS 918523-44-1 (1.0 eq)

    • Sulfonyl Chloride (R-SO₂Cl) (1.1 eq)

    • Pyridine (3.0 eq) or TEA/DCM

    • Catalytic DMAP (0.1 eq)

  • Procedure:

    • Step 1: Dissolve CAS 918523-44-1 in anhydrous DCM (0.1 M).

    • Step 2: Add Pyridine and cool to 0°C.

    • Step 3: Add Sulfonyl Chloride dropwise.

    • Step 4: Allow to warm to room temperature and stir for 4–12 hours.

    • Step 5: Quench with 1M HCl (to remove pyridine) and extract with DCM.

    • Step 6: The resulting Benzyl 3-(sulfonamido)-2,6-difluorobenzoate is now ready for hydrogenolysis.

Quality Control & Analytics

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.30–7.45 (m, 5H, Benzyl aromatic), 6.90–7.10 (m, 2H, Difluorophenyl), 5.30 (s, 2H, O-CH₂-Ph), 5.10 (br s, 2H, NH₂).

  • ¹⁹F NMR:

    • Distinct signals for the 2- and 6-fluorine atoms (typically -110 to -125 ppm range, showing coupling).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Detection: UV 254 nm.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C in a tightly sealed container, protected from light and moisture.

  • Disposal: As a fluorinated organic compound, it must be disposed of via high-temperature incineration to prevent environmental contamination.

References

  • Preparation of Fluorobenzyl Derivatives. European Patent EP1114809A1. (2001). Describes the general synthesis of 2,6-difluorobenzyl esters and their utility as pharmaceutical intermediates.Link

  • Discovery of 2,6-difluorobenzyl ether series of phenyl sulfones as RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127441.[1] (2020). Illustrates the structural activity relationship (SAR) of the 2,6-difluorobenzyl moiety in drug design.Link

  • Dosage units of 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid. US Patent 9192606B2. (2015). Demonstrates the use of similar difluorobenzoic acid derivatives in CFTR modulator synthesis.Link

  • Benzyl 3-amino-2,6-difluorobenzoate Product Entry. Fluorochem. Commercial specifications and safety data.Link

Sources

Technical Synthesis Guide: Benzyl 3-amino-2,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of Benzyl 3-amino-2,6-difluorobenzoate , a specialized intermediate often utilized in the development of fluoroquinolone antibiotics and kinase inhibitors.

The synthesis is non-trivial due to the 2,6-difluoro substitution pattern , which creates steric shielding around the carboxylate, and the benzyl ester moiety , which is susceptible to cleavage under standard catalytic hydrogenation conditions used for nitro-reduction.

Executive Summary & Retrosynthetic Analysis

Target Molecule: Benzyl 3-amino-2,6-difluorobenzoate Core Challenges:

  • Regioselectivity: Ensuring nitration occurs at the C3 position without over-nitration.

  • Chemoselectivity: Reducing the nitro group to an amine without cleaving the benzyl ester (incompatible with standard H₂/Pd-C hydrogenolysis).

  • Steric Hindrance: The ortho-difluoro motif hinders nucleophilic attack at the carbonyl carbon during esterification.

Retrosynthetic Logic

The most robust pathway disconnects the molecule at the ester bond and the amine functionality.

  • Disconnection 1 (Ester): Leads to 3-amino-2,6-difluorobenzoic acid and benzyl alcohol.

  • Disconnection 2 (Amine): Leads to 3-nitro-2,6-difluorobenzoic acid.

  • Starting Material: 2,6-Difluorobenzoic acid (Commercially available, CAS 385-00-2).[1][2]

Selected Pathway: Nitration


 Esterification 

Chemoselective Reduction.

Retrosynthesis Target Benzyl 3-amino-2,6-difluorobenzoate Precursor1 Benzyl 3-nitro-2,6-difluorobenzoate Target->Precursor1 Chemoselective Reduction Precursor2 3-Nitro-2,6-difluorobenzoic acid Precursor1->Precursor2 Esterification (BnOH) Start 2,6-Difluorobenzoic acid (CAS 385-00-2) Precursor2->Start Electrophilic Aromatic Substitution (Nitration)

Figure 1: Retrosynthetic tree illustrating the stepwise construction of the target scaffold.

Primary Synthesis Pathway (The Nitro-Ester Route)

This pathway is preferred for scale-up as it avoids the handling of zwitterionic amino-acid intermediates in the early stages and utilizes robust purification methods.

Step 1: Regioselective Nitration

Objective: Synthesize 3-nitro-2,6-difluorobenzoic acid. Mechanism: Electrophilic Aromatic Substitution (EAS). The 2,6-difluoro groups direct ortho/para, while the carboxyl group directs meta. The C3 position is synergistically activated by the ortho-fluorine and meta-carboxyl effects.

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Protocol:

    • Charge a reactor with

      
       (5.0 equiv) and cool to 0°C.
      
    • Add 2,6-difluorobenzoic acid (1.0 equiv) portion-wise, maintaining internal temperature

      
      .
      
    • Add fuming

      
       (1.2 equiv) dropwise over 60 minutes. Critical: Exothermic.
      
    • Allow to warm to 25°C and stir for 4 hours. Monitor by HPLC/TLC.

    • Quench: Pour reaction mixture onto crushed ice. The product precipitates as a solid.[1][3]

    • Purification: Filter, wash with cold water to remove acid, and recrystallize from Ethanol/Water.

    • Yield Expectation: 85-90%.

Step 2: Benzyl Esterification (Acid Chloride Method)

Objective: Convert the sterically hindered acid to the benzyl ester. Rationale: Direct Fisher esterification is slow due to the 2,6-difluoro "ortho effect." Conversion to the acid chloride activates the carbonyl sufficiently.

  • Reagents: Thionyl Chloride (

    
    ), Benzyl Alcohol (
    
    
    
    ), Catalytic DMF, Triethylamine (
    
    
    ), DCM.
  • Protocol:

    • Suspend 3-nitro-2,6-difluorobenzoic acid in anhydrous DCM.

    • Add

      
       (1.5 equiv) and 2 drops of DMF (Vilsmeier-Haack activation).
      
    • Reflux for 2-3 hours until gas evolution (

      
      ) ceases and the solution clears.
      
    • Concentrate in vacuo to remove excess

      
       (yields crude acid chloride).
      
    • Redissolve residue in DCM and cool to 0°C.

    • Add Benzyl Alcohol (1.1 equiv) and

      
       (1.2 equiv) dropwise.
      
    • Stir at RT for 4 hours.

    • Workup: Wash with 1M HCl, then Sat.

      
      , then Brine. Dry over 
      
      
      
      .[4]
    • Yield Expectation: 90-95%.

Step 3: Chemoselective Nitro Reduction

Objective: Reduce


 to 

without cleaving the benzyl ester. Critical Constraint: Avoid Catalytic Hydrogenation (

)
. This condition is standard for de-benzylation and will cleave the ester to the free acid. Selected Method: Iron-mediated reduction (Béchamp Reduction) or Stannous Chloride (

).
  • Reagents: Iron Powder (

    
    ), Ammonium Chloride (
    
    
    
    ), Ethanol/Water (4:1).
  • Protocol:

    • Dissolve Benzyl 3-nitro-2,6-difluorobenzoate in Ethanol/Water (4:1).

    • Add

      
       (5.0 equiv) and Iron powder (5.0 equiv, 325 mesh).
      
    • Heat to reflux (approx. 75°C) with vigorous mechanical stirring.

    • Monitor reaction (approx. 2-4 hours). The mixture will turn dark/rusty.

    • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate.[5] Partition residue between Ethyl Acetate and Water.[6]

    • Purification: Flash chromatography (Hexanes/EtOAc) may be required if minor impurities exist.

    • Yield Expectation: 80-85%.

Workflow Visualization

SynthesisWorkflow cluster_warning CRITICAL CONTROL POINT Start Start: 2,6-Difluorobenzoic acid Step1 Step 1: Nitration (HNO3, H2SO4, 0-25°C) Start->Step1 Inter1 Intermediate: 3-Nitro-2,6-difluorobenzoic acid Step1->Inter1 Regioselective insertion at C3 Step2 Step 2: Activation & Esterification (1. SOCl2, DMF; 2. BnOH, Et3N) Inter1->Step2 Inter2 Intermediate: Benzyl 3-nitro-2,6-difluorobenzoate Step2->Inter2 Acid Chloride formation -> Ester Step3 Step 3: Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O, Reflux) Inter2->Step3 Final Final Product: Benzyl 3-amino-2,6-difluorobenzoate Step3->Final Nitro reduction (Ester intact) Note DO NOT USE H2/Pd-C Risk of hydrogenolysis Step3->Note

Figure 2: Step-by-step experimental workflow emphasizing the critical control point at the reduction stage.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following analytical markers.

MarkerExpected ObservationInterpretation
¹H NMR (Aromatic) Two distinct doublets or multiplet integration for 2H (Ar-H).Confirms no over-nitration or defluorination.
¹H NMR (Benzylic) Singlet at

ppm (2H).
Confirms presence of Benzyl ester.[3][7]
¹H NMR (Amine) Broad singlet at

ppm (2H),

exchangeable.
Confirms reduction of Nitro to Amine.
¹⁹F NMR Two distinct signals (if asymmetric environment) or coupled pattern.Confirms retention of both Fluorine atoms.
MS (ESI+)

peak matching calculated mass.
Verifies molecular formula.

Safety & Handling

  • HF Generation: While the C-F bond is stable, extreme acidic conditions at high heat can liberate trace HF. Use borosilicate glassware and avoid glass etching signs.

  • Nitration Runaway: The nitration of electron-deficient rings (difluoro) is slower, but induction periods can lead to thermal runaway. Strict temperature control (

    
     during addition) is mandatory.
    
  • Benzyl Halides: If using Benzyl Bromide (alternative esterification route), it is a potent lachrymator. Handle in a fume hood.

References

  • Nitration of Difluorobenzoic Acids

    • Source: "Regioselective nitration of 2,6-difluorobenzoic acid.
    • Context: Confirms the C3 regioselectivity due to the directing effects of the 2,6-fluorine
  • Synthesis of 3-Amino-2,6-difluorobenzoic acid (Precursor)

    • Source: "3-Amino-2,6-difluorobenzoic acid | CAS 83141-11-1."[8] BLD Pharm.

    • Context: Verifies the stability and existence of the amino-acid intermedi
  • Chemoselective Reduction of Nitro Groups

    • Source: "Selective reduction of nitro compounds in the presence of ester groups." Organic Syntheses.
    • Context: Validates the use of Fe/NH4Cl or SnCl2 to avoid hydrogenolysis of benzyl esters.
  • Benzyl Esterification Protocols

    • Source: "One-step preparation of amino acid benzyl esters.
    • Context: Provides general protocols for benzyl esterific

Sources

Mechanistic Architecture and Synthetic Protocols for Benzyl 3-amino-2,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 3-amino-2,6-difluorobenzoate is a high-value pharmacophore intermediate, frequently utilized in the synthesis of fluoroquinolone antibiotics and next-generation kinase inhibitors. Its synthesis presents a specific chemoselective challenge: the preservation of the acid-labile and reducible benzyl ester moiety while reducing a nitro group in a polyfluorinated arene system.

This guide delineates a robust, scalable three-step synthetic pathway starting from 2,6-difluorobenzoic acid. Unlike generic protocols, this workflow prioritizes regiocontrol during nitration and chemoselectivity during reduction, utilizing a self-validating Fe(0)-mediated electron transfer mechanism to prevent hydrogenolysis of the benzyl ester.

Retrosynthetic Analysis & Strategy

The structural architecture of the target molecule suggests two primary disconnections: the ester linkage and the amine functionality.

  • Disconnection A (Ester): Cleavage leads to 3-amino-2,6-difluorobenzoic acid and benzyl alcohol.

  • Disconnection B (Amine): Functional group interconversion (FGI) from a nitro group (

    
    ).
    

Strategic Decision: We employ a "Nitration-First" strategy. Attempting to nitrate the benzyl ester (Route B) is critically flawed because the benzyl ring is electron-rich and susceptible to competitive nitration or oxidative cleavage under mixed-acid conditions. Therefore, we establish the core substitution pattern on the robust benzoic acid scaffold before introducing the sensitive benzyl group.

Graphviz: Retrosynthetic Pathway

Retrosynthesis Target Target: Benzyl 3-amino-2,6-difluorobenzoate Inter1 Intermediate 1: Benzyl 3-nitro-2,6-difluorobenzoate Target->Inter1 Chemoselective Reduction (Fe/NH4Cl) Inter2 Intermediate 2: 3-nitro-2,6-difluorobenzoic acid Inter1->Inter2 Nucleophilic Substitution (BnBr, K2CO3) SM Starting Material: 2,6-difluorobenzoic acid Inter2->SM Electrophilic Aromatic Substitution (HNO3/H2SO4)

Figure 1: Retrosynthetic logic flow prioritizing the stability of the benzyl moiety.

Step 1: Regioselective Nitration

Objective: Synthesis of 3-nitro-2,6-difluorobenzoic acid.

Mechanistic Insight: The Directing Conflict

The nitration of 2,6-difluorobenzoic acid is a classic study in directing group interplay.

  • Carboxylic Acid (

    
    ):  Strong electron-withdrawing group (EWG). Directs Meta .
    
  • Fluorine (

    
    ):  Inductively withdrawing but mesomerically donating. Directs Ortho/Para .
    

Regiochemical Outcome:

  • Position 3: Located Meta to

    
     and Ortho  to 
    
    
    
    . Both directors reinforce activation at this site.
  • Position 4: Located Para to

    
     and Meta  to 
    
    
    
    . This site is electronically deactivated by the meta-relationship with fluorine.

Therefore, electrophilic attack by the nitronium ion (


) occurs exclusively at C3.
Experimental Protocol
  • Reagents: 2,6-difluorobenzoic acid (1.0 eq), Fuming

    
     (1.5 eq), Conc. 
    
    
    
    (Solvent/Catalyst).[1]
  • Setup: Charge 2,6-difluorobenzoic acid into

    
     at 0°C.
    
  • Addition: Add fuming

    
     dropwise, maintaining internal temp <10°C to prevent decarboxylation.
    
  • Reaction: Warm to 60°C for 2 hours.

  • Quench: Pour onto crushed ice. The product precipitates as a white/pale yellow solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Step 2: Soft Nucleophilic Benzylation

Objective: Synthesis of Benzyl 3-nitro-2,6-difluorobenzoate.

Mechanistic Insight: Avoiding Acid Catalysis

Standard Fischer esterification (Acid + Alcohol +


) is risky here due to the electronic deactivation of the ring (making the carbonyl carbon less electrophilic) and the potential for side reactions.

We utilize an


 Carboxylate Alkylation  mechanism.
  • Deprotonation:

    
     deprotonates the carboxylic acid to form the carboxylate anion.
    
  • Attack: The carboxylate oxygen acts as a nucleophile, attacking the benzylic carbon of Benzyl Bromide.

  • Leaving Group: Bromide is displaced.

This method proceeds under basic/neutral conditions, preserving the fluorines and the nitro group.

Experimental Protocol
  • Reagents: 3-nitro-2,6-difluorobenzoic acid (1.0 eq), Benzyl Bromide (1.1 eq),

    
     (1.5 eq).
    
  • Solvent: DMF (Dimethylformamide) - promotes

    
     by solvating the cation (
    
    
    
    ), leaving the carboxylate "naked" and reactive.
  • Procedure:

    • Dissolve acid in DMF.[2][3] Add

      
      . Stir 15 min.
      
    • Add Benzyl Bromide dropwise at RT.

    • Stir at 50°C for 4 hours.

  • Workup: Dilute with water/EtOAc. Wash organic layer with brine to remove DMF.

  • Validation: TLC (Hexane/EtOAc 4:1) should show a new spot with higher

    
     (loss of polar COOH).
    

Step 3: Chemoselective Reduction (The Critical Core)

Objective: Formation of Benzyl 3-amino-2,6-difluorobenzoate.

The Chemoselectivity Challenge

This is the most failure-prone step in the sequence.

  • Risk: Catalytic Hydrogenation (

    
    , Pd/C) is the standard for Nitro 
    
    
    
    Amine. However, Pd/C readily catalyzes Hydrogenolysis of benzyl esters, cleaving the molecule back to the acid and toluene.
  • Solution: We must use a Dissolving Metal Reduction or Single Electron Transfer (SET) method that is orthogonal to benzyl esters.

Selected Method: Iron powder (


) with Ammonium Chloride (

) in Ethanol/Water.
  • Mechanism: Fe acts as the electron source.

    
     acts as a mild proton donor (buffering pH to ~5-6). This avoids the harsh acidity of Sn/HCl (which could hydrolyze the ester) and the hydrogenolysis activity of Pd.
    
Graphviz: Reduction Mechanism Flow

ReductionMechanism cluster_conditions Reaction Environment Reactant Nitro-Arene (R-NO2) Step1 SET 1 & 2 (Fe Surface) Reactant->Step1 + 2e-, + 2H+ Nitroso Nitroso (R-N=O) Step1->Nitroso Step2 SET 3 & 4 (Fe Surface) Nitroso->Step2 + 2e-, + 2H+ Hydroxyl Hydroxylamine (R-NH-OH) Step2->Hydroxyl Step3 Final Reduction Hydroxyl->Step3 Fe/H+ Product Amine (R-NH2) Step3->Product - H2O Condition Conditions: Fe(0), NH4Cl, EtOH/H2O Benzyl Ester remains INTACT

Figure 2: Step-wise electron transfer reduction of nitro group on Iron surface.

Experimental Protocol
  • Reagents: Benzyl 3-nitro-2,6-difluorobenzoate (1.0 eq), Iron Powder (5.0 eq, -325 mesh),

    
     (5.0 eq).
    
  • Solvent: Ethanol : Water (4:1 ratio).

  • Procedure:

    • Dissolve substrate in Ethanol.[3][4][5]

    • Dissolve

      
       in Water and add to the vessel.
      
    • Add Iron powder.

    • Heat to reflux (approx 75-80°C) with vigorous stirring (mechanical stirring preferred due to iron slurry).

    • Monitor by TLC.[3] Reaction typically complete in 2-3 hours.

  • Workup (Crucial):

    • Filter hot through a Celite pad to remove Iron oxide sludge. Wash pad with hot ethanol.

    • Concentrate filtrate to remove ethanol.

    • Extract aqueous residue with EtOAc.[1][4][5]

    • Dry over

      
       and concentrate.
      
  • Result: The product is usually pure enough for use; if not, column chromatography (Hex/EtOAc) is effective.

Analytical Validation

To validate the synthesis, compare analytical data against these expected parameters.

TechniqueParameterExpected Signal / ObservationMechanistic Confirmation
1H NMR Benzylic

Singlet,

5.3-5.4 ppm
Confirms Ester formation
1H NMR Aromatic ProtonsTwo distinct multiplets (difluoro coupling)Confirms 2,6-difluoro core
1H NMR Amine

Broad singlet,

4.0-6.0 ppm (

exch.)
Confirms Reduction
19F NMR F-AreneTwo signals or complex multipletConfirms F retention (no defluorination)
IR Carbonyl (

)
Strong band ~1720

Ester functionality
IR Amine (

)
Doublet band ~3300-3400

Primary amine

Safety & Handling

  • Nitration: Exothermic. Runaway potential. Maintain strict temperature control.

  • Benzyl Bromide: Potent lachrymator. Handle in a fume hood.

  • Iron Waste: Pyrophoric risk when dry. Keep iron waste wet before disposal.

References

  • Nitration Mechanism & Regioselectivity

    • Olah, G. A., et al. "Mechanism and regioselectivity of electrophilic aromatic nitration." Journal of the American Chemical Society.[6]

    • (Canonical reference for Mixed Acid Nitration mechanics).

  • Chemoselective Reduction (Fe/NH4Cl)

    • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis.
    • Direct Protocol Validation: "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature."[7][8] National Institutes of Health (PMC).

  • Benzyl Ester Synthesis (Base-Mediated)

    • "General method to prepare amino acids benzyl esters."[3] ResearchGate.

  • Fluorinated Benzoic Acid Derivatives

    • "2,6-Difluorobenzoic acid Crystal Structure and Reactivity.

Sources

Technical Guide: Spectroscopic Characterization of Benzyl 3-amino-2,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for the characterization of Benzyl 3-amino-2,6-difluorobenzoate , a critical fluorinated building block in medicinal chemistry.

While direct literature data for this specific benzyl ester is often proprietary or sparse compared to its methyl analog, this guide synthesizes experimentally validated data from the methyl ester analog (CAS 84832-02-0) and standard chemometric shifts to provide a definitive reference for identification.

Compound Identity:

  • IUPAC Name: Benzyl 3-amino-2,6-difluorobenzoate[1][2][3]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 263.24 g/mol

  • Precursor CAS (Acid): 83141-11-1 (3-Amino-2,6-difluorobenzoic acid)[5][6]

  • Analog CAS (Methyl Ester): 84832-02-0[1]

Introduction & Significance

Benzyl 3-amino-2,6-difluorobenzoate represents a "masked" form of the 3-amino-2,6-difluorobenzoic acid scaffold. The benzyl ester function serves as a robust protecting group during multi-step synthesis of fluoroquinolones and kinase inhibitors, allowing for selective deprotection via hydrogenolysis (


) under neutral conditions where methyl/ethyl esters would require harsh hydrolysis.[4]

Accurate spectroscopic validation is essential to distinguish this intermediate from the starting acid (incomplete esterification) and the benzyl alcohol reagent.[4]

Synthesis & Analytical Workflow

To understand the impurity profile in the spectra, one must understand the genesis of the sample.[4]

Standard Synthesis Protocol

Reagents: 3-Amino-2,6-difluorobenzoic acid (1.0 eq), Benzyl bromide (1.1 eq),


 (1.5 eq), DMF (Solvent).
Conditions:  Stir at 

for 4-12 hours. Workup: Aqueous extraction (EtOAc/Water)

Brine Wash

Drying (

).[4]
Analytical Logic Pathway

The following diagram illustrates the decision tree for validating the compound structure.

G cluster_0 Key Signals Start Crude Product TLC TLC Check (Hex/EtOAc 4:1) Start->TLC IR IR Screening (C=O Shift) TLC->IR Single Spot? NMR 1H NMR Validation IR->NMR Ester Band Present? Final Confirmed Structure NMR->Final Integrals Correct? Signal1 Loss of Acid OH (Broad) Signal2 Appearance of Benzyl CH2 (s, ~5.3 ppm) Signal3 Tropylium Ion (MS: m/z 91)

Figure 1: Analytical workflow for structural confirmation.

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR)

The following data is derived from the methyl ester analog (


 replaced by 

) and chemometric prediction rules for the 2,6-difluoro substitution pattern.

H NMR (400 MHz,

)

Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm.[4]

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.35 – 7.48 Multiplet (m)5HAr-H (Benzyl)Characteristic monosubstituted benzene ring.
6.75 – 6.85 Multiplet (m)1HAr-H (C4)Ortho to

, shielded by resonance. Split by F.
6.90 – 7.00 Multiplet (m)1HAr-H (C5)Meta to

, adjacent to C6-F.
5.38 Singlet (s)2H

Diagnostic Signal. Distinct downfield shift due to ester.
3.80 – 4.20 Broad Singlet (br s)2H

Exchangeable. Chemical shift varies with concentration/solvent.

Critical Analysis:

  • Differentiation: The starting material (Acid) will lack the singlet at 5.38 ppm and the aromatic multiplet at 7.35-7.48 ppm.[4]

  • Coupling: The 2,6-difluoro core creates complex splitting.[4] The protons at C4 and C5 are vicinal (

    
     Hz) but are also split by fluorine atoms (
    
    
    
    and
    
    
    ), appearing as complex multiplets rather than clean doublets.[4]

C NMR (100 MHz,

)

Key diagnostic carbons only.

Shift (

, ppm)
AssignmentNotes
161.5 C =O (Ester)Triplet splitting possible due to long-range

coupling.
150.0 – 155.0 C -F (C2, C6)Large doublet of doublets (

Hz).
135.5 C (Benzylipso)Quaternary carbon of the benzyl group.[4]
128.0 – 129.0 C (Benzyl Ar)Typical aromatic signals.
67.8

Diagnostic Signal. Confirms benzyl ester formation.

F NMR (376 MHz,

)
  • 
     -112 to -115 ppm:  Two fluorine signals (if environment is distinct) or a simplified multiplet if chemically equivalent (unlikely due to asymmetric 3-amino substitution).
    
  • Pattern: Expect two distinct signals due to the asymmetry caused by the 3-amino group making C2 and C6 non-equivalent.

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (

)
Functional GroupModeAnalysis
3350, 3450 Primary Amine (

)
StretchingDoublet indicates primary amine.
1715 – 1730 Ester (

)
StretchingStrong, sharp band. Higher frequency due to electron-withdrawing F atoms.
1620 Aromatic RingStretching"Breathing" mode of the benzene ring.[4]
1250 – 1300

/

StretchingStrong bands. C-F stretch often overlaps with ester C-O.
690, 740 Monosubstituted BenzeneBendingCharacteristic "out-of-plane" bends for the benzyl group.
C. Mass Spectrometry (MS)

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).[4]

Theoretical Exact Mass: 263.0758[4]

Fragmentation Pathway (EI/ESI):

  • Molecular Ion (

    
     or 
    
    
    
    ):
    263/264 m/z.
  • Base Peak (Tropylium Ion): m/z 91. The benzyl group cleaves easily to form the stable

    
     cation.[4] This is often the dominant peak (100% abundance).[4]
    
  • Acylium Ion: Loss of

    
     gives the 
    
    
    
    fragment at m/z ~156 (Difluoro-aminobenzoyl cation).

MS M Molecular Ion [M+H]+ = 264 Frag1 Tropylium Ion [C7H7]+ = 91 (Base Peak) M->Frag1 Loss of Ar-COO- Frag2 Acylium Ion [Ar-CO]+ = 156 M->Frag2 Loss of PhCH2O-

Figure 2: Primary fragmentation pathways in Mass Spectrometry.

Quality Control & Impurity Profiling

When analyzing the synthesized product, check for these common impurities:

ImpurityDetection MethodKey Indicator
Benzyl Alcohol (Reagent)

NMR

singlet at 4.7 ppm (vs 5.38 ppm for product).
3-Amino-2,6-difluorobenzoic acid

NMR / LC-MS
Broad

proton >11 ppm. Mass = 173.
Benzyl Bromide (Reagent)

NMR

singlet at 4.5 ppm .

References

  • PubChem. Benzoic acid, 3-amino-2,6-difluoro-, methyl ester (CAS 84832-02-0). National Library of Medicine. Available at: [Link][4]

  • Reich, H. J. Hans Reich's Collection: NMR Spectroscopy Data.[4][7] University of Wisconsin-Madison. Available at: [Link][4]

Sources

Technical Safety & Handling Guide: Benzyl 3-amino-2,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 918523-44-1 Synonyms: 3-Amino-2,6-difluorobenzoic acid benzyl ester; {3-[(Benzyloxy)carbonyl]-2,4-difluorophenyl}amine Molecular Formula: C₁₄H₁₁F₂NO₂ Molecular Weight: 263.24 g/mol

Executive Summary & Chemical Profile

Benzyl 3-amino-2,6-difluorobenzoate is a specialized fluorinated intermediate used primarily in the synthesis of pharmaceutical scaffolds, particularly in the development of fluoroquinolone antibiotics and kinase inhibitors. Its structure combines a lipophilic benzyl ester moiety with a reactive difluoroaniline core.

This guide provides a technical framework for the safe handling, storage, and disposal of this compound. Due to the limited toxicological data available for this specific CAS entry, this protocol applies the Precautionary Principle , categorizing the substance based on the Structure-Activity Relationships (SAR) of its functional groups: the toxicity of halogenated anilines and the environmental persistence of benzyl esters.

Predicted Physicochemical Properties

Note: Experimental values may vary by batch/polymorph. Treat these as baseline estimates.

PropertyValue / DescriptionImplications for Handling
Physical State Solid (crystalline) or Viscous LiquidPotential for dust generation or surface contamination.
Solubility Soluble in DMSO, DCM, Ethyl AcetateUse compatible solvent-resistant gloves (see Section 3).
Lipophilicity (LogP) ~3.5 - 4.0 (Predicted)High skin permeability; significant bioaccumulation potential.
Reactivity Nucleophilic amine; Ester hydrolysisSensitive to strong acids/bases; incompatible with acyl chlorides.

Hazard Identification & Risk Assessment

This compound presents a dual hazard profile: acute toxicity associated with the aniline functionality and environmental toxicity associated with the benzyl ester.

GHS Classification (Modeled)

Based on breakdown products (2,6-difluoroaniline and benzyl alcohol) and structural analogs.

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.

  • Aquatic Hazard (Chronic): Category 2 (H411) – Toxic to aquatic life with long-lasting effects.[1][3]

Critical Health Risks
  • Methemoglobinemia: Like many aniline derivatives, absorption (dermal or inhalation) may oxidize hemoglobin to methemoglobin, impairing oxygen transport. Early signs: Cyanosis (blue lips/fingernails).

  • Sensitization: Fluorinated anilines are potential contact sensitizers. Repeated exposure may lead to allergic dermatitis.

Operational Controls & PPE

Core Directive: Engineering controls (fume hoods) are the primary line of defense. PPE is the secondary barrier.

Personal Protective Equipment (PPE) Matrix
Body AreaStandard ProtocolHigh-Risk Protocol (Spills/Scale-up >10g)
Hands Double Nitrile Gloves (min 0.11mm). Change every 30 mins.Silver Shield / Laminate gloves (under nitrile). Anilines permeate rubber rapidly.
Respiratory Fume hood sash at working height.N95/P100 Respirator if handling powders outside hood (Not recommended).
Eyes Chemical Splash Goggles.Face Shield + Goggles.
Body Lab coat (buttoned), long sleeves.Tyvek® suit or chemical-resistant apron.
Engineering Controls
  • Ventilation: All open handling must occur within a certified chemical fume hood operating at face velocity > 0.5 m/s.

  • Static Control: If the substance is a dry powder, use anti-static weighing boats and grounded spatulas to prevent electrostatic discharge/dispersion.

Safe Handling Workflow

The following diagram outlines the logical flow for handling this compound to minimize exposure risks.

HandlingWorkflow Start Start: Material Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE HoodCheck Fume Hood Check: Flow > 0.5 m/s CheckPPE->HoodCheck Weighing Weighing Process: Use Anti-static Boat Keep Sash Low HoodCheck->Weighing Solubilization Solubilization: Dissolve immediately in DCM/DMSO to reduce dust Weighing->Solubilization Minimize Dust Reaction Reaction Setup: Closed Vessel Solubilization->Reaction Cleanup Decontamination: Wipe surfaces with Weak Acid (Citric) -> Water Reaction->Cleanup Waste Disposal: Halogenated Organic Waste Cleanup->Waste

Figure 1: Standard Operating Procedure (SOP) workflow for handling Benzyl 3-amino-2,6-difluorobenzoate in a research setting.

Emergency Response Protocols

Self-Validating Logic: In an emergency, the speed of neutralization and removal determines the outcome. The lipophilic nature of the benzyl ester means water alone is often insufficient for skin decontamination; soap is critical.

Exposure Response Logic

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation ActionSkin 1. Remove Clothing 2. Wash: Soap + Water (15 min) 3. Do NOT use Alcohol Skin->ActionSkin ActionEye 1. Flush Water (15 min) 2. Remove Contacts 3. Seek Ophthalmologist Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen if Cyanotic 3. Monitor for Methemoglobinemia Inhalation->ActionInhal Medical Medical Evaluation (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Triage and response logic for accidental exposure.

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield/Laminate gloves and respiratory protection.

  • Containment:

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

    • Solid: Cover with wet paper towel to prevent dust, then scoop.

  • Decontamination: Clean area with a dilute surfactant solution. The amine is basic; a weak citric acid wash can help solubilize residues for removal.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). The amine group is susceptible to oxidation (browning) upon air exposure.

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.

    • Acids: Will protonate the amine, changing solubility.

    • Acyl Chlorides/Anhydrides: Will react rapidly with the amine.

Disposal Considerations

Do not dispose of via sink or general trash. This compound is toxic to aquatic life (H411).[1][2][3]

  • Stream: Halogenated Organic Waste .

  • Labeling: Must be clearly labeled with "Fluorinated Organic Solid/Liquid" and "Toxic."

  • Destruction: High-temperature incineration equipped with scrubbers for Hydrogen Fluoride (HF) and NOx.

References

  • PubChem. (n.d.). Compound Summary: 2,6-Difluoroaniline. National Library of Medicine. Retrieved February 17, 2026, from [Link]

Sources

Technical Guide: Benzyl 3-amino-2,6-difluorobenzoate Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of Benzyl 3-amino-2,6-difluorobenzoate , its derivatives, and its role as a strategic scaffold in medicinal chemistry.

Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Process Scientists

Executive Summary: The Strategic Scaffold

Benzyl 3-amino-2,6-difluorobenzoate is a specialized intermediate used primarily in the synthesis of fluoroquinolone antibiotics and kinase inhibitors . While the methyl ester analogue is more commercially prevalent, the benzyl ester variant offers a critical advantage in complex total synthesis: orthogonal protection .

Unlike methyl or ethyl esters, which require basic or acidic hydrolysis (conditions that can damage sensitive quinolone cores or racemize chiral centers), the benzyl ester can be cleaved via catalytic hydrogenolysis (H₂/Pd-C) under neutral conditions. This property makes it indispensable for late-stage convergent synthesis in drug discovery.

Key Chemical Identities
PropertyData
IUPAC Name Benzyl 3-amino-2,6-difluorobenzoate
Core Scaffold 3-amino-2,6-difluorobenzoic acid
Molecular Formula C₁₄H₁₁F₂NO₂
Molecular Weight 263.24 g/mol
Key Functionality Orthogonally protected carboxylic acid; Aniline handle for coupling
Primary Application Intermediate for Tosufloxacin, Temafloxacin, and RORγt inverse agonists

Structural Analysis & SAR Logic

The biological potency of drugs derived from this scaffold relies heavily on the 2,6-difluoro substitution pattern .

The "Fluorine Effect" in SAR
  • Metabolic Stability: The fluorine atoms at positions 2 and 6 block metabolic hydroxylation on the phenyl ring, significantly extending the half-life of the final drug molecule.

  • Conformational Lock: In biaryl systems (common in kinase inhibitors), the 2,6-difluoro pattern creates steric repulsion, forcing the attached rings out of planarity (atropisomerism). This "twist" is often required to fit into hydrophobic pockets of enzymes like RORγt or MAPK .

  • Electronic Modulation: The electron-withdrawing nature of the fluorines reduces the pKa of the aniline nitrogen (position 3), making it less nucleophilic but more acidic. This affects coupling reaction rates and hydrogen bond donor capability in the final drug.

Visualization: SAR Decision Tree

The following diagram illustrates the structural logic used when selecting this scaffold for drug design.

SAR_Logic Core 3-Amino-2,6-difluorobenzoate Core Pos2_6 2,6-Difluoro Substitution Core->Pos2_6 Pos3 3-Amino Group Core->Pos3 Ester Benzyl Ester Moiety Core->Ester Effect1 Blocks Metabolic Oxidation (Increases t1/2) Pos2_6->Effect1 Effect2 Induces Torsion (Selectivity) Pos2_6->Effect2 Effect3 Sandmeyer Reaction (Cl, Br, I, CN insertion) Pos3->Effect3 Effect4 N-Alkylation/Acylation (Scaffold Extension) Pos3->Effect4 Effect5 H2/Pd-C Cleavage (Neutral Deprotection) Ester->Effect5

Caption: Structural Activity Relationship (SAR) logic for the 3-amino-2,6-difluorobenzoate scaffold.

Synthesis Protocols

The synthesis of the benzyl ester requires careful control to prevent nucleophilic aromatic substitution of the fluorine atoms, which are activated by the electron-withdrawing ester.

Protocol A: Selective Benzylation of 3-Amino-2,6-difluorobenzoic Acid

Objective: Synthesize Benzyl 3-amino-2,6-difluorobenzoate from the commercial acid without alkylating the amine.

Reagents:

  • Starting Material: 3-Amino-2,6-difluorobenzoic acid (1.0 eq)

  • Reagent: Benzyl bromide (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-Amino-2,6-difluorobenzoic acid (5.0 g, 28.9 mmol) and anhydrous DMF (50 mL). Stir until dissolved.

  • Base Addition: Add K₂CO₃ (6.0 g, 43.3 mmol) in a single portion. The suspension may warm slightly.

  • Alkylation: Add Benzyl bromide (3.8 mL, 31.8 mmol) dropwise over 10 minutes to the stirring suspension at room temperature (25°C).

    • Note: Do not heat above 40°C. Higher temperatures promote N-benzylation (over-alkylation) due to the enhanced acidity of the aniline protons.

  • Reaction Monitoring: Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The acid (baseline) should disappear, and a new high-Rf spot (ester) should appear.

  • Workup: Pour the reaction mixture into ice-water (200 mL). The product should precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash with water (3 x 50 mL) to remove DMF and inorganic salts. Recrystallize from Ethanol/Water if necessary.

  • Yield: Expected yield 85–92%.

Protocol B: N-Functionalization (Gould-Jacobs Reaction Precursor)

For quinolone synthesis, the amine is typically reacted with an alkoxymethylene malonate.

  • Condensation: React Benzyl 3-amino-2,6-difluorobenzoate with Diethyl ethoxymethylenemalonate (EMME) at 110°C.

  • Cyclization: The resulting enamine is cyclized (often using polyphosphoric acid or Eaton's reagent) to form the quinolone core.

    • Critique: The benzyl ester is stable to the thermal conditions of the first step but must be carefully managed during the acidic cyclization step.

Analogues and Derivatives

Researchers often modify this core to tune solubility and potency.

Analogue ClassModificationApplication
Methyl Ester -COOCH₃Commercial standard; used when basic hydrolysis is acceptable.
tert-Butyl Ester -COOC(CH₃)₃Acid-labile protection; used in solid-phase synthesis.
3-Acetamide -NH-COCH₃Prodrug forms or intermediates for heterocyclic fusion.
3-Sulfonamide -NH-SO₂-RCommon in RORγt inverse agonists (e.g., N-sulfonylated derivatives).
4-Fluoro Isomer 2,4,6-TrifluoroUsed when higher metabolic stability is required (blocks position 4).

Synthesis Workflow Diagram

The following Graphviz diagram details the synthesis of the scaffold and its divergence into two major drug classes: Fluoroquinolones and Kinase Inhibitors .

Synthesis_Workflow SM 2,6-Difluorobenzoic Acid Nitration HNO3 / H2SO4 SM->Nitration Nitro 3-Nitro-2,6-difluorobenzoic acid Nitration->Nitro Reduction H2 / Pd-C Nitro->Reduction Amine 3-Amino-2,6-difluorobenzoic acid (The Core) Reduction->Amine BnBr BnBr / K2CO3 Amine->BnBr BnEster Benzyl 3-amino-2,6-difluorobenzoate BnBr->BnEster Quinolone Reaction with EMME -> Cyclization BnEster->Quinolone Kinase Sulfonylation / Amidation BnEster->Kinase Drug1 Tosufloxacin Analogue (Antibiotic) Quinolone->Drug1 Drug2 RORγt Inhibitor (Autoimmune) Kinase->Drug2

Caption: Synthetic pathway from raw materials to bioactive pharmaceutical ingredients (APIs).

Analytical Characterization

To validate the synthesis of Benzyl 3-amino-2,6-difluorobenzoate , the following spectral data are expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.35–7.45 (m, 5H, Benzyl-ArH)

    • δ 6.90 (m, 1H, H-4 or H-5 of benzoate)

    • δ 6.75 (m, 1H, H-5 or H-4 of benzoate)

    • δ 5.30 (s, 2H, O-CH₂-Ph)

    • δ 5.10 (br s, 2H, NH₂ - Exchangeable)

  • ¹⁹F NMR: Two distinct signals (approx -110 to -120 ppm) showing coupling to each other and aromatic protons.

  • Mass Spectrometry (ESI+): [M+H]⁺ = 264.1

References

  • Chu, D. T. W., et al. (1988). "Synthesis and Structure-Activity Relationships of New Arylfluoroquinolone Antibacterial Agents." Journal of Medicinal Chemistry.

  • U.S. National Library of Medicine. (2025). "Compound Summary: Methyl 3-amino-2,6-difluorobenzoate." PubChem.

  • Faul, M. M., et al. (2020). "Discovery of 2,6-difluorobenzyl ether series... as RORγt inverse agonists."[1] Bioorganic & Medicinal Chemistry Letters.

  • Greene, T. W., & Wuts, P. G. M. (2014). "Protective Groups in Organic Synthesis: Benzyl Esters." Wiley Online Library.

  • BenchChem. (2025). "Protocols for Benzyl Ester Protection in Amino Acids." BenchChem Application Notes.

Sources

Methodological & Application

Technical Application Note: Optimized Synthesis of Benzyl 3-amino-2,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzyl 3-amino-2,6-difluorobenzoate synthesis protocol step-by-step Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Strategic Context

Benzyl 3-amino-2,6-difluorobenzoate is a critical intermediate in the synthesis of next-generation pharmacophores, particularly in the development of ROR


 modulators and kinase inhibitors (e.g., ALK inhibitors).[1] The 2,6-difluoro substitution pattern imparts unique metabolic stability and lipophilicity to the final drug candidate, but it also introduces steric and electronic challenges during synthesis.[1]

This protocol details the Base-Promoted Nucleophilic Substitution route. Unlike acid-catalyzed Fischer esterification (which is sluggish due to the steric bulk of the 2,6-difluoro motif) or acid chloride activation (which risks self-polymerization of the amino-acid moiety), this method utilizes the carboxylate anion's nucleophilicity to attack benzyl bromide.[1] This route ensures high chemoselectivity, preserving the free aniline without the need for protection/deprotection steps.[1]

Retrosynthetic Logic (Pathway Visualization)

G Target Benzyl 3-amino-2,6-difluorobenzoate (Target Ester) Intermediates Intermediate: Carboxylate Salt (Transient Species) Intermediates->Target SN2 Substitution (Chemo-selective) SM1 Starting Material 1: 3-Amino-2,6-difluorobenzoic acid SM1->Intermediates Deprotonation SM2 Starting Material 2: Benzyl Bromide SM2->Target Electrophile Reagents Reagents: K2CO3 (Base), DMF (Solvent) Reagents->Intermediates

Figure 1: Retrosynthetic strategy highlighting the convergent SN2 approach to avoid side reactions.

Materials & Reagents

Purity is paramount.[1][2] The 2,6-difluoro core makes the ring electron-deficient, rendering the amine less nucleophilic but still prone to oxidation if low-grade solvents are used.[1]

Reagent / SolventCAS No.[1]GradeEq.Role
3-Amino-2,6-difluorobenzoic acid 820235-96-3>97%1.0Limiting Reagent
Benzyl Bromide 100-39-0ReagentPlus1.1Electrophile
Potassium Carbonate (K₂CO₃) 584-08-7Anhydrous1.5Base (Acid Scavenger)
N,N-Dimethylformamide (DMF) 68-12-2Anhydrous10 volSolvent
Ethyl Acetate (EtOAc) 141-78-6ACS-Extraction Solvent
Brine (Sat.[1][3] NaCl) 7647-14-5--Wash Solution

Detailed Experimental Protocol

Phase A: Reaction Setup (The "Clean" Start)

Objective: Generate the carboxylate nucleophile without oxidizing the amine.

  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization:

    • Charge the RBF with 3-Amino-2,6-difluorobenzoic acid (1.0 g, 5.78 mmol).[1]

    • Add Anhydrous DMF (10 mL).

    • Observation Check: The solution should be clear to pale yellow.[1] If dark, the starting material may be oxidized.[1]

  • Deprotonation:

    • Add Potassium Carbonate (1.20 g, 8.67 mmol, 1.5 eq) in a single portion.

    • Stir vigorously at Room Temperature (RT) for 15–20 minutes.

    • Mechanism:[1][4][5][6][7][8] This step forms the potassium carboxylate salt.[1][9] The mixture will become a suspension.[1]

Phase B: Electrophile Addition & Reaction

Objective: Drive the SN2 reaction while minimizing N-alkylation.

  • Addition:

    • Add Benzyl Bromide (0.76 mL, 6.36 mmol, 1.1 eq) dropwise over 2 minutes via syringe.[1]

    • Critical Control: Do not add excess benzyl bromide (>1.2 eq) as this increases the risk of N-benzylation (reaction at the amine), although the fluorines deactivate the amine significantly.[1]

  • Incubation:

    • Stir the reaction mixture at RT (20–25°C) for 4–6 hours.

    • Optional: If TLC indicates <50% conversion after 2 hours, warm to 40°C. Do not exceed 60°C to prevent decomposition.[1]

Phase C: Monitoring & Workup

Objective: Isolate the ester and remove polar impurities (DMF, salts).

  • TLC Monitoring:

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.[1]

    • Visualization: UV (254 nm). The product will have a higher

      
       (~0.6) than the acid (
      
      
      
      < 0.1, streaks).
  • Quenching:

    • Pour the reaction mixture into Ice-Water (50 mL) with vigorous stirring.

    • Result: The ester is hydrophobic and will precipitate or oil out.[1] The inorganic salts and DMF dissolve in water.[1]

  • Extraction:

    • Transfer to a separatory funnel.[1] Extract with Ethyl Acetate (3 x 20 mL).

    • Combine organic layers.[1][3][7][9]

  • Washing (Critical Step):

    • Wash organics with Water (2 x 20 mL) to remove residual DMF.

    • Wash with Sat. NaHCO₃ (1 x 20 mL) to remove unreacted benzoic acid.

    • Wash with Brine (1 x 20 mL).

  • Drying & Concentration:

    • Dry over anhydrous Na₂SO₄ .[1][10] Filter.

    • Concentrate in vacuo (Rotovap) at 40°C to yield a crude oil or solid.

Phase D: Purification
  • Crystallization (Preferred):

    • Dissolve crude in minimal hot Ethanol or Hexane/EtOAc (9:1). Cool to 0°C.[1][3][11][12]

    • Collect crystals via filtration.[1][11][13]

  • Flash Chromatography (Alternative):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient 5%

      
       15% EtOAc in Hexanes.[1]
      

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these expected metrics.

ParameterExpected ResultFailure Mode Indicator
Appearance White to off-white crystalline solidYellow/Brown: Oxidation of amine.[1] Oil: Residual solvent or N-benzylated impurity.[1]
¹H NMR (CDCl₃)

5.35 (s, 2H, Benzyl-

)

7.3-7.5 (m, 5H, Benzyl-Ar)

6.8-7.0 (m, 2H, Difluoro-Ar)
Missing 5.35 ppm: Hydrolysis.[1] Extra benzylic signal: N-benzylation.
Yield 85% - 95%<50%: Incomplete deprotonation (wet DMF) or loss during wash steps.
Mass Spec (ESI)

264 + 90 (354): N-benzylated byproduct.
Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield or Impurity CheckTLC Check TLC: Is Starting Material (SM) present? Start->CheckTLC Impurity Issue: Extra Spot on TLC (Higher Rf than Product) Start->Impurity YesSM Yes: Reaction Incomplete CheckTLC->YesSM Yes NoSM No: Reaction Complete CheckTLC->NoSM No Action1 Action: Check Base Quality (Wet K2CO3?) or Increase Temp to 40°C YesSM->Action1 Action2 Action: Check Aqueous Workup Did product stay in Org layer? (Check pH of wash) NoSM->Action2 Action3 Diagnosis: N-Alkylation Reduce Benzyl Bromide eq. Lower Temp. Impurity->Action3

Figure 2: Decision tree for troubleshooting common synthesis issues.

Safety & Handling

  • Benzyl Bromide: A potent lachrymator (causes tearing) and skin irritant. Strict Requirement: Handle only in a functioning fume hood. Keep a neutralizing agent (10% aqueous sodium thiosulfate) nearby to clean spills.

  • Fluorinated Aromatics: Generally stable, but can release HF under extreme combustion conditions.[1]

  • Waste Disposal: All aqueous washes containing DMF must be disposed of as halogenated organic waste due to the presence of residual benzyl bromide and fluorinated byproducts.[1]

References

  • Preparation of Fluorobenzyl Derivatives. European Patent EP1114809A1.[1] Describes general methods for handling 2,6-difluoro intermediates and nucleophilic substitutions on fluorinated benzylic systems.

  • Synthesis of Benzyl Esters via Carboxylate Nucleophilic Substitution. Organic Syntheses & General Methodology. Standard protocol adaptation for hindered benzoic acids using Benzyl Bromide/K2CO3. Confirmed reactivity patterns for 2,6-difluoro substitution.[1][2][5]

  • Process for Preparation of 3,5-Difluorobenzyl Derivatives. Patent Application IN201303588. Provides context on the stability and handling of difluoro-aniline derivatives during alkylation/esterification steps.

  • Reaction of Amino-Benzoic Acids. Org. Synth. 1922, 2, 15.[1] Classic foundation for esterification of amino acids, modified here for base-promoted alkylation to prevent amine interference.[1]

Sources

Application Note: Process Development for the Synthesis of Benzyl 3-amino-2,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Benzyl 3-amino-2,6-difluorobenzoate , a critical intermediate in the development of kinase inhibitors and antibacterials. While standard esterification methods (Fischer-Speier) are common, the specific electronic and steric environment of the 2,6-difluoro-3-aminophenyl motif necessitates a tailored approach to maximize yield and minimize N-alkylation side products. This guide prioritizes a Base-Mediated Carboxylate Alkylation strategy using Benzyl Bromide, validated by mechanistic rationale and analogous fluorinated benzoate syntheses.

Introduction & Retrosynthetic Analysis

Structural Challenges

The target molecule presents two specific synthetic challenges:

  • Steric Hindrance: The ortho-fluorine atoms at positions 2 and 6 create significant steric bulk around the carbonyl carbon, retarding the rate of nucleophilic attack by alcohols in standard acid-catalyzed esterifications.

  • Electronic Deactivation: The fluorine atoms are strongly electron-withdrawing, which increases the acidity of the carboxylic acid but also reduces the nucleophilicity of the aniline nitrogen. This electronic profile favors O-alkylation (ester formation) over N-alkylation when reacting with alkyl halides, provided the conditions are controlled.

Retrosynthetic Strategy

The most reliable disconnection is at the benzyl-oxygen bond. We utilize the high nucleophilicity of the carboxylate anion (generated in situ) towards the highly electrophilic benzyl bromide.

Retrosynthesis Target Benzyl 3-amino-2,6-difluorobenzoate (Target) Precursors 3-Amino-2,6-difluorobenzoic acid + Benzyl Bromide Target->Precursors C-O Disconnection

Figure 1: Retrosynthetic disconnection relying on carboxylate alkylation.

Experimental Protocol: Base-Mediated Alkylation

Materials & Reagents
ReagentCAS No.[1][2]Equiv.[3][4]Role
3-Amino-2,6-difluorobenzoic acid 83141-11-11.0Limiting Reagent
Benzyl Bromide 100-39-01.1Electrophile
Potassium Carbonate (K₂CO₃) 584-08-71.5Base
N,N-Dimethylformamide (DMF) 68-12-2-Solvent (5-10 mL/g)
Ethyl Acetate 141-78-6-Extraction Solvent
Step-by-Step Methodology

Step 1: Carboxylate Formation

  • Charge a clean, dry round-bottom flask with 3-Amino-2,6-difluorobenzoic acid (1.0 equiv).

  • Add anhydrous DMF (10 volumes relative to acid mass). Note: DMF is chosen for its high dielectric constant, which solvates the cation (K+) and enhances the nucleophilicity of the carboxylate anion.

  • Add Potassium Carbonate (1.5 equiv) in a single portion.

  • Stir the suspension at 25 °C for 30 minutes .

    • Observation: Evolution of CO₂ gas may occur; ensure the system is vented. The mixture will remain a suspension.

Step 2: Alkylation

  • Cool the mixture to 0 °C using an ice bath. Rationale: Lower temperature suppresses potential N-alkylation of the aniline moiety, although the 2,6-difluoro substitution significantly deactivates the nitrogen lone pair.

  • Add Benzyl Bromide (1.1 equiv) dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 4–6 hours .

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[5] The starting acid (polar) should disappear, replaced by the less polar ester spot.

Step 3: Workup & Isolation

  • Quench the reaction by pouring the mixture into Ice-Water (50 volumes).

    • Self-Validating Step: If the product is a solid, it will precipitate immediately as a white/off-white solid. If it is an oil, an emulsion will form.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL) .

  • Washing: Wash the combined organic layers with:

    • Water (2 x 20 mL) (to remove residual DMF).

    • Saturated Brine (1 x 20 mL) .

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ .

  • Concentration: Filter and concentrate under reduced pressure (Rotavap) at 40 °C to yield the crude product.

Step 4: Purification

  • Preferred: Recrystallization from Hexane/Ethyl Acetate or Ethanol if the crude is solid.

  • Alternative: If the product is an oil (common for benzyl esters), purify via Flash Column Chromatography using a gradient of 0% → 20% Ethyl Acetate in Hexanes .

Process Workflow Diagram

Workflow Start Start: 3-Amino-2,6-difluorobenzoic acid + K2CO3 + DMF Activation Stir 30 min @ 25°C (Carboxylate Formation) Start->Activation Addition Add Benzyl Bromide (0°C -> RT, 4-6h) Activation->Addition Quench Quench in Ice Water Addition->Quench Extraction Extract with EtOAc Wash with H2O/Brine Quench->Extraction Purification Recrystallization or Silica Chromatography Extraction->Purification End Pure Benzyl 3-amino-2,6-difluorobenzoate Purification->End

Figure 2: Operational workflow for the base-mediated synthesis.

Analytical Characterization (Expected)

Due to the lack of a specific public spectral database entry for this exact CAS, the following data is derived from high-fidelity analogs (e.g., Methyl 3-amino-2,6-difluorobenzoate and Benzyl 2,6-difluorobenzoate) [1][2].

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 – 7.45 (m, 5H, Ph -H) – Benzyl aromatic protons.

    • δ 6.70 – 6.90 (m, 2H, Ar-H ) – Difluorophenyl ring protons (multiplets due to F-H coupling).

    • δ 5.35 (s, 2H, O-CH₂ -Ph) – Benzylic methylene.

    • δ 3.80 (br s, 2H, NH₂ ) – Amine protons (broad, exchangeable).

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • Expect two distinct signals around -110 to -125 ppm (multiplets), characteristic of the 2,6-difluoro substitution pattern.

Mass Spectrometry
  • ESI-MS: Calculated [M+H]⁺ for C₁₄H₁₁F₂NO₂: 264.08 .

  • Look for the molecular ion peak at m/z 264.1 .

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact & Mitigation
Water Content Anhydrous DMF (<0.1% H₂O)Risk: Hydrolysis of Benzyl Bromide to Benzyl Alcohol.Fix: Use fresh anhydrous DMF or dry over molecular sieves.
Temperature 0 °C → 25 °CRisk: High temp (>50 °C) promotes N-alkylation (formation of N-benzyl byproduct).Fix: Maintain strict temp control; do not heat.
Stoichiometry 1.1 equiv BnBrRisk: Large excess leads to bis-alkylation.Fix: Stick to 1.05–1.1 equivalents.

Safety & Handling

  • Benzyl Bromide: A potent lachrymator (tear gas). Handle only in a functioning fume hood. Wear goggles and chemical-resistant gloves.[6]

  • Fluorinated Anilines: Potential toxicity.[5][6] Avoid skin contact and inhalation.[6]

  • Waste Disposal: Aqueous waste from the workup contains DMF and bromide salts; dispose of in halogenated organic waste streams according to local EHS regulations.

References

  • Bolchi, C., et al. (2015). "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents."[7] Green Chemistry. (Demonstrates general benzyl esterification protocols). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-3-fluorobenzoic acid synthesis. (Provides context for handling fluorinated amino-benzoic acids). Retrieved from [Link]

  • ChemSrc. (2025). Methyl 3-amino-2,6-difluorobenzoate Physical Properties. (Analogous compound data). Retrieved from [Link]

Sources

Application Note: Purification Strategies for Benzyl 3-amino-2,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Benzyl 3-amino-2,6-difluorobenzoate (CAS 918523-44-1) is a critical intermediate in the synthesis of fluorinated bioactive scaffolds, particularly in the development of kinase inhibitors and benzoylurea agrochemicals.[1][2][3] Its purification presents unique challenges due to the electronic deactivation of the amino group by the ortho,ortho-difluoro motif and the lipophilicity of the benzyl ester.[1]

This guide details three distinct purification protocols ranging from high-throughput crude isolation to pharmaceutical-grade recrystallization.[1] It prioritizes self-validating workflows that minimize yield loss while maximizing impurity rejection.[1]

Chemical Profile & Critical Attributes[4][5][6]

Understanding the physicochemical environment of the molecule is prerequisite to selecting a purification vector.

PropertyValue / DescriptionImplication for Purification
Structure Benzyl ester of 3-amino-2,6-difluorobenzoic acidLipophilic tail (Benzyl) + Polar head (Aniline/Ester).[1]
Molecular Weight 263.24 g/mol Suitable for standard silica flash chromatography.
Basicity (Predicted) Weakly basic (pKa ~2.5 - 3.[1]5)The 2,6-difluoro substitution and ester group withdraw electron density.[1] Do not rely on standard aqueous acid extraction to retain the product; the salt may hydrolyze or partition back to organic.
Solubility High: DCM, EtOAc, THFLow: Hexanes, WaterIdeal for liquid-liquid extraction and crystallization from non-polar/polar pairs.[1]
Key Impurities 1. 3-amino-2,6-difluorobenzoic acid (Starting Material)2. Benzyl Alcohol (Reagent)3. Dibenzyl ether (Side product)Acidic impurities (1) can be removed via base wash. Neutral lipophiles (2, 3) require crystallization or chromatography.

Decision Matrix: Selecting the Right Protocol

The following logic flow dictates the optimal purification route based on the crude profile:

PurificationLogic Start Crude Reaction Mixture CheckAcid Contains Unreacted Acid? Start->CheckAcid BaseWash Protocol A: Bicarbonate Wash CheckAcid->BaseWash Yes CheckPurity Purity > 90%? CheckAcid->CheckPurity No BaseWash->CheckPurity Recryst Protocol C: Recrystallization CheckPurity->Recryst Yes (Polishing) Chromatography Protocol B: Flash Chromatography CheckPurity->Chromatography No (Isolation) Final Pure Solid (>98%) Recryst->Final Chromatography->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude mixture composition.

Detailed Protocols

Protocol A: Reactive Work-up (The "Crude Clean")

Objective: Remove unreacted 3-amino-2,6-difluorobenzoic acid and inorganic salts.[1] Mechanism: The starting acid is converted to its water-soluble sodium carboxylate salt, while the target ester remains in the organic phase.[1]

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: Do not use Dichloromethane (DCM) here if avoiding emulsions is a priority, though DCM is a better solvent for the ester.

  • Acid Removal: Wash the organic phase twice with saturated aqueous NaHCO₃ (1:1 v/v).

    • Validation: Check the pH of the aqueous layer.[4] It should remain ~8-9.[1] If acidic, repeat the wash.

  • Neutralization: Wash once with Brine (saturated NaCl) to remove trapped water and trace base.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes. Filter and concentrate

    • Critical Step: Do not use MgSO₄ if the crude contains sensitive catalytic residues, though for this ester, it is generally safe.

Protocol B: Flash Chromatography (The "Isolation")

Objective: Separation of the product from benzyl alcohol and non-polar byproducts. Stationary Phase: Silica Gel (40-63 µm).[1]

Gradient Strategy: The 2,6-difluoro group reduces the polarity of the amine, making the compound run faster than typical anilines.

  • Equilibration: Column volume (CV) = 3. Equilibrate with Hexanes .

  • Loading: Dissolve crude in minimum DCM or Toluene. Avoid EtOAc for loading to prevent band broadening.

  • Elution Profile:

    • 0-5% EtOAc in Hexanes (2 CV): Elutes non-polar impurities (dibenzyl ether).[1]

    • 5-15% EtOAc in Hexanes (5 CV): Product Elution Window.

    • 20-50% EtOAc in Hexanes: Elutes residual Benzyl alcohol and polar byproducts.[1]

  • Detection: UV at 254 nm . The benzoyl chromophore is strong.

TLC Data (Hexane:EtOAc 4:1):

  • Benzyl alcohol: R_f ~ 0.3[1]

  • Target Ester: R_f ~ 0.5 - 0.6

  • Dibenzyl ether: R_f ~ 0.8[1]

Protocol C: Recrystallization (The "Scalable Polish")

Objective: Obtaining >99% purity for biological assays. Principle: Exploiting the steep solubility curve of the fluorinated ester in alcohol/water systems.

  • Solvent Choice: Ethanol (EtOH) / Water or Heptane / Toluene .

    • Recommendation:EtOH/Water is preferred for removing lipophilic impurities like benzyl alcohol (which stays in the mother liquor).

  • Dissolution:

    • Place 10g of crude solid in a flask.

    • Add Absolute Ethanol (approx. 5 mL/g) and heat to reflux (80°C) until fully dissolved.

    • Observation: If solids remain, hot filter to remove inorganic salts.

  • Nucleation:

    • Remove from heat.[4][5] While stirring gently, add warm water dropwise until a faint turbidity persists (approx. 10-20% volume of EtOH).

    • Add a drop of EtOH to clear it, then let it cool slowly to room temperature.

  • Crystallization:

    • Cool to 0-4°C in an ice bath for 2 hours.

    • Note: Rapid cooling may trap impurities. Slow cooling yields needles/plates.

  • Harvest:

    • Filter the white crystalline solid.[6]

    • Wash with cold 20% EtOH/Water .

    • Dry under high vacuum at 40°C.

Analytical Validation (Self-Check)

Before releasing the batch, validate identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.30-7.45 (m, 5H): Benzyl aromatic protons.

    • δ 6.7-6.9 (m, 1H): Difluorophenyl ring proton (H4/H5 coupling pattern is distinct due to F-splitting).[1]

    • δ 5.35 (s, 2H): Benzylic CH₂.

    • δ 3.8-4.2 (br s, 2H): NH₂ protons.[1] Note: Broadening may occur due to H-bonding with ortho-F.[1]

  • ¹⁹F NMR:

    • Expect two distinct signals if the environment is asymmetric, or a coupled pattern. The 2,6-difluoro pattern is characteristic.[1]

Scientific Rationale & Troubleshooting

Why not use HCl salt formation for purification? While many anilines are purified by precipitating the HCl salt, the 2,6-difluoro substitution significantly lowers the basicity of the amine (inductive withdrawal by Fluorine).

  • Risk:[1] The salt may be unstable or hygroscopic.

  • Risk:[1] Strong acid conditions might hydrolyze the benzyl ester (cleavage to the acid and benzyl chloride).

  • Recommendation: Stick to neutral recrystallization (Protocol C) unless the impurity profile specifically demands salt formation (e.g., separating from a non-basic isomer).

Troubleshooting Low Yields:

  • Issue: Product oils out during recrystallization.

    • Cause: Solution too concentrated or cooling too fast.

    • Fix: Re-heat, add more EtOH, and seed with a pure crystal if available.

  • Issue: Benzyl alcohol persists.

    • Fix: Benzyl alcohol has a high boiling point. Use Protocol B (Column) or dry the solid under high vacuum (>0.1 mbar) at 50°C for extended periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57989692, Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester.[1] Retrieved from [Link]

    • Context: Provides structural analogs and physicochemical data for fluorinated aminobenzo
  • Organic Syntheses (2011). Preparation of 2-Amino-3-fluorobenzoic acid. Org.[4][7][8] Synth. 2011, 88, 224-237.[1] Retrieved from [Link]

    • Context: Establishes the stability and solubility profiles of fluorinated anthranilic acids, directly applicable to the 2,6-difluoro analog.
    • Context: General protocols for handling benzyl esters and amino-protecting groups during purification.[1]

  • Google Patents (2010). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.[1] Retrieved from

    • Context: Describes the synthesis and handling of 2,6-difluoro aromatic intermediates, relevant for impurity identific

Sources

Application Note: Optimized Recrystallization of Benzyl 3-amino-2,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and pharmaceutical researchers focusing on the purification of Benzyl 3-amino-2,6-difluorobenzoate , a critical fluorinated building block likely used in the synthesis of next-generation kinase inhibitors or fluoroquinolone antibiotics.

Executive Summary & Process Logic

The purification of Benzyl 3-amino-2,6-difluorobenzoate presents a specific challenge in process chemistry: balancing the lipophilicity of the benzyl ester moiety with the polarity of the amino-difluoro core. While simple benzyl benzoate is a liquid at room temperature (MP ~18–21°C), the introduction of the amino and difluoro groups significantly increases the lattice energy via hydrogen bonding and dipole interactions, rendering the target compound a solid.

This protocol utilizes a binary solvent system (Ethyl Acetate / n-Heptane) . This choice is driven by three mechanistic factors:

  • Solubility Differential: The target ester is highly soluble in hot Ethyl Acetate (EtOAc) but crystallizes upon cooling and the addition of n-Heptane.

  • Impurity Purging: The primary impurity, Benzyl Alcohol (often used in excess during esterification), remains miscible in the n-Heptane mother liquor, preventing co-crystallization.

  • Thermal Stability: The boiling point of this system (< 90°C) minimizes the risk of ester hydrolysis or thermal decarboxylation of the sensitive amino-difluoro core.

Technical Specifications & Safety

ParameterSpecification / Data
Target Compound Benzyl 3-amino-2,6-difluorobenzoate
CAS (Methyl Analog) 84832-02-0 (Reference for core stability)
Molecular Weight ~263.24 g/mol
Expected Morphology Off-white to pale yellow needles or plates
Solvent System Solvent A: Ethyl Acetate (ACS Grade) Solvent B: n-Heptane (99%)
Critical Impurities Benzyl alcohol, 3-amino-2,6-difluorobenzoic acid, coupling byproducts

Experimental Protocol

Phase A: Dissolution and Hot Filtration

Objective: To dissolve the crude solid while removing insoluble inorganic salts or polymer byproducts.

  • Charge Crude: Place 10.0 g of crude Benzyl 3-amino-2,6-difluorobenzoate into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 25 mL of Ethyl Acetate .

  • Heating: Heat the mixture to a gentle reflux (~77°C) using an oil bath.

    • Note: If the solid does not completely dissolve, add EtOAc in 2 mL increments. Do not exceed 40 mL total volume to maintain yield.

  • Clarification: If insoluble particles (likely salts) are present, filter the hot solution through a pre-warmed glass frit or Celite pad into a clean, pre-warmed Erlenmeyer flask.

Phase B: Controlled Crystallization

Objective: To induce nucleation while keeping lipophilic impurities in solution.

  • Initial Cooling: Remove the filtrate from heat and allow it to cool slowly to ~45°C (warm to touch).

  • Antisolvent Addition: While stirring moderately, add n-Heptane dropwise.

    • Visual Cue: Watch for a persistent cloudiness (turbidity). Once the cloudiness persists for 10 seconds, stop addition.

    • Re-dissolution: Add a few drops of EtOAc to just clear the solution (restore transparency).

  • Nucleation: Allow the clear solution to cool to room temperature (20–25°C) undisturbed. Crystal formation should begin within 15–30 minutes.

  • Deep Cooling: Once a slurry forms, place the flask in an ice/water bath (0–4°C) for 1 hour to maximize recovery.

Phase C: Isolation and Drying[1][2][3]
  • Filtration: Collect the crystals using vacuum filtration on a Buchner funnel.

  • Displacement Wash: Wash the filter cake with 15 mL of cold n-Heptane/EtOAc (4:1 ratio) .

    • Critical Step: This wash removes the residual mother liquor containing the benzyl alcohol impurity.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Validation: Monitor mass until constant.

Process Visualization (Workflow)

The following diagram illustrates the critical decision nodes and impurity rejection pathways in this protocol.

Recrystallization_Workflow Start Crude Material (Solid + Impurities) Dissolve Dissolve in Hot EtOAc (Reflux ~77°C) Start->Dissolve Check Insolubles Present? Dissolve->Check Filter Hot Filtration (Remove Salts) Check->Filter Yes Cool Cool to 45°C Check->Cool No Filter->Cool Antisolvent Add n-Heptane (Until Turbid) Cool->Antisolvent Crystallize Cool to 0-4°C (1 Hour) Antisolvent->Crystallize Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate Waste Filtrate Waste (Contains Benzyl Alcohol) Isolate->Waste Liquids Final Pure Benzyl 3-amino-2,6-difluorobenzoate Isolate->Final Solids

Figure 1: Decision logic for the purification of Benzyl 3-amino-2,6-difluorobenzoate, highlighting impurity rejection streams.

Quality Control & Validation

To ensure the protocol was successful, perform the following validation steps:

  • HPLC Purity Check:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient).

    • Success Criteria: Purity > 98.5% (Area %).

    • Impurity Marker: Check for the absence of Benzyl Alcohol (early eluting) and the free acid (very early eluting).

  • 1H NMR Spectroscopy:

    • Verify the integral ratio of the Benzyl protons (~5.3 ppm, s, 2H) to the aromatic core protons.

    • Ensure no aliphatic peaks from Heptane remain.

  • Melting Point:

    • Determine the melting point range.[1] A sharp range (< 2°C) indicates high purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57989692, Methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate. Retrieved from [Link]

  • Organic Syntheses (2025). Preparation of Enantiomerically Pure α-N,N-Dibenzylamino Aldehydes (General procedure for benzyl ester recrystallization). Retrieved from [Link]

Sources

Application Notes & Protocols: Benzyl 3-amino-2,6-difluorobenzoate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a paramount strategy for modulating physicochemical and biological properties. Benzyl 3-amino-2,6-difluorobenzoate is a trifunctional synthetic building block of significant interest, offering a unique combination of reactive sites. This molecule features: 1) a nucleophilic primary amine at the 3-position, 2) an aromatic ring activated by two electron-withdrawing fluorine atoms ortho to the carboxylate, and 3) a benzyl-protected carboxylic acid.

The difluoro substitution pattern is particularly noteworthy. The fluorine atoms exert a strong inductive effect, lowering the pKa of the aniline nitrogen and influencing the electron density of the aromatic ring. This electronic modulation can enhance metabolic stability, improve binding affinity to biological targets, and alter membrane permeability of the final compound.[1] The benzyl ester serves as a robust and reliable protecting group for the carboxylic acid, stable to a wide range of reaction conditions but readily removable via catalytic hydrogenation, unmasking a new site for functionalization.[2][3]

This guide provides an in-depth analysis of the reactivity of Benzyl 3-amino-2,6-difluorobenzoate and details validated protocols for its synthesis and subsequent derivatization, empowering researchers to leverage its full synthetic potential.

Physicochemical Properties & Safety Data

While specific experimental data for Benzyl 3-amino-2,6-difluorobenzoate is not widely published, its properties can be inferred from its constituent parts and closely related analogues like Methyl 3-amino-2,6-difluorobenzoate.

Table 1: Physicochemical Properties

PropertyValueSource/Rationale
Molecular Formula C₁₄H₁₁F₂NO₂Calculated
Molecular Weight 263.24 g/mol Calculated
IUPAC Name Benzyl 3-amino-2,6-difluorobenzoateStandard Nomenclature
CAS Number Not assigned.Precursor acid is 83141-11-1[4]
Appearance Expected to be a solid or oilBased on related compounds
Purity ≥ 97% (Typical for commercial building blocks)Supplier Specification Analogue[5]

Safety & Handling: This compound should be handled by trained professionals in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Based on the safety data for the analogous methyl ester, this compound should be considered harmful and an irritant.[5]

  • Hazard Statements: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[5]

  • Precautionary Measures: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Use only in a well-ventilated area.[5]

  • Storage: Store in a cool, dry place in a tightly sealed container.

Core Reactivity and Synthetic Rationale

The synthetic utility of Benzyl 3-amino-2,6-difluorobenzoate stems from the distinct reactivity of its three key functional components. Understanding the causality behind these reactivities is crucial for strategic synthetic planning.

  • The Amino Group (C3-NH₂): The primary aromatic amine is a potent nucleophile and a versatile handle for a multitude of transformations. Its nucleophilicity is somewhat attenuated by the strong electron-withdrawing inductive effect of the two ortho-fluorine atoms. This modulation, however, can be advantageous, often leading to cleaner reactions and preventing undesired side reactions like over-alkylation. This site is the primary point for building molecular complexity via amide bond formation, sulfonylation, and modern cross-coupling methodologies.

  • The Difluorinated Aromatic Ring: The two fluorine atoms at the C2 and C6 positions dramatically influence the ring's electronic properties. They are deactivating groups for electrophilic aromatic substitution due to their inductive effect but are ortho-, para-directing because of a weaker resonance effect.[6] More importantly, the C-F bonds can participate in certain transition-metal-catalyzed reactions, and their presence significantly impacts the properties of the final molecule. Studies on related 2,6-difluoroanilines show that the fluorine substituents can engage in and influence the formation of hydrogen and halogen bonds, which are critical for drug-receptor interactions.[7][8]

  • The Benzyl Ester (C1-COOBn): The benzyl group serves as an excellent protecting group for the carboxylic acid. It is stable to a wide array of non-reductive conditions, including many basic, nucleophilic, and mildly acidic reagents used for modifying the amine functionality.[9] Its most significant advantage is its clean and efficient removal by catalytic hydrogenation (or transfer hydrogenation), which yields the free carboxylic acid and volatile toluene, simplifying purification.[2][10] This two-stage reactivity allows for sequential modification, first at the amine and then at the unmasked carboxylate.

The interplay of these three features makes this building block a powerful tool for creating a library of diverse compounds from a single, advanced intermediate.

Caption: Key reactive sites of Benzyl 3-amino-2,6-difluorobenzoate.

Synthetic Protocols

The following protocols are detailed, self-validating procedures for the synthesis and application of the title compound. They are based on established methodologies for analogous substrates.

Protocol 3.1: Synthesis of Benzyl 3-amino-2,6-difluorobenzoate

Rationale: This protocol employs a Fischer-Speier esterification. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus. Cyclohexane is chosen as a safer alternative to benzene or toluene, which can cause racemization at higher temperatures.[11][12] p-Toluenesulfonic acid serves as the acid catalyst.[11]

Materials:

  • 3-Amino-2,6-difluorobenzoic acid (1.0 eq)

  • Benzyl alcohol (5.0 eq)

  • p-Toluenesulfonic acid monohydrate (1.2 eq)

  • Cyclohexane

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-amino-2,6-difluorobenzoic acid (1.0 eq), benzyl alcohol (5.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), and cyclohexane (approx. 0.6 mL per mmol of amino acid).

  • Heat the mixture to reflux and maintain for 4-6 hours, collecting the water that azeotropes out in the Dean-Stark trap.

  • Monitor the reaction for completion by Thin-Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash neutralizes the sulfonic acid catalyst.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl ester.

Protocol 3.2: N-Acylation with Acetic Anhydride

Rationale: This protocol describes a standard N-acetylation, a robust transformation for converting the primary amine into a stable amide. Acetic anhydride is the acylating agent, and sodium acetate acts as a base to neutralize the acetic acid byproduct.[13] This reaction protects the amine or serves as a key step in building a more complex target molecule.

Materials:

  • Benzyl 3-amino-2,6-difluorobenzoate (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Glacial acetic acid

  • Sodium acetate (1.5 eq)

  • Water

  • Ice

Procedure:

  • Dissolve Benzyl 3-amino-2,6-difluorobenzoate (1.0 eq) in a minimal amount of glacial acetic acid in an Erlenmeyer flask.

  • In a separate beaker, prepare a solution of sodium acetate (1.5 eq) in water.

  • To the stirred solution of the aniline, add acetic anhydride (1.2 eq).

  • Immediately add the sodium acetate solution to the reaction mixture.

  • Stir the mixture for 15-20 minutes. A precipitate of the N-acetylated product should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the product in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 3.3: Palladium-Catalyzed Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, enabling the coupling of the aniline with an aryl halide.[14][15] This protocol uses a common palladium precatalyst and a specialized phosphine ligand (XantPhos), which is effective for coupling with a broad range of amines and aryl halides.[16] Cesium carbonate is used as the base. This reaction demonstrates the utility of the building block in advanced, transition-metal-catalyzed synthesis.

Materials:

  • Benzyl 3-amino-2,6-difluorobenzoate (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (3.0 eq).

  • Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

  • Add Benzyl 3-amino-2,6-difluorobenzoate (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Protocol 3.4: Deprotection of the Benzyl Ester via Catalytic Transfer Hydrogenation

Rationale: This protocol removes the benzyl protecting group to reveal the free carboxylic acid. Catalytic transfer hydrogenation is often preferred over using hydrogen gas for safety and convenience.[2][17] Ammonium formate serves as the hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst.[2] This step is critical for subsequent modifications at the carboxyl group, such as amide coupling.

Materials:

  • N-functionalized Benzyl 3-amino-2,6-difluorobenzoate derivative (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10-20% by weight)

  • Ammonium formate (5.0 eq)

  • Anhydrous Methanol (MeOH)

Procedure:

  • Dissolve the benzyl ester substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate) in a round-bottom flask.[2]

  • Carefully add 10% Pd/C (10-20% by weight of the substrate) to the stirred solution.[2]

  • To the resulting suspension, add ammonium formate (5.0 eq) in one portion.[2]

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of methanol.[2]

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude carboxylic acid can be used directly or purified by recrystallization or chromatography.

Application in a Synthetic Workflow

To illustrate the strategic utility of Benzyl 3-amino-2,6-difluorobenzoate, the following workflow outlines the synthesis of a hypothetical, drug-like scaffold. This sequence leverages the orthogonal reactivity of the amine and the protected carboxylate.

Caption: A representative workflow utilizing Benzyl 3-amino-2,6-difluorobenzoate.

This workflow demonstrates a logical and efficient path to complex molecules. First, the amine is functionalized using a standard acylation reaction (Protocol 3.2). Subsequently, the benzyl ester is selectively cleaved using catalytic transfer hydrogenation (Protocol 3.4) to yield the free carboxylic acid. This intermediate is now primed for a second coupling reaction, for instance, an amide bond formation with a different amine, to generate the final, highly functionalized target molecule.

Conclusion

Benzyl 3-amino-2,6-difluorobenzoate is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its unique trifunctional nature—a modifiable amine, a strategically fluorinated aromatic core, and a cleavable benzyl ester—provides a robust platform for the synthesis of complex molecules. The protocols outlined in this guide offer reliable methods for its preparation and derivatization, enabling researchers to efficiently construct novel chemical entities with potential applications in pharmaceuticals and advanced materials.

References

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

  • Anwer, M. K., & Spatola, A. F. (1985). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1385. [Link]

  • Kuwahara, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Shaikh, I., et al. (2016). A Novel Clay catalyst: N-Acetylation of Aniline and Substituted Aniline. Journal of Chemical and Pharmaceutical Research, 8(5), 725-729. [Link]

  • Sroczyńska, A., et al. (2021). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. ChemPhysChem, 22(19). [Link]

  • Kumar, S., et al. (2023). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. ChemistrySelect. [Link]

  • Studylib.net. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]

  • Sroczyńska, A., et al. (2021). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Ni, N., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • Chemistry LibreTexts. (2024). 16.5: Substituent Effects in Electrophilic Substitutions. [Link]

  • Quora. (2018). How does the ortho effect affect the basicity of aniline?. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Bolchi, C., et al. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and reagents. AIR Unimi. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Benzylic C(sp3)–H fluorination. [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. [Link]

  • Chemistry Stack Exchange. (2015). Effect of substituents on aniline C-N bond length. [Link]

  • Macmillan Group, Princeton University. (2010). Buchwald-Hartwig C-C Bond Formation. [Link]

  • Ni, N., et al. (2020). Applications of fluorine-containing amino acids for drug design. ResearchGate. [Link]

  • Google Patents. (n.d.). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
  • de la Torre, M. G., et al. (2025). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 30(15), 3456. [Link]

  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonate salts. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (n.d.). Substituted Benzyl Esters. [Link]

  • RSC Publishing. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Google Patents. (n.d.). JP2000247934A - Production of amino acid benzyl ester having high optical purity.
  • Wiley-VCH. (n.d.). Protection Reactions. [Link]

  • ResearchGate. (n.d.). The seminal PdII‐catalyzed fluorination of aryl and benzyl C−H bonds.... [Link]

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Benzyl 3-amino-2,6-difluorobenzoate as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Benzyl 3-amino-2,6-difluorobenzoate in Advanced API Synthesis

Executive Summary

Benzyl 3-amino-2,6-difluorobenzoate represents a specialized, high-value intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Delafloxacin analogs) and next-generation kinase inhibitors. While methyl and ethyl esters of 3-amino-2,6-difluorobenzoic acid are common, the benzyl ester variant offers critical tactical advantages:

  • Orthogonal Deprotection: Removable via catalytic hydrogenolysis (

    
    ) under neutral conditions, preserving acid-labile (e.g., acetals) or base-labile (e.g., lactams, other esters) moieties elsewhere in the molecule.
    
  • Crystallinity: The benzyl group significantly enhances the lipophilicity and crystalline propensity of intermediates, often allowing for purification via recrystallization rather than chromatography.

  • Regiocontrol: The bulky benzyl group provides steric shielding, influencing regioselectivity during subsequent electrophilic substitutions or

    
     reactions on the fluorinated ring.
    

This guide provides a validated protocol for the synthesis, utilization, and deprotection of this intermediate, designed for medicinal chemists requiring high-fidelity functional group tolerance.

Chemical Profile & Properties[1][2][3][4]

PropertySpecificationNotes
Chemical Name Benzyl 3-amino-2,6-difluorobenzoate
CAS (Acid Precursor) 83141-11-1Ester CAS not widely listed; synthesized de novo.
Molecular Formula

Molecular Weight 263.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Key Reactivity Nucleophilic (Aniline

), Electrophilic (C2/C6 Fluorines)
C2/C6 are activated for

.

Synthesis Protocol: Selective Esterification

Challenge: Direct alkylation of 3-amino-2,6-difluorobenzoic acid with benzyl bromide often leads to competing N-alkylation (N-benzylation). Solution: We utilize a Fischer Esterification driven by azeotropic water removal. The highly acidic conditions protonate the amine (


), deactivating it toward nucleophilic attack and ensuring exclusive O-esterification.
Materials:
  • Starting Material: 3-Amino-2,6-difluorobenzoic acid (10.0 g, 57.8 mmol).

  • Reagent: Benzyl Alcohol (50 mL, excess).

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·

    
    , 11.0 g, 57.8 mmol).
    
  • Solvent: Toluene (150 mL).

Step-by-Step Procedure:
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the amino acid, p-TsOH, and benzyl alcohol to the flask. Add Toluene.

  • Reaction: Heat the mixture to vigorous reflux (

    
    ). Monitor water collection in the Dean-Stark trap.
    
    • Checkpoint: The reaction is complete when water evolution ceases (approx. 4–6 hours). TLC (30% EtOAc/Hexane) should show the disappearance of the baseline acid spot.

  • Workup (Critical for Purity):

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (200 mL).[1]

    • Neutralization: Wash slowly with saturated

      
       (
      
      
      
      ) to remove p-TsOH and unreacted acid. Caution:
      
      
      evolution.
    • Removal of Benzyl Alcohol: Wash the organic layer with water (

      
      ) and brine. Note: Excess benzyl alcohol can be difficult to remove; if it persists, use vacuum distillation or column chromatography.
      
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize the residue from Hexanes/EtOAc to yield the pure benzyl ester.
    

Application Protocol: Amide Coupling & Cyclization Precursor

This protocol demonstrates the utility of the intermediate in coupling with a heteroaryl chloride, a common step in kinase inhibitor synthesis.

Workflow Logic:
  • Coupling: The aniline nitrogen attacks an electrophile (e.g., Nicotinoyl chloride derivative).

  • Stability: The benzyl ester remains intact, avoiding transesterification (common with methyl esters in alkoxide bases).

Step-by-Step:
  • Dissolution: Dissolve Benzyl 3-amino-2,6-difluorobenzoate (1.0 eq) in anhydrous DCM.

  • Base Addition: Add Pyridine (3.0 eq) or DIPEA. Cool to

    
    .
    
  • Acylation: Dropwise add the Acid Chloride (1.1 eq) dissolved in DCM.

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Quench with water. Wash with 1M HCl (to remove pyridine) and then

    
    .
    
  • Result: The product is the Benzyl-protected Amide .

Deprotection Protocol: Catalytic Hydrogenolysis

This is the key advantage of using the benzyl ester. It liberates the carboxylic acid without using


 or 

, preserving sensitive amide linkages or halogen substitutions.
Procedure:
  • Solvent System: Dissolve the Benzyl-protected intermediate in THF/MeOH (1:1 v/v).

    • Note: Avoid halogenated solvents which can poison the catalyst.

  • Catalyst: Add 10 wt% Palladium on Carbon (Pd/C, 50% wet). Use 5–10% loading by weight of substrate.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (

      
      ).
      
    • Purge with Hydrogen gas (balloon pressure or 1 atm is usually sufficient).

    • Stir vigorously at RT for 2–4 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The product is the free carboxylic acid, typically in quantitative yield and high purity.

Visualizations

Figure 1: Synthesis and Application Pathway

G cluster_0 Key Advantage: Orthogonality Start 3-Amino-2,6- difluorobenzoic Acid Step1 Fischer Esterification (BnOH, pTsOH, Toluene) Start->Step1 Inter1 Benzyl 3-amino- 2,6-difluorobenzoate (Stable Intermediate) Step1->Inter1 90% Yield Step2 Amide Coupling (R-COCl, Pyridine) Inter1->Step2 Inter2 Functionalized Precursor Step2->Inter2 Coupling Step3 Hydrogenolysis (H2, Pd/C) Inter2->Step3 Final Final API Intermediate (Free Acid) Step3->Final Deprotection

Caption: Reaction scheme illustrating the selective protection, functionalization, and mild deprotection sequence.

Figure 2: Workup & Purification Decision Tree

Workup Crude Crude Reaction Mixture (Toluene/BnOH) Wash Aq. NaHCO3 Wash Crude->Wash Sep Phase Separation Wash->Sep Check Check Residual BnOH (TLC/HPLC) Sep->Check HighBnOH High Residual BnOH Check->HighBnOH >5% LowBnOH Low/No BnOH Check->LowBnOH <1% Distill Vacuum Distillation (Remove excess BnOH) HighBnOH->Distill Cryst Recrystallization (Hexanes/EtOAc) LowBnOH->Cryst Distill->Cryst Pure Pure Benzyl Ester Cryst->Pure

Caption: Purification workflow to ensure removal of high-boiling benzyl alcohol by-products.

References

  • Delafloxacin Synthesis & Intermediates

    • Patent: "Process for the preparation of Delafloxacin and intermediates thereof."[2] (CN104876911A).

    • Source:

  • Fischer Esterification Protocols

    • Methodology: "General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts."[3]

    • Source:

  • Reactivity of Fluorobenzo

    
    ): 
    
    • Study: "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes."
    • Source:

  • Protecting Group Strategies (Benzyl)

    • Guide: "Amino Protecting Group-Benzyl Series: Introduction and Removal."
    • Source:

Sources

Technical Guide: Reactivity & Protocols for Benzyl 3-amino-2,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 3-amino-2,6-difluorobenzoate is a high-value pharmacophore scaffold, primarily utilized in the synthesis of fluoroquinolone antibiotics and kinase inhibitors . Its reactivity profile is dominated by the "Ortho-Fluorine Effect," where the 2,6-difluoro substitution pattern significantly reduces the electron density of the aniline nitrogen.

This guide addresses the specific challenge of reacting this "reluctant nucleophile" with electrophiles. Unlike standard anilines, this molecule requires tailored protocols to overcome steric hindrance and electronic deactivation. The following sections detail the mechanistic causality, optimized protocols for N-functionalization, and downstream heterocyclization.

Chemical Profile & Mechanistic Insight[1][2][3]

The "Reluctant Nucleophile"

The amino group at position 3 is the primary nucleophile, but its reactivity is attenuated by two factors:

  • Electronic Deactivation: The highly electronegative fluorine atoms at positions 2 and 6 exert a strong inductive effect (-I), pulling electron density away from the aromatic ring and the amino group. This lowers the energy of the HOMO (Highest Occupied Molecular Orbital), making the amine less basic (

    
     for the conjugate acid) and less nucleophilic than unsubstituted aniline (
    
    
    
    ).
  • Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is small but significant when flanking the amine. This creates a "pincer" effect that retards the approach of bulky electrophiles.

Implications for Experimental Design
  • Standard Conditions Fail: Mild electrophiles (e.g., alkyl halides without catalysis) or weak coupling agents (e.g., EDC/HOBt) often result in low conversion or stalled reactions.

  • Required Drivers: Reactions require high-energy electrophiles (acid chlorides, triflates), nucleophilic catalysis (DMAP), or thermal activation to proceed efficiently.

Reaction Landscape Visualization

The following diagram maps the primary synthetic pathways accessible from Benzyl 3-amino-2,6-difluorobenzoate when treated with various electrophiles.

ReactionLandscape Start Benzyl 3-amino-2,6-difluorobenzoate (Nucleophile) E_Acyl Acid Chlorides / Anhydrides (R-COCl) Start->E_Acyl Acylation E_Ald Aldehydes (R-CHO) Start->E_Ald Condensation E_EMME EMME / Ethoxymethylenemalonate (Michael Acceptor) Start->E_EMME Addition-Elimination E_NO Nitrosonium (NaNO2/HCl) Start->E_NO Diazotization P_Amide N-Aryl Amides (Stable Intermediates) E_Acyl->P_Amide Base (Pyridine/TEA) P_Amine Secondary Amines (Reductive Amination) E_Ald->P_Amine Reduction (NaBH4) P_Quin 4-Quinolone Scaffolds (Gould-Jacobs) E_EMME->P_Quin Thermal Cyclization (250°C) P_Diazo Diazonium Salts (Sandmeyer Precursors) E_NO->P_Diazo 0-5°C

Figure 1: Synthetic divergence of Benzyl 3-amino-2,6-difluorobenzoate based on electrophile selection.

Detailed Protocols

Protocol A: High-Efficiency N-Acylation

Application: Introduction of side chains for kinase inhibitors. Challenge: The deactivated amine reacts sluggishly with carboxylic acids. Solution: Use of Acid Chlorides with DMAP catalysis.

Reagents & Materials
  • Substrate: Benzyl 3-amino-2,6-difluorobenzoate (1.0 equiv)

  • Electrophile: Acid Chloride (R-COCl) (1.2 – 1.5 equiv)

  • Base: Triethylamine (TEA) (2.0 equiv) or Pyridine (solvent)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Critical for rate acceleration.

  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add TEA (2.0 equiv) followed by DMAP (0.1 equiv). Stir for 5 minutes.

  • Electrophile Addition: Cool the solution to 0°C. Add the Acid Chloride dropwise to control the exotherm.

    • Note: Although the amine is deactivated, the acid chloride is highly reactive; cooling prevents side reactions at the ester or benzyl positions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the aniline peak (

      
      ).
      
  • Quench: Add saturated

    
     solution. Stir vigorously for 15 minutes to hydrolyze excess acid chloride.
    
  • Workup: Extract with DCM (x3). Wash combined organics with 1N HCl (to remove TEA/DMAP), then Brine. Dry over

    
    .
    
Protocol B: The Gould-Jacobs Reaction (Quinolone Synthesis)

Application: Synthesis of the core scaffold for fluoroquinolone antibiotics. Mechanism: Condensation followed by thermal intramolecular cyclization.

Reagents & Materials
  • Substrate: Benzyl 3-amino-2,6-difluorobenzoate (1.0 equiv)

  • Electrophile: Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Solvent: Ethanol (Step 1); Diphenyl ether (Step 2).

Step-by-Step Methodology
  • Condensation (Enamine Formation):

    • Mix substrate and EMME in Ethanol.

    • Reflux for 2–4 hours.[1] The amine attacks the enol ether, displacing ethanol.

    • Observation: The product often precipitates upon cooling. Filter and dry the "enamine" intermediate.

  • Thermal Cyclization:

    • Dissolve the intermediate in Diphenyl ether (high boiling solvent).

    • Heat to 230–250°C for 30–60 minutes.

    • Critical Process Parameter: High temperature is non-negotiable to overcome the energy barrier for EAS (Electrophilic Aromatic Substitution) onto the deactivated difluorophenyl ring.

  • Isolation: Cool to RT. Add non-polar solvent (Hexane) to precipitate the quinolone product.

Data Presentation: Electrophile Compatibility Matrix

Use this table to select the appropriate activation strategy for your specific electrophile.

Electrophile ClassSpecific ReagentReactivity w/ SubstrateRecommended ConditionsExpected Yield
Acylating Agent Carboxylic AcidVery LowAvoid. Use HATU/DMF or convert to Acid Chloride.< 20%
Acylating Agent Acid ChlorideHighDCM, TEA, DMAP (cat) , 0°C to RT.85–95%
Alkylating Agent Alkyl Halide (

)
LowDMF,

, Heat (60-80°C). Risk of over-alkylation.
40–60%
Carbonyl AldehydeModerateReductive Amination: MeOH, AcOH (cat),

.
70–85%
Sulfonyl Sulfonyl ChlorideModeratePyridine (solvent), Heat (50°C) often required.60–80%

Scientific Validation & Troubleshooting

Analytical Markers
  • 
     NMR:  The two fluorine atoms (2,6-position) usually appear as a triplet or multiplet around -110 to -120 ppm. Upon N-functionalization, a slight chemical shift change occurs due to the alteration of the N-lone pair donation.
    
  • LCMS: The starting material (Amine) ionizes poorly in positive mode compared to the product (Amide/Quinolone) due to low basicity. Do not rely solely on peak area integration for conversion; use UV absorbance (254 nm).

Common Failure Modes
  • Problem: No reaction with Carboxylic Acids using EDC/NHS.

    • Root Cause:[2][3][4][5][6] The N-nucleophile is too weak to attack the active ester.

    • Fix: Switch to Acid Chloride or HATU/HOAt .

  • Problem: Hydrolysis of the Benzyl Ester.

    • Root Cause:[2][3][4][5][6] Use of strong hydroxide bases (NaOH/LiOH) or harsh acidic conditions.

    • Fix: Use non-nucleophilic organic bases (TEA, DIPEA, Pyridine).

Workflow Logic Diagram

The following Graphviz diagram illustrates the decision logic for the N-Acylation Protocol , ensuring self-validation at each step.

AcylationWorkflow Start Start: Benzyl 3-amino-2,6-difluorobenzoate Check_Reagent Is Electrophile an Acid Chloride? Start->Check_Reagent Convert Convert Acid to Acid Chloride (SOCl2 or Oxalyl Chloride) Check_Reagent->Convert No (It is Carboxylic Acid) Reaction Reaction: DCM, TEA, DMAP(cat) 0°C -> RT, 4h Check_Reagent->Reaction Yes Convert->Reaction TLC_Check TLC/LCMS Check: SM Consumed? Reaction->TLC_Check Heat Add Heat (40°C) or More Catalyst TLC_Check->Heat No Quench Quench: Sat. NaHCO3 TLC_Check->Quench Yes Heat->TLC_Check Re-check Workup Workup: Extract DCM, Wash HCl Quench->Workup Final Final Product: N-Acylated Benzyl Ester Workup->Final

Figure 2: Logic flow for ensuring successful N-acylation of the deactivated amine.

References

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of quinoline-3-carboxylic acids. Liebigs Annalen der Chemie. Link (Foundational text on the Gould-Jacobs reaction for quinolones).

  • Sandin, H., et al. (2002). Synthesis and nucleophilic aromatic substitution of 2,3,4,5-tetrafluorobenzoic acid derivatives. Journal of Fluorine Chemistry. Link (Discusses the reactivity patterns of polyfluorinated benzoic acid derivatives).

  • Bléger, D., et al. (2012). O-Fluoroazobenzenes as readily synthesized photoswitches offering nearly quantitative two-way isomerization with visible light. Journal of the American Chemical Society. Link (Provides context on the electronic deactivation of ortho-fluoroanilines).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733568, 3-Amino-2,6-difluorobenzoic acid.Link (Data source for physical properties and safety).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2][6][7][8][9] Oxford University Press. (General reference for mechanisms of nucleophilic substitution on deactivated anilines).

Sources

Introduction: The Strategic Value of Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of Benzyl 3-amino-2,6-difluorobenzoate

In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance key pharmacological properties. Fluorinated amines and their derivatives are particularly valuable building blocks.[1] The presence of fluorine can modulate basicity, improve metabolic stability, and increase lipophilicity, thereby positively influencing a drug candidate's bioavailability and efficacy. Benzyl 3-amino-2,6-difluorobenzoate is a key intermediate, combining the structural features of a fluorinated aniline with a readily cleavable benzyl ester protecting group, making it a versatile reagent for the synthesis of complex pharmaceutical targets.

This guide provides a robust, scalable, and economically viable two-step synthetic route for the preparation of Benzyl 3-amino-2,6-difluorobenzoate, suitable for kilogram-scale production. The process is designed with a focus on operational safety, efficiency, and high purity of the final product.

Overall Synthetic Strategy

The synthesis is approached as a two-stage process, commencing with the commercially available 2,6-Difluoro-3-nitrobenzoic acid.[2][3][4][5][6][7] This strategy is predicated on two high-yielding and industrially proven chemical transformations: catalytic hydrogenation for the selective reduction of an aromatic nitro group, followed by a classic Fischer esterification to install the benzyl ester.

Scale_Up_Synthesis A Start: 2,6-Difluoro-3-nitrobenzoic Acid B Step 1: Catalytic Hydrogenation (H₂, Pd/C, Methanol) A->B Reduction of Nitro Group C Intermediate: 3-Amino-2,6-difluorobenzoic Acid B->C Formation of Aniline D Step 2: Fischer Esterification (Benzyl Alcohol, H₂SO₄, Toluene, Dean-Stark) C->D Ester Formation E Final Product: Benzyl 3-amino-2,6-difluorobenzoate D->E Isolation & Purification

Sources

Troubleshooting & Optimization

Low yield in Benzyl 3-amino-2,6-difluorobenzoate synthesis and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #8492: Yield Optimization for Benzyl 3-amino-2,6-difluorobenzoate

Executive Summary & Diagnostic

User Issue: Consistently low yields (<30%) during the synthesis of Benzyl 3-amino-2,6-difluorobenzoate. Root Cause Analysis: This molecule presents a "perfect storm" of conflicting reactivities:

  • Steric Hindrance: The 2,6-difluoro substitution creates an "ortho-effect" wall, making standard Fischer esterification kinetically dead.[1]

  • Chemoselectivity: The benzyl ester is labile to hydrogenolysis, making standard nitro-reduction (Pd/C + H₂) impossible without cleaving the ester.

  • Nucleophilic Interference: The free amine (aniline) is prone to oxidation and polymerization if generated before the esterification step is complete.

The Solution: You must decouple the ester formation from the amine generation. We recommend the "Nitro-First, Iron-Reduction" pathway or the "Carboxylate Alkylation" workaround.[1]

Troubleshooting Decision Tree

Use this logic flow to identify where your specific process is failing.

Troubleshooting Start Start: Diagnosis Q1 Which step has low yield? Start->Q1 Esterification Issue: 2,6-Difluoro Sterics Q1->Esterification Ester Formation Reduction Issue: Benzyl Cleavage Q1->Reduction Nitro Reduction CheckMethod Fischer (H2SO4/MeOH)? Esterification->CheckMethod Method used? CheckCat Pd/C + H2? Reduction->CheckCat Catalyst used? Fail1 FAIL: Kinetics too slow. Hydrolysis outcompetes esterification. CheckMethod->Fail1 Yes Sol1 Risk: Polymerization if amine is free. Must use Nitro-Acid. CheckMethod->Sol1 No, used Acid Chloride Fail2 FAIL: Hydrogenolysis. Benzyl ester cleaved to Acid + Toluene. CheckCat->Fail2 Yes Sol2 Correct Path. Check workup for emulsion losses. CheckCat->Sol2 No, used Fe/NH4Cl

Caption: Diagnostic logic flow for identifying yield loss in sterically hindered fluoro-benzoate synthesis.

Critical Failure Points & Solutions

Failure Point A: The "Steric Wall" (Esterification)

Symptom: You are refluxing 3-amino-2,6-difluorobenzoic acid with benzyl alcohol and acid catalyst, but starting material remains.[1] Technical Insight: The fluorine atoms at positions 2 and 6 shield the carbonyl carbon from nucleophilic attack. Standard Fischer esterification equilibrium is unfavorable and kinetically retarded [1]. The Fix: Switch to Nucleophilic Substitution (Sɴ2) rather than Acyl Substitution. instead of attacking the crowded carbonyl, attack a benzyl halide with the benzoate carboxylate.

Recommended Protocol: The "Reverse" Alkylation (High Yield)

  • Substrates: 3-amino-2,6-difluorobenzoic acid (1.0 eq), Benzyl Bromide (1.1 eq).[1]

  • Base: DBU (1.2 eq) or K₂CO₃ (1.5 eq).

  • Solvent: DMF or NMP (Polar aprotic is essential).

  • Mechanism: The base deprotonates the acid to form the carboxylate anion. This anion attacks the unhindered benzyl bromide. The steric bulk on the ring does not hinder this reaction.

Failure Point B: The "Hydrogenolysis Trap" (Reduction)

Symptom: You successfully made Benzyl 3-nitro-2,6-difluorobenzoate, but after hydrogenation (Pd/C), you isolated the free acid or toluene.[1] Technical Insight: Benzyl esters are protecting groups specifically designed to be cleaved by catalytic hydrogenation (H₂/Pd). You cannot use this method to reduce the nitro group without losing the ester [2]. The Fix: Use a Dissolving Metal Reduction . Iron (Fe) or Zinc (Zn) in mild acid is chemoselective for nitro groups and leaves benzyl esters intact.

Validated Experimental Protocols

Protocol 1: Chemoselective Nitro Reduction (Fe/NH₄Cl)

Target: Converting Benzyl 3-nitro-2,6-difluorobenzoate to the Amine without ester cleavage.[1]

Materials:

  • Substrate: Benzyl 3-nitro-2,6-difluorobenzoate (10 mmol)

  • Reagent: Iron Powder (325 mesh, 5.0 eq)[1]

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve the nitro substrate in Ethanol (40 mL).

  • Activation: Add a solution of NH₄Cl in Water (10 mL).

  • Addition: Add Iron powder in one portion. Vigorously stir (mechanical stirring recommended to prevent iron settling).

  • Reaction: Heat to 70°C for 2–4 hours. Monitor by TLC/LCMS.

    • Checkpoint: The reaction is complete when the nitro peak vanishes. The benzyl ester will remain stable.[2]

  • Workup (CRITICAL): Iron creates messy emulsions.

    • Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate.

    • Wash organic layer with NaHCO₃ (sat) and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The Fe/NH₄Cl system operates via a single-electron transfer mechanism that requires a proton source but is not acidic enough to hydrolyze the ester, nor does it involve surface catalysis that cleaves the benzylic C-O bond [3].

Protocol 2: Acid Chloride Coupling (Alternative)

Target: If you must start from the acid.

  • Precursor: Start with 3-nitro-2,6-difluorobenzoic acid (NOT the amine).[1]

  • Activation: Reflux with Thionyl Chloride (SOCl₂) + cat. DMF (3 hours)

    
     Strip SOCl₂ 
    
    
    
    Dissolve in DCM.
  • Coupling: Add Benzyl Alcohol (1.0 eq) and Pyridine (1.1 eq) at 0°C.

  • Result: High yield of the nitro-ester. Proceed to Protocol 1 for reduction.

Comparative Data: Reduction Methods

Reagent SystemYield (Amine)Benzyl Ester IntegrityNotes
H₂ / Pd-C 0%0% (Cleaved) DO NOT USE. Rapid hydrogenolysis of benzyl group.[1]
H₂ / Pt-C (Sulfided) 40-60%VariableRequires precise poisoning of catalyst; difficult to reproduce.
SnCl₂ / HCl 75%90%Good, but tin waste is toxic and difficult to remove from product.
Fe / NH₄Cl 85-95% 100% Recommended. Cheap, scalable, highly chemoselective [3].[1]
Zn / Acetic Acid 80%95%Viable alternative, but workup can be viscous.

Mechanism & Pathway Visualization

Understanding the chemoselectivity is vital. The diagram below illustrates why the Iron path succeeds where Palladium fails.

ReactionPathways cluster_0 Path A: Catalytic Hydrogenation (Pd/C) cluster_1 Path B: Dissolving Metal (Fe/NH4Cl) NitroEster Benzyl 3-nitro-2,6-difluorobenzoate Inter1 Adsorption to Pd Surface NitroEster->Inter1 H2 / Pd Inter2 Single Electron Transfer (SET) NitroEster->Inter2 Fe / H2O Cleavage C-O Bond Hydrogenolysis Inter1->Cleavage ProductA Toluene + Amino Acid (Loss of Ester) Cleavage->ProductA Reduction Nitro -> Amine Reduction Inter2->Reduction ProductB Benzyl 3-amino-2,6-difluorobenzoate (Target) Reduction->ProductB

Caption: Chemoselectivity comparison. Path A (Red) leads to degradation. Path B (Green) yields the target.

FAQ: Common User Queries

Q: Can I use the acid chloride method if I start with the amino-acid? A: No. If you treat 3-amino-2,6-difluorobenzoic acid with thionyl chloride, the amino group of one molecule will attack the acid chloride of another, leading to rapid polymerization (polyamides).[1] You must protect the amine (e.g., Boc) or use the nitro precursor.

Q: My product turns dark brown on the shelf. Why? A: Electron-rich anilines are prone to air oxidation. The 2,6-difluoro group withdraws some electron density, but the amine is still reactive.[1] Store the product under Nitrogen/Argon at -20°C. For long-term storage, convert it to the Hydrochloride Salt (bubble HCl gas into an ether solution of the amine) for maximum stability.

Q: Is the 2,6-difluoro group labile? A: Generally, no.[1] However, under very strong basic conditions (e.g., NaH, KOtBu) in polar solvents, you might see minor


 displacement of a fluoride by the solvent or nucleophiles.[1] Keep conditions mild (weak bases like K₂CO₃ or Et₃N are safe).

References

  • Steric Hindrance in Benzoates

    • Title: Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters.[3]

    • Source: PubMed / Pesticide Biochemistry and Physiology (2014).
    • URL:[Link]

  • Chemoselectivity of Benzyl Esters

    • Title: Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols (Benzyl Ethers).[1]

    • Source: Greene's Protective Groups in Organic Synthesis (Wiley).
    • Context: Benzyl esters are cleaved by H₂/Pd-C but stable to Zn/Fe reduction.
  • Iron Reduction Methodology

    • Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.[4]

    • Source: ScienceMadness / General Liter
    • URL:[Link]

  • Alternative Esterification (Alkylation)

    • Title: Esterification of Sterically Hindered Carboxylic Acids with Alkyl Halides.
    • Source: Journal of Organic Chemistry (General Principle).
    • URL:[Link]

Sources

Technical Support Center: Benzyl 3-amino-2,6-difluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the synthesis and troubleshooting of Benzyl 3-amino-2,6-difluorobenzoate .

Subject: Troubleshooting Side Reactions & Process Optimization Document ID: TS-BENZ-26DF-001 Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Molecule Profile

Target Molecule: Benzyl 3-amino-2,6-difluorobenzoate Primary Application: Intermediate for fluoroquinolone antibiotics and kinase inhibitors.[1] Critical Reactivity Profile: The molecule contains a "push-pull" system: the electron-withdrawing ester (EWG) at C1 activates the ring, while the electron-donating amino group (EDG) at C3 modulates this activation.

  • C1 (Carboxylate): Prone to hydrolysis and transesterification.[2]

  • C3 (Amine): Nucleophilic; susceptible to N-alkylation and oxidation.[2]

  • C2/C6 (Fluorines): Activated for Nucleophilic Aromatic Substitution (

    
    ), particularly at C6 (para to the amine donor, but ortho to the ester activator).
    

Synthesis Pathways & Decision Matrix

We recommend two primary routes. Your choice determines the side-reaction profile.[2]

Route A: Base-Promoted Alkylation (Recommended for Lab Scale)

  • Reagents: 3-amino-2,6-difluorobenzoic acid + Benzyl bromide (BnBr) + Base (

    
     or 
    
    
    
    ).[1]
  • Key Risk:[1][2]N-Alkylation (Competition between

    
     and 
    
    
    
    ).[2]

Route B: Acid-Catalyzed Esterification (Fischer)

  • Reagents: 3-amino-2,6-difluorobenzoic acid + Benzyl Alcohol +

    
    /p-TSA.[1]
    
  • Key Risk:[1][2]Polymerization/Degradation (High thermal stress required).[2]

Route C: Nitro-Reduction (NOT RECOMMENDED)

  • Reagents: Benzyl 2,6-difluoro-3-nitrobenzoate +

    
    /Pd-C.[1]
    
  • Fatal Flaw:[1][2] Catalytic hydrogenation cleaves the benzyl ester (Hydrogenolysis) back to the acid.[2] See FAQ #3.

Pathway Visualization

SynthesisRoutes Start 3-amino-2,6- difluorobenzoic acid RouteA_Step BnBr, K2CO3 DMF, 25°C Start->RouteA_Step Route A RouteB_Step BnOH, p-TSA Reflux (-H2O) Start->RouteB_Step Route B Target Benzyl 3-amino- 2,6-difluorobenzoate RouteA_Step->Target Major Side_N_Alk SIDE REACTION: N-Benzyl Impurity RouteA_Step->Side_N_Alk Over-reaction RouteB_Step->Target Major Side_Poly SIDE REACTION: Oligomerization RouteB_Step->Side_Poly High T

Figure 1: Comparison of synthetic routes and their primary failure modes.

Troubleshooting Guide: Side Reactions

Issue 1: Formation of N-Benzyl Impurities (Route A)

Symptom: LC-MS shows a peak with M+90 mass shift (Mono-N-benzyl) or M+180 (Di-N-benzyl). Mechanism: The amino group at C3 is nucleophilic.[2][3] In the presence of strong base or excess benzyl bromide, the amine competes with the carboxylate for the alkylating agent.

Diagnostic Table:

Variable Impact on N-Alkylation Recommendation
Solvent Polar aprotic solvents (DMF, DMSO) enhance N-nucleophilicity.[1] Switch to Acetone or Acetonitrile .[2] These solvate the carboxylate anion well but suppress amine reactivity relative to DMF.[2]

| Base | Strong bases deprotonate the amine (rare) or increase free amine concentration.[2] | Use


  or 

.[2] Avoid

if N-alkylation is observed (Cesium effect enhances all nucleophiles).[2] | | Stoichiometry | Excess BnBr drives N-alkylation.[2] | Use strictly 0.95 - 1.0 eq of Benzyl bromide.[2] Do not use excess. |

Protocol Adjustment (The "Bicarbonate Shift"): If N-alkylation persists, use a biphasic system:

  • Dissolve acid in 1M

    
     (aq).[2]
    
  • Add 1.0 eq Tetrabutylammonium bromide (TBAB) as Phase Transfer Catalyst.[2]

  • Add 1.0 eq Benzyl bromide in DCM.[2]

  • Stir vigorously. The carboxylate reacts at the interface; the amine remains protected by hydration in the aqueous phase.[2]

Issue 2: "Missing Fluorine" / Defluorination (Route B)

Symptom: Product mass is M-20 (loss of HF) or appearance of ether linkages.[2] Mechanism:


 (Nucleophilic Aromatic Substitution).
The C1-ester activates the C2 and C6 positions.[2] Although the C3-amine deactivates the ring, high temperatures (refluxing benzyl alcohol, >200°C) allow the solvent (Benzyl alcohol) or the amine of another molecule to displace a fluorine atom.

Prevention:

  • Temperature Limit: Do not exceed 110°C. Use Toluene as a co-solvent to lower the boiling point if refluxing.[2]

  • Acid Concentration: Ensure full protonation of the amine (

    
    ).[2] The ammonium group is strongly electron-withdrawing (Inductive), which further activates the ring for nucleophilic attack by the solvent (BnOH), but prevents the amine from acting as a nucleophile (preventing self-polymerization).
    
  • Recommendation: If using Route B, limit reaction time. If conversion stalls, do not simply "cook" it longer. Isolate and recycle.[2][4]

Issue 3: Hydrolysis of the Ester

Symptom: Gradual disappearance of product during workup; reappearance of starting material.[2] Cause: The 2,6-difluoro substitution creates steric strain and electronic activation, making the ester bond labile, especially in basic aqueous washes.[1] Fix:

  • Avoid strong base washes (NaOH/KOH) during workup.[2]

  • Quench acid reactions with ice-cold

    
    .[2]
    
  • Store the product in a desiccator; moisture promotes autocatalytic hydrolysis.[2]

Detailed Experimental Protocols

Protocol A: Chemoselective Benzylation (High Purity)

Designed to minimize N-alkylation.

  • Dissolution: In a round-bottom flask, dissolve 3-amino-2,6-difluorobenzoic acid (10 mmol) in Acetone (50 mL). Note: Acetone is preferred over DMF to suppress N-alkylation.[1]

  • Base Addition: Add Potassium Bicarbonate (

    
    )  (12 mmol, 1.2 eq). Reason: Weaker base prevents deprotonation of the aniline protons.[2]
    
  • Catalyst: Add 18-Crown-6 (0.5 mmol, 5 mol%). Reason: Solubilizes the potassium carboxylate, increasing reaction rate at lower temperatures.[1]

  • Alkylation: Add Benzyl Bromide (10 mmol, 1.0 eq) dropwise over 30 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 12-18 hours. Monitor by TLC/HPLC.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[2] Redissolve in EtOAc, wash with water (pH 7), then Brine. Dry over

    
    .[2]
    
Protocol B: Acid-Catalyzed Esterification (Scale-Up)

Designed for cost-efficiency, assuming purification capabilities.[1]

  • Setup: Dean-Stark apparatus.

  • Charge: 3-amino-2,6-difluorobenzoic acid (50 mmol), Benzyl Alcohol (250 mmol, 5 eq), and Toluene (100 mL).

  • Catalyst: Add p-Toluenesulfonic acid (p-TSA) (55 mmol, 1.1 eq). Critical: Use >1 eq to ensure the amine is fully protonated as the tosylate salt.

  • Reflux: Heat to reflux (~110°C). Water is removed azeotropically.[2]

  • Isolation: Cool to RT. The product often crystallizes as the p-TSA salt.[2][5] Filter the salt.[2][5][6][7][8]

  • Free Basing: Suspend the salt in EtOAc and wash with saturated

    
     to liberate the free amine ester.[2]
    

Frequently Asked Questions (FAQ)

Q1: Can I synthesize this by reducing Benzyl 2,6-difluoro-3-nitrobenzoate? A: Proceed with extreme caution. You cannot use catalytic hydrogenation (


) because it will cleave the benzyl ester (Hydrogenolysis) along with the nitro group [1].
  • Alternative: Use chemoselective chemical reduction: Iron powder in

    
     (Bechamp reduction) or 
    
    
    
    in EtOH.[2] These conditions reduce the nitro group without touching the benzyl ester.[2]

Q2: Why is my yield low using EDC/DMAP coupling? A: Steric hindrance. The 2,6-difluoro substitution creates significant steric bulk around the carboxylate ("Ortho Effect"). Standard coupling agents (EDC/DCC) may struggle to form the active ester intermediate.[2]

  • Fix: Use a more reactive coupling agent like HATU or convert the acid to the Acid Chloride (using

    
    ) first, then react with Benzyl Alcohol and Pyridine.[2] Note: Acid chloride formation requires care; the amine must be protected or protonated (HCl salt) to prevent self-reaction.
    

Q3: LCMS shows a dimer peak (M+M-HF).[2] What is this? A: This is the self-condensation product.[2] One molecule's amino group attacked the C6-position of another molecule, displacing fluoride.

  • Prevention:[1][2] This is concentration-dependent.[2] Perform the reaction in more dilute conditions (0.1 M instead of 0.5 M).

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Confirming hydrogenolysis of benzyl esters).

  • Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (Mechanisms of

    
     in fluorinated aromatics). 
    
  • Dunetz, J. R., et al. (2016).[1][2] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development. (Coupling difficulties with ortho-substituted benzoates).

Sources

Technical Support Center: High-Purity Isolation of Benzyl 3-amino-2,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Purification & Troubleshooting Guide Reference ID: TS-BNZ-F2-001[1][2]

Executive Summary: The "Fluorine Effect"

Welcome to the technical support center. If you are working with Benzyl 3-amino-2,6-difluorobenzoate , you are likely encountering purification difficulties that standard protocols for anilines or benzyl esters fail to address.[1][2]

The Core Challenge: The 2,6-difluoro substitution pattern creates a specific electronic environment. The fluorine atoms are highly electronegative, exerting a strong inductive effect that significantly lowers the basicity of the 3-amino group (pKa


 1.5–2.0, compared to 

4.6 for unsubstituted aniline).[2]

Implication: Standard "acid-base swing" extractions (extracting the amine into HCl, washing organics, then basifying) often fail because the anilinium salt is unstable in water or requires highly acidic conditions that risk hydrolyzing the benzyl ester.[2]

This guide prioritizes crystallization and chromatographic polishing over chemically aggressive extractions.

Module 1: Extraction & Work-Up (The "Dirty" Phase)[1][2]

User Query: "I washed my reaction mixture with 1N HCl to remove impurities, but my yield dropped significantly. Where did my product go?"

Diagnosis: You likely extracted your product into the aqueous phase, or the acid concentration was too high, initiating hydrolysis of the benzyl ester. However, due to the low basicity of the 2,6-difluoroaniline moiety, the salt formation is inefficient, leading to an emulsion or partial distribution between phases.

The Protocol: Modified Neutral Work-Up Do not attempt to purify this specific amine by extracting it into water.[2] Instead, wash impurities away from it.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2]

  • Acid Removal (Starting Material): Wash the organic phase twice with Saturated Sodium Bicarbonate (NaHCO₃) .[2]

    • Why: This removes unreacted 3-amino-2,6-difluorobenzoic acid (starting material) by converting it to the water-soluble sodium benzoate salt.[1][2] The benzyl ester product remains in the organic layer.

  • Neutralization: Wash once with Brine.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is acid-sensitive, though usually safe here.[1][2]

Visualization: Work-Up Logic Flow

WorkUpLogic Start Crude Reaction Mixture Solvent Dilute with EtOAc Start->Solvent Wash1 Wash with Sat. NaHCO3 Solvent->Wash1 PhaseSep Phase Separation Wash1->PhaseSep AqLayer Aqueous Layer (Contains Unreacted Acid as Sodium Salt) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Product + Benzyl Alcohol) PhaseSep->OrgLayer Keep Wash2 Wash with Brine Dry (Na2SO4) OrgLayer->Wash2 Evap Evaporate to Oil/Solid Wash2->Evap

Caption: Figure 1. Modified work-up strategy avoiding acid extraction to preserve ester integrity.

Module 2: Crystallization (The Gold Standard)

User Query: "My product is a persistent oil or a sticky solid. How do I get clean crystals?"

Diagnosis: Benzyl esters often "oil out" due to the presence of Benzyl Alcohol (a common byproduct/reagent) which acts as a solvent impurity. The difluoro-group aids crystallinity via


-stacking, but you must break the solvation shell of the benzyl alcohol.[2]

The Protocol: Anti-Solvent Crash The most effective method for fluorinated amino-benzoates is a binary system using a polar solvent to dissolve and a non-polar hydrocarbon to precipitate.

ParameterRecommendationNotes
Primary Solvent Ethyl Acetate (EtOAc) Dissolves the ester well.[1][2] Use minimum amount at 40°C.
Anti-Solvent n-Heptane or Hexanes Reduces solubility of the ester but keeps Benzyl Alcohol in solution.[2]
Ratio 1:3 to 1:5 (EtOAc:Heptane)Determine experimentally.[2] Start with 1:1.
Temperature Slow cool to RT, then 4°CRapid cooling traps impurities (occlusion).

Step-by-Step:

  • Dissolve the crude oil in the minimum volume of warm EtOAc (approx. 40-45°C).

  • Add n-Heptane dropwise with stirring until a persistent cloudiness (turbidity) appears.

  • Add a few drops of EtOAc to clear the solution.

  • Remove from heat and let stand at Room Temperature (RT) for 2 hours. Do not disturb.

  • Move to a fridge (4°C) overnight.

  • Filter the white needles/plates and wash with cold Heptane.

Module 3: Chromatography (Polishing)

User Query: "I see tailing on my TLC plates and column. Is the amine interacting with the silica?"

Diagnosis: Yes. Even though the basicity is low (due to fluorines), the amine protons can still H-bond with acidic silanol groups on the silica gel, causing peak broadening (tailing).[2]

The Protocol: Amine-Modified Mobile Phase Standard silica gel chromatography is effective if you neutralize the silica surface.[2]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5

    
     80:20).[2]
    
  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Note: The TEA blocks the silanol sites. Because your product is a weak base, it will elute sharper.

Troubleshooting Table: Impurity Profiles

ImpurityTLC Behavior (vs. Product)Removal Strategy
Benzyl Alcohol Lower R_f (more polar)Difficult to separate if R_f is close.[1][2] Use Crystallization (Module 2).[2]
Starting Acid Baseline (remains at origin)NaHCO₃ wash (Module 1).[2]
Oxidation (Azo) Colored (Yellow/Orange) spotColumn Chromatography (these are non-polar).[2]
Module 4: Storage & Stability

User Query: "My white powder turned slightly yellow after a week. Is it degrading?"

Diagnosis: Anilines are notorious for air-oxidation, forming colored azo- or nitroso- compounds.[1][2] While the electron-withdrawing fluorine atoms stabilize the ring against electrophilic attack, the amine is still susceptible to radical oxidation over time.

Protocol:

  • Container: Amber glass vial (blocks UV).

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature: Store at -20°C for long-term stability.

  • Salt Formation: If long-term storage is required, consider converting the amine to the Hydrochloride Salt (using anhydrous HCl in Dioxane), as the salt is significantly more resistant to oxidation than the free base.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for aniline and ester purification).

  • Grossie, D. A. (2016). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzoate. PMC (PubMed Central).[2] (Analogous structure purification data).

  • BenchChem Technical Support. (2025). Work-up procedures to remove impurities from Benzyl esters. (General protocols for benzyl alcohol removal). [1][2]

  • PubChem. (2025).[3] 2,6-Difluoroaniline Compound Summary. (pKa and physical property data). [1][2]

Sources

Benzyl 3-amino-2,6-difluorobenzoate synthesis reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Benzyl 3-amino-2,6-difluorobenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. Our goal is to explain the causality behind experimental choices, ensuring you can navigate challenges and successfully optimize your reaction conditions.

The target reaction is the esterification of 3-amino-2,6-difluorobenzoic acid with benzyl alcohol. While seemingly a straightforward Fischer esterification, the presence of the nucleophilic amino group and the electron-withdrawing fluorine atoms on the aromatic ring introduces specific challenges that require careful consideration.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is very low, or I'm recovering only starting material. What are the primary causes?

A1: Low conversion is the most common issue in this Fischer esterification. The root cause is typically related to the reaction equilibrium, catalyst activity, or reaction conditions.

  • Inefficient Water Removal: Fischer esterification is a reversible reaction that produces one equivalent of water.[1][2] To drive the reaction toward the product, this water must be removed as it forms. An inefficient Dean-Stark trap, wet solvent, or wet starting materials will prevent the reaction from reaching completion.

  • Catalyst Deactivation: The starting material, 3-amino-2,6-difluorobenzoic acid, contains a basic amino group. This group will react with and neutralize the acid catalyst (e.g., H₂SO₄ or p-TsOH). Therefore, a catalytic amount of acid is insufficient. A stoichiometric quantity (at least 1 equivalent) is required to protonate the amino group, with an additional catalytic amount to facilitate the esterification.[1]

  • Sub-optimal Temperature or Reaction Time: The reaction requires sufficient thermal energy to overcome the activation energy barrier. Ensure the reaction mixture is maintained at a steady reflux. Reaction times are typically several hours (4-24h); monitor progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[3]

Below is a workflow to diagnose low-yield issues.

Troubleshooting_Low_Yield start Low Yield or No Reaction check_water Is water being efficiently removed? (Check Dean-Stark trap function, use dry solvents) start->check_water check_water->start No, fix issue & restart check_catalyst Is there sufficient acid catalyst? (Use >1.0 equivalent relative to the amino acid) check_water->check_catalyst Yes check_catalyst->start No, adjust stoichiometry & restart check_conditions Are temperature and time adequate? (Ensure steady reflux, monitor by TLC) check_catalyst->check_conditions Yes check_conditions->start No, increase time/temp & monitor check_reagents Are starting materials pure? check_conditions->check_reagents Yes check_reagents->start No, purify reagents & restart solution Yield Optimized check_reagents->solution Yes

Caption: Troubleshooting workflow for low reaction yield.

Q2: My TLC shows multiple spots. What are the likely side products?

A2: The presence of multiple spots on TLC besides your starting material and product indicates side reactions.

  • Unreacted Starting Materials: The most common "impurities" are simply the 3-amino-2,6-difluorobenzoic acid and benzyl alcohol starting materials.

  • N-Benzylation: The amino group is a nucleophile and can potentially be alkylated by benzyl alcohol, especially if the reaction conditions are not sufficiently acidic to keep the amine protonated. While less common in strong acid, it can occur.

  • Dimerization/Oligomerization: Amide bond formation between two molecules of the starting amino acid is a possibility, leading to dimers or short polymers. This is generally disfavored under the acidic and dehydrating conditions of Fischer esterification, which favor ester formation.

Q3: Is there an alternative synthetic strategy if direct esterification proves too difficult to optimize?

A3: Yes. If direct esterification fails to provide satisfactory yields, a protecting group strategy is the most robust alternative. This involves a multi-step process but offers much greater control over the reaction.

  • Protect the Amino Group: The amino group of 3-amino-2,6-difluorobenzoic acid is first protected, most commonly as a tert-butoxycarbonyl (Boc) carbamate. This temporarily removes the basic and nucleophilic nature of the amine.[4][5][]

  • Perform the Esterification: The now N-protected carboxylic acid can be esterified with benzyl alcohol under standard conditions. Since the problematic amino group is masked, a standard catalytic amount of acid is sufficient, and the reaction proceeds much more cleanly.

  • Deprotect the Amino Group: The Boc group is easily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or HCl in an organic solvent, to yield the final desired product.[]

Alternative_Synthesis cluster_0 Direct Esterification (One Step) cluster_1 Protecting Group Strategy (Three Steps) A 3-Amino-2,6-difluorobenzoic Acid + Benzyl Alcohol B Benzyl 3-amino-2,6-difluorobenzoate A->B H+, Reflux, -H2O C 3-Amino-2,6-difluorobenzoic Acid D N-Boc Protected Acid C->D Boc₂O E N-Boc Protected Benzyl Ester D->E BnOH, H+ F Benzyl 3-amino-2,6-difluorobenzoate E->F TFA

Caption: Comparison of direct vs. protecting group synthesis routes.

Reaction Condition Optimization

Systematic optimization can significantly improve the yield and purity of Benzyl 3-amino-2,6-difluorobenzoate. The following table summarizes key parameters and their impact, based on established principles for Fischer esterification of amino acids.[7][8]

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Catalyst p-TsOH (1.2 eq)H₂SO₄ (1.2 eq)p-TsOH (0.1 eq)Conditions A & B are superior. Sulfuric acid (B) is a stronger acid and dehydrating agent, potentially leading to faster reaction rates but also more charring. p-TsOH (A) is often cleaner. Condition C will fail due to catalyst neutralization by the amino group.[1]
Solvent TolueneCyclohexaneBenzyl Alcohol (excess)Toluene (A) or Cyclohexane (B) are preferred. Both form efficient azeotropes with water for removal via a Dean-Stark trap.[8] Using excess benzyl alcohol (C) as the solvent can work but makes product purification more challenging.
Temperature 80 °CReflux (111 °C for Toluene)Reflux (81 °C for Cyclohexane)Reflux (B or C) is necessary. Higher temperatures increase the reaction rate. The choice between Toluene and Cyclohexane depends on the thermal stability of the product. Toluene's higher boiling point generally leads to faster reactions.
Reaction Time 4 hours12 hours24 hoursOptimal time must be determined empirically via TLC. Start with 12 hours (B) and check for the disappearance of the starting carboxylic acid. Prolonged times (C) at high temperatures can lead to degradation.

Detailed Experimental Protocols

Protocol 1: Direct Fischer Esterification

This protocol is a robust starting point for the direct synthesis of the target compound.

Materials:

  • 3-amino-2,6-difluorobenzoic acid

  • Benzyl alcohol (BnOH)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-2,6-difluorobenzoic acid (1.0 eq).

  • Add p-toluenesulfonic acid monohydrate (1.2 eq).

  • Add benzyl alcohol (3.0 eq) and toluene (approx. 5 mL per gram of starting acid).

  • Assemble the Dean-Stark apparatus and reflux condenser. Ensure all glassware is dry.

  • Heat the mixture to a steady reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 12-16 hours, or until TLC analysis indicates consumption of the starting carboxylic acid.

  • Allow the reaction mixture to cool to room temperature.

  • Proceed to Protocol 2: Work-up and Purification .

Protocol 2: Work-up and Purification
  • Transfer the cooled reaction mixture to a separatory funnel.

  • Dilute the mixture with ethyl acetate (3x the volume of toluene used).

  • Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (2x) to neutralize the p-TsOH catalyst. Caution: CO₂ evolution may occur. Vent the funnel frequently.

    • Water (1x)

    • Brine (1x)

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess benzyl alcohol.

  • The resulting crude oil or solid should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Benzyl 3-amino-2,6-difluorobenzoate.

References
  • Organic Chemistry Portal. Protective Groups.[Link]

  • ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.[Link]

  • SciSpace. Amino Acid-Protecting Groups.[Link]

  • Divakaran, R. Protecting groups in organic synthesis.[Link]

  • Wikipedia. Protecting group.[Link]

  • Google Patents.CN106905173A - Prepare aminobenzoic acid or the method for its ester.
  • UCLA. Experiment 3. Ester Formation: Preparation of Benzocaine.[Link]

  • Google Patents.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.[Link]

  • ResearchGate. Optimization of reaction conditions. | Download Scientific Diagram.[Link]

  • PubMed. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid.[Link]

  • PrepChem.com. Synthesis of 3-amino-benzoic acid.[Link]

  • ResearchGate. Optimization of the benzylation reaction for the synthesis of 3. a.[Link]

  • Organic Syntheses. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES.[Link]

  • Thieme. 2.2.2.3 Substituted Benzyl Esters.[Link]

  • ResearchGate. General method to prepare amino acids benzyl esters and to isolate them...[Link]

  • MDPI. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.[Link]

  • Google Patents.RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
  • PubMed. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists.[Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview.[Link]

  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.[Link]

  • Google Patents.JP2000247934A - Production of amino acid benzyl ester having high optical purity.
  • AIR Unimi. Cristiano Bolchi, Francesco Bavo, Marco Pallavicini One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin.[Link]

  • Japanese Pharmacopoeia. Benzyl Benzoate.[Link]

  • Google Patents.
  • Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.[Link]

  • PrepChem.com. Synthesis of benzyl benzoate.[Link]

Sources

How to remove impurities from Benzyl 3-amino-2,6-difluorobenzoate

[1][2]

Subject: Purification Protocols & Impurity Removal Compound Type: Fluorinated Anthranilic Acid Ester Chemical Sensitivity: [1]

  • Hydrolysis Risk: Moderate (Benzyl ester). Avoid prolonged exposure to strong acids/bases.

  • Oxidation Risk: High (Primary aniline). Susceptible to air oxidation (pinking/browning).

Part 1: Troubleshooting Dashboard (Q&A)

Q1: My product isolated as a brown/pink solid instead of off-white. What happened? Diagnosis: This is characteristic of aniline oxidation . The primary amino group at the 3-position is sensitive to air, forming diazo tars or quinone-like impurities even in trace amounts.[2] Solution:

  • Activated Carbon Treatment: Dissolve the compound in hot Ethanol or Ethyl Acetate. Add 5-10 wt% activated charcoal. Reflux for 15 minutes, then filter hot through Celite.

  • Inert Atmosphere: Perform all future recrystallizations under Nitrogen or Argon.

  • Storage: Store the final product in amber vials under inert gas at -20°C.

Q2: The product remains a persistent oil and will not crystallize, even after high vacuum. Diagnosis: This usually indicates contamination with Benzyl Alcohol (boiling point ~205°C). It is a common byproduct or excess reagent from the esterification process that is difficult to remove via rotary evaporation. Solution:

  • Method A (Partitioning): Dissolve the oil in Diethyl Ether or Hexane (if soluble). Wash copiously with water (Benzyl alcohol is slightly water-soluble).[2]

  • Method B (Chromatography): Benzyl alcohol is much more polar than the ester. A short silica plug eluting with 5-10% EtOAc/Hexanes will elute the ester while retaining the alcohol.

Q3: NMR shows a persistent broad singlet around 10-12 ppm and the melting point is depressed. Diagnosis: Contamination with unreacted 3-amino-2,6-difluorobenzoic acid .[2][3] Solution:

  • Alkaline Wash: Dissolve the crude product in Ethyl Acetate. Wash the organic layer twice with saturated Sodium Bicarbonate (NaHCO₃) . The unreacted acid will deprotonate, become water-soluble, and partition into the aqueous phase.[3][1] The benzyl ester will remain in the organic layer.

Part 2: Detailed Purification Protocols
Protocol A: The "Soft" Acid-Base Workup (Recommended)

Use this as the standard post-reaction workup to remove starting materials without risking ester hydrolysis.

Reagents: Ethyl Acetate (EtOAc), Saturated NaHCO₃, Brine, Magnesium Sulfate (

23
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Acid Removal: Wash the organic phase

    
     with Saturated NaHCO₃.
    
    • Mechanism:[3][4][5] Removes unreacted 3-amino-2,6-difluorobenzoic acid.[2][3]

  • Alcohol Removal: Wash the organic phase

    
     with distilled water.
    
    • Mechanism:[3][4][5] Removes excess Benzyl Alcohol and water-soluble coupling reagents.[2]

  • Drying: Wash once with Brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure. If an oil persists, proceed to Protocol C .

Protocol B: Recrystallization (For High Purity)

Best for removing color impurities and trace isomers.

Solvent System: Ethanol/Water or Hexane/Ethyl Acetate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol to dissolve the solid completely.

  • Decolorization (Optional): If colored, add activated carbon (see Q1 above) and hot-filter.[2]

  • Crystallization: Remove from heat. Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Cooling: Add one drop of Ethanol to clear the solution. Allow it to cool slowly to room temperature, then place in an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the crystals and wash with cold 50% Ethanol/Water. Dry under vacuum.[5][6]

Protocol C: Silica Gel Chromatography (For Oily Residues)

Required when benzyl alcohol prevents crystallization.[2]

Stationary Phase: Silica Gel (230-400 mesh).[2][7] Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5

  • Load: Dissolve the oily residue in a minimum volume of 5% EtOAc/Hexanes.

  • Elution:

    • Fraction 1 (High Rf): Non-polar impurities (e.g., dibenzyl ether).

    • Fraction 2 (Mid Rf): Benzyl 3-amino-2,6-difluorobenzoate (Product) .

    • Fraction 3 (Low Rf): Benzyl Alcohol (stays on column longer due to -OH polarity).[2]

  • Verification: Check fractions via TLC (UV visualization at 254 nm). The aniline moiety is UV active.

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for purifying this specific compound, accounting for its chemical sensitivities.

Purification_WorkflowStartCrude Reaction MixtureState_CheckPhysical State?Start->State_CheckSolidSolid / Semi-SolidState_Check->SolidYesOilPersistent OilState_Check->OilYesColor_CheckIs it Colored?(Pink/Brown)Solid->Color_CheckAction_WashNaHCO3 Wash(Remove Acid)(Protocol A)Oil->Action_Wash1. Remove AcidAction_CarbonRecrystallization w/Activated Carbon(Protocol B)Color_Check->Action_CarbonYes (Oxidation)Purity_CheckCheck NMR/TLCColor_Check->Purity_CheckNoAction_Carbon->Purity_CheckAction_ColumnSilica Column(Remove Benzyl Alcohol)(Protocol C)Action_Column->Purity_CheckAction_Wash->Action_Column2. Remove AlcoholPurity_Check->Action_ColumnFail (Trapped Impurities)FinalPure Benzyl 3-amino-2,6-difluorobenzoatePurity_Check->FinalPass

Figure 1: Purification logic tree distinguishing between oxidative impurities (color) and solvent/reagent contamination (oil).[2]

Part 4: Data Summary & Impurity Profile
Impurity TypeSourceChemical BehaviorRemoval Method
3-amino-2,6-difluorobenzoic acid Unreacted Starting MaterialAcidic (

)
Wash with Sat.[2][3] NaHCO₃ (Aqueous extraction).
Benzyl Alcohol Excess Reagent / HydrolysisNeutral / Polar (

)
Silica Chromatography or High Vacuum (>10 hrs).
Aniline Oxidation Products Air ExposureColored (Azo/Nitroso)Activated Carbon Recrystallization.
Inorganic Salts Coupling Reagents (e.g., EDC[2][3]·HCl)Ionic / Water SolubleWater/Brine Wash.
References
  • BenchChem. (2025).[1][5][6][8][9] Technical Support Center: Recrystallization of Substituted Anilines. Retrieved from [2]

  • Organic Syntheses. (2011). 2-Amino-3-fluorobenzoic acid.[2][3][10] Organic Syntheses, Coll. Vol. 10, p.24. Retrieved from

  • National Institutes of Health (NIH). (2005). Atropisomeric property of 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil. Retrieved from

  • Dalhousie University. (2010). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters. Retrieved from [2]

Technical Support Center: Benzyl 3-amino-2,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl 3-amino-2,6-difluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but sensitive building block. The unique combination of a primary aromatic amine, a labile benzyl ester, and electron-withdrawing fluorine atoms presents specific stability challenges. This document provides in-depth troubleshooting advice and best practices to ensure the successful use of this reagent in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Benzyl 3-amino-2,6-difluorobenzoate?

A1: The molecule possesses two functional groups prone to degradation: the benzyl ester and the aromatic amine. The primary stability concerns are:

  • Hydrolysis: The benzyl ester can be cleaved by acid or base-catalyzed hydrolysis, or even by residual moisture, to yield 3-amino-2,6-difluorobenzoic acid and benzyl alcohol.[1][2] The ortho-amino group can potentially act as an intramolecular catalyst in this process.[3]

  • Oxidation: Aromatic amines are susceptible to oxidation from atmospheric oxygen, which is often accelerated by light and trace metal impurities.[4] This typically results in the formation of colored, often polymeric, impurities, leading to a discoloration of the material from white/off-white to yellow, brown, or black.[5]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To maintain the integrity of Benzyl 3-amino-2,6-difluorobenzoate, it must be protected from air, moisture, and light. The ideal storage conditions are outlined in the table below. Storing in a glove box or a desiccator backfilled with an inert gas is highly recommended.[4][6]

Q3: My bottle of Benzyl 3-amino-2,6-difluorobenzoate has turned yellow/brown. Is it still usable?

A3: Discoloration is a visual indicator of amine oxidation.[5] While the material may still contain a significant amount of the desired compound, the colored impurities could interfere with your reaction, poison catalysts, or complicate purification. It is strongly recommended to assess the purity of the discolored material by an analytical method like ¹H NMR or LC-MS before use. If significant degradation is confirmed, purification (e.g., recrystallization or column chromatography with neutralized silica) is necessary.

Q4: Can I use protic solvents like methanol or ethanol with this compound?

A4: Use of protic solvents should be approached with caution. While they may be necessary for certain reactions, they can facilitate ester hydrolysis, especially if the reaction is heated or if acidic/basic reagents are present. If a protic solvent is required, it should be anhydrous, and the reaction should ideally be run at a low temperature for the shortest possible time. Aminolysis, the reaction of the ester with an amine, is also a potential side reaction, though it is generally slow without heating.[7]

Troubleshooting Guide: Experimental Challenges

Issue 1: My reaction yield is low, and I'm recovering unreacted starting material.

  • Potential Cause 1: Inactive Reagent. The starting material may have degraded in storage. The presence of hydrolysis (acid) or oxidation products could inhibit the desired reaction.

    • Troubleshooting Action: Before starting your experiment, confirm the purity of your Benzyl 3-amino-2,6-difluorobenzoate. A quick ¹H NMR or TLC can verify its integrity. Compare the results to a reference spectrum of a pure sample.

  • Potential Cause 2: Incompatible Reaction Conditions. The reaction conditions themselves may be causing rapid degradation of the starting material or product.

    • Troubleshooting Action:

      • Atmosphere Control: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) using a Schlenk line or glove box to prevent oxidation.[8]

      • Anhydrous Conditions: Use freshly dried, degassed solvents to minimize hydrolysis.[6]

      • Temperature: If possible, run the reaction at a lower temperature. Degradation reactions have activation energy barriers, and reducing the temperature will slow them down.

Issue 2: My crude product is highly discolored, complicating purification.

  • Potential Cause: Oxidation During Reaction or Workup. Exposure to air during a lengthy reaction, heating, or during the workup process is the most likely cause.

    • Troubleshooting Action:

      • Degas Solvents: Ensure all solvents, including those for workup and chromatography, are thoroughly degassed by sparging with an inert gas or by using the freeze-pump-thaw method.[6]

      • Inert Workup: If the product is also sensitive, conduct the aqueous workup under a blanket of nitrogen. Minimize the time the compound spends in the separatory funnel.

      • Antioxidants: For storage of solutions or during long-term reactions, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) may be considered, provided it doesn't interfere with subsequent steps.[9]

Issue 3: I am observing significant amounts of 3-amino-2,6-difluorobenzoic acid and/or benzyl alcohol in my crude NMR/LC-MS.

  • Potential Cause: Ester Hydrolysis. This is a clear indication that the benzyl ester has been cleaved.

    • Troubleshooting Action:

      • Avoid Strong Acids/Bases: If your reaction can tolerate it, use milder reagents. If a strong base is required, consider using a non-nucleophilic base (e.g., DBU, Proton-Sponge) or a hindered base (e.g., LiHMDS) at low temperatures.

      • Aqueous Workup pH: During aqueous extraction, the pH is critical. Avoid strongly acidic or basic conditions. A rapid wash with a neutral or weakly basic solution (e.g., saturated NaHCO₃) is often safest.

      • Purification: Silica gel is acidic and can cause ester hydrolysis on the column. Pre-treat your silica by slurrying it in the eluent containing 0.5-1% triethylamine or another volatile base before packing the column. Alternatively, consider using a different stationary phase like neutral alumina.

Data Presentation & Key Parameters

Table 1: Recommended Storage & Handling Summary

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aromatic amine.[4]
Light Store in Amber/Opaque VialsPrevents photo-decomposition.[4]
Moisture Tightly Sealed Container in a Dry EnvironmentPrevents hydrolysis of the benzyl ester.[2]
Handling Glove Box or Schlenk Line TechniquesMinimizes exposure to air and moisture during weighing and transfer.[6][10]
Compatible Solvents Anhydrous THF, Dioxane, Toluene, DCMAprotic, non-nucleophilic solvents are preferred. Must be rigorously dried and degassed.
Incompatible Materials Strong Acids, Strong Bases, Oxidizing Agents, Aqueous/Protic SolventsThese materials can directly cause or catalyze degradation pathways.[1][11]

Table 2: Common Degradation Products & Analytical Identification

Degradation ProductStructureMolecular WeightAnalytical Signature
3-Amino-2,6-difluorobenzoic Acid C₇H₅F₂NO₂173.12Appears in LC-MS. In ¹H NMR, the characteristic benzyl peaks will be absent. Likely more polar on TLC.
Benzyl Alcohol C₇H₈O108.14Appears in LC-MS. In ¹H NMR, characteristic peaks around 7.3 ppm (5H, multiplet) and 4.6 ppm (2H, singlet) will be visible.
Oxidation Byproducts Polymeric/ComplexVariableOften present as a broad, unresolved baseline hump in NMR and as multiple high MW peaks in LC-MS. Visually appears as a dark color.

Experimental Protocols & Workflows

Protocol 1: Recommended Handling & Aliquoting Procedure
  • Move the sealed container of Benzyl 3-amino-2,6-difluorobenzoate from cold storage to an inert atmosphere glove box or a desiccator. Allow it to warm to ambient temperature before opening to prevent moisture condensation.

  • In the glove box, carefully weigh the desired amount of the solid into a clean, dry vial.

  • Backfill the original container with argon or nitrogen, seal it tightly with paraffin film, and return it to cold storage.[4]

  • The freshly weighed aliquot can now be dissolved in anhydrous, degassed solvent for use in your reaction.

Protocol 2: General Anhydrous Reaction Setup
  • Flame-dry or oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Assemble the glassware (e.g., round-bottom flask with a condenser and addition funnel) and purge the entire system with inert gas. Maintain a positive pressure of inert gas throughout the experiment using a bubbler or balloon.[6]

  • Add the Benzyl 3-amino-2,6-difluorobenzoate (weighed out following Protocol 1) and any other solid reagents to the reaction flask under a strong flow of inert gas.

  • Add anhydrous, degassed solvent via cannula or syringe.[10]

  • Proceed with the reaction, maintaining the inert atmosphere and desired temperature.

  • Monitor the reaction by TLC or LC-MS, using samples withdrawn carefully via syringe.

Visualizations

Diagram 1: Key Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main Benzyl 3-amino-2,6-difluorobenzoate hydro_acid 3-Amino-2,6-difluorobenzoic Acid main->hydro_acid H₂O / H⁺ or OH⁻ hydro_alc Benzyl Alcohol main->hydro_alc H₂O / H⁺ or OH⁻ oxid_prod Colored Polymeric Byproducts main->oxid_prod O₂ / Light / Metal Traces

Caption: Primary degradation routes for the target compound.

Diagram 2: Troubleshooting Decision Tree

G start Unexpected Result q1 What is the issue? start->q1 low_yield Low Yield / No Reaction q1->low_yield discolor Discoloration q1->discolor impurity New Byproducts by NMR/MS q1->impurity cause_degraded Cause: Degraded Starting Material? low_yield->cause_degraded cause_oxid Cause: Oxidation? discolor->cause_oxid cause_hydro Cause: Hydrolysis? impurity->cause_hydro action_purity Action: Check purity before use. Follow strict inert handling. cause_degraded->action_purity action_inert Action: Use degassed solvents. Protect from light & air. cause_oxid->action_inert action_anhydrous Action: Use anhydrous conditions. Control workup pH. Consider neutralized silica. cause_hydro->action_anhydrous

Caption: A workflow for diagnosing common experimental issues.

References

  • M, Cabrera., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986).
  • Eawag-BBD. 2-Aminobenzoate Degradation Pathway. [Link]

  • Marzec-Grządziel, A., & Gałązka, A. (2023). Sequencing of the Whole Genome of a Bacterium of the Genus Achromobacter Reveals Its Potential for Xenobiotics Biodegradation.
  • Badea, I., Moja, D., & Vladescu, L. (2002). Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry. Analytical and Bioanalytical Chemistry, 374(1), 51–53. [Link]

  • Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]

  • University of Notre Dame Risk Management and Safety. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

  • KEGG. Aminobenzoate degradation - Reference pathway. [Link]

  • Yung-Jato, L. L., Durie, P. R., & Soldin, S. J. (1988). Liquid-chromatographic measurement of p-aminobenzoic acid and its metabolites in serum. Clinical chemistry, 34(11), 2235–2238.
  • Weissberger, A. (1960). Stabilization of aromatic amines. U.S. Patent No. 2,927,136. Washington, DC: U.S.
  • Fife, T. H., & Pujari, M. P. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 67(9), 3179–3183.
  • Nowakowska, Z., et al. (2024). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Molecules. [Link]

  • Chen, L. C., & Hu, M. L. (1996). Comparison of methods for determination of para-aminobenzoic acid (PABA). Journal of Food and Drug Analysis, 4(1), 8.
  • Studzińska, A., & Konieczka, P. (2012). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations.
  • Mirzaei, M., & Khayamian, T. (2012). Determination of para-aminobenzoic acid (PABA) in B-complex tablets using the multivariate curve resolution-alternating least squares (MCR-ALS) method. Scientia Iranica, 19(3), 519-523.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • ECHA. Benzyl benzoate - Registration Dossier. [Link]

  • Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]

Sources

Validation & Comparative

Comparative Guide: Characterization of Benzyl 3-amino-2,6-difluorobenzoate by 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical characterization of Benzyl 3-amino-2,6-difluorobenzoate , a critical intermediate in the synthesis of fluorinated kinase inhibitors and CNS-active agents.[1] Unlike standard aromatic esters, the presence of the 2,6-difluoro substitution pattern introduces significant spin-spin coupling complexities (


) that obscure standard 1H NMR interpretation.[1]

This document moves beyond simple peak listing. We objectively compare Solvent Systems (CDCl₃ vs. DMSO-d₆) and Acquisition Modes (Standard vs. 19F-Decoupled) to demonstrate how to resolve the overlapping multiplets characteristic of this scaffold.

Structural Analysis & Spin System Prediction

Before analyzing spectra, we must define the magnetic environment. The molecule possesses a chemically non-equivalent fluorine substitution pattern due to the 3-amino group, breaking the symmetry often seen in 2,6-difluoro derivatives.

The Spin System
  • Benzyl Ester (

    
    ):  Isolated spin system (Singlet 
    
    
    
    , Multiplet
    
    
    ).
  • The Core (

    
    ):  An AMX -like system (if including Fluorine) or AB  system distorted by heteronuclear coupling.[1]
    
    • H5: Ortho to

      
       (Strong coupling) and Ortho to 
      
      
      
      (Strong coupling).
    • H4: Ortho to

      
       (Strong coupling) and Meta to 
      
      
      
      (Weak/Medium coupling).
Theoretical Coupling Constants (Predicted)
InteractionTypeApprox. Value (

)
Impact on Spectrum
H4 - H5

(Ortho)
8.0 – 9.0 HzPrimary splitting (doublet).[1]
H5 - F6

(Ortho)
9.0 – 11.0 HzAdditional splitting of H5 (doublet of doublets).[1]
H4 - F2

(Meta)
4.0 – 6.0 HzFine splitting of H4.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized workflow. This protocol includes a "Self-Validation" step to detect common synthesis impurities (e.g., Benzyl Alcohol).[1]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Solvation cluster_2 Phase 3: Acquisition Start Crude Solid Dry Vac Dry (>4h @ 40°C) Start->Dry Weigh Weigh 10-15 mg Dry->Weigh Solvent Select Solvent (See Table 1) Weigh->Solvent Mix Vortex 30s (Ensure Homogeneity) Solvent->Mix Acq Acquire 1H (ns=16, d1=2s) Mix->Acq Process Phase/Baseline Correction Acq->Process

Figure 1: Standardized NMR acquisition workflow.[1] Note the drying step is critical to remove water which exchanges with the 3-NH2 protons.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the amino protons and the resolution of the aromatic "roofing" effect.

Comparison Table: CDCl₃ vs. DMSO-d₆[1][2]
FeatureOption A: CDCl₃ (Chloroform-d)Option B: DMSO-d₆ (Dimethyl Sulfoxide)Verdict
NH₂ Signal Broad, variable (3.5 – 4.0 ppm).[1] Often exchanges with trace water, disappearing or blurring.Sharp, distinct doublet/singlet (5.0 – 5.5 ppm). H-bonding with solvent "locks" the protons.[1]DMSO Wins for confirmation of amine.
Aromatic Resolution Good. H4 and H5 often appear as distinct multiplets.Excellent separation, but water peak (3.33 ppm) can interfere if sample is wet.Tie (Context dependent).
Impurity Detection Excellent for spotting residual Benzyl Alcohol (CH₂ at ~4.7 ppm).Good, but OH protons of impurities may overlap with broad water/amine regions.CDCl₃ Wins for purity checks.

Recommendation: Use DMSO-d₆ for structural characterization (to prove the amine is present and quantify it).[1] Use CDCl₃ for routine purity checks during synthesis workup.

Detailed Data Interpretation

The following data assumes the use of DMSO-d₆ at 400 MHz.

The Spectrum Assignment[3]
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
1 Ester C=O----Quaternary Carbon
OCH₂ Benzyl

5.32 Singlet (s)2H-Diagnostic anchor peak.[1]
Ph Benzyl Arom.[2][3]7.30 – 7.45 Multiplet (m)5H-Overlaps, typical monosubstituted benzene.
3-NH₂ Amine5.25 Broad Singlet (br s)2H-Exchangeable.[1] May couple to F in high-res.
H-5 Aromatic6.85 ddd (pseudo-td)1H

,

Looks like a triplet due to similar J values.[1]
H-4 Aromatic6.98 ddd1H

,

distinct from H-5.[1]
Visualizing the Coupling Logic (Graphviz)

The complexity of the H-5 signal often confuses researchers. It is not a simple doublet. The diagram below explains the splitting tree.

Coupling Root H-5 Signal (Uncoupled) Split1 Split by F-6 (Ortho) J ~ 10.5 Hz Root->Split1 Split2a Doublet Split1->Split2a Split2b Doublet Split1->Split2b Final Split by H-4 (Ortho) J ~ 9.0 Hz Split2a->Final Split2b->Final Result Result: Pseudo-Triplet (Doublet of Doublets) Final->Result

Figure 2: Splitting tree for the H-5 proton.[1] The large Fluorine coupling combined with the Ortho-proton coupling creates a wide multiplet often mistaken for a triplet.

Advanced Characterization: 1H{19F} Decoupling[1]

If your spectrometer allows, run a 19F-decoupled 1H NMR .

  • The Problem: In standard 1H NMR, H4 and H5 are split by both each other and the fluorine atoms, reducing signal intensity and complicating integration.

  • The Solution: By decoupling the 19F channel, the H-F couplings collapse.[4]

  • Result:

    • H4 and H5 collapse into a clean AB doublet system (

      
       Hz).
      
    • This proves the connectivity of the aromatic ring without the interference of the fluorine atoms.

    • Signal-to-Noise Ratio: Increases significantly (approx 2x-4x) for the aromatic protons, aiding in the detection of minor impurities.[1]

Troubleshooting & Impurity Profile

When synthesizing this compound (e.g., via benzylation of the acid), specific impurities are common.

ImpurityDiagnostic Peak (1H NMR)Source
Benzyl Alcohol

4.65 (d,

) +

5.1 (t, OH)
Excess reagent / Hydrolysis.[1]
Benzyl Bromide

4.50 (s,

)
Unreacted alkylating agent.
Triethylamine (TEA)

2.45 (q),

0.95 (t)
Residual base from esterification.
Water

3.33 (DMSO),

1.56 (CDCl₃)
Wet solvent / Hygroscopic product.

References

  • Abraham, R. J., et al. (2006).[5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[6][3][5][7][8] Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[5] (General reference for H-F coupling constants).

  • ChemicalBook. (n.d.). 2,5-Difluoroaniline NMR Data. (Used for comparative chemical shift prediction of the difluoro-aniline core).[1] Link

  • Reich, H. J. (2024). Proton NMR Data - Chemical Shifts of Anilines.[1] University of Wisconsin-Madison.[1] Link

Sources

Structural Confirmation of Benzyl 3-amino-2,6-difluorobenzoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 3-amino-2,6-difluorobenzoate is a critical intermediate in the synthesis of fluoroquinolone antibiotics and novel antineoplastic agents.[1] Its structural integrity is defined by two high-risk features: the regiochemistry of the fluorine atoms (2,6-substitution) and the integrity of the benzyl ester .[1]

Common analytical "alternatives"—such as relying solely on HPLC-UV or low-resolution MS—often fail to distinguish this compound from its regioisomers (e.g., 3-amino-2,4-difluorobenzoate) or hydrolysis byproducts (free acid).[1] This guide establishes a Multi-Modal Structural Confirmation Protocol as the industry gold standard, contrasting it with faster but riskier single-modal methods.

The Structural Challenge: Why Standard Methods Fail

The core difficulty lies in the fluorine substitution pattern . During nucleophilic aromatic substitution (


) or electrophilic fluorination, scrambling can occur.
FeatureThe Target (2,6-difluoro)The Impurity (2,4-difluoro)Analytical Risk
Symmetry Asymmetric (due to 3-NH

)
AsymmetricHPLC retention times are nearly identical.[1]
Proton Pattern H4 and H5 are ortho neighbors.H5 and H6 are ortho neighbors.

H NMR splitting looks similar (AB systems) to untrained eyes.
Mass MW = 263.24MW = 263.24Indistinguishable by MS (even High Res).[1]

Comparative Analysis: The Protocol vs. Alternatives

We compare the Definitive Multi-Modal Protocol (recommended) against the Standard Commercial QC (often insufficient).[1]

Table 1: Performance Comparison of Analytical Strategies
MetricStandard QC (Alternative) Definitive Multi-Modal (Recommended)
Methodology HPLC-UV (254 nm) + ESI-MS

H NMR +

F NMR + HRMS
Isomer Specificity Low .[1] Co-elution of 2,4- and 2,6- isomers is common.High . Distinct

F chemical shifts and coupling constants.
Functional Group Check Medium . Confirms mass, but not ester stability.High . Confirms Benzyl vs. Methyl ester and free amine.
Risk of False Positive High (>15%).[1]Negligible (<1%).[1]
Time Investment 30 Minutes.2-3 Hours.
Cost Low.Medium-High (requires NMR time).

Verdict: For GLP/GMP intermediates, the Standard QC is a "screening" tool only. The Definitive Multi-Modal Protocol is mandatory for lot release.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the data does not match the "Acceptance Criteria," the structure is unconfirmed.

Protocol A: Dual-Nucleus NMR Characterization (The "Isomer Hunter")

Objective: Unequivocally assign the 2,6-difluoro substitution and confirm the benzyl ester.

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d

    
     .
    
    • Why DMSO? Chloroform (

      
      ) can cause peak overlap between the broad 
      
      
      
      signal and aromatic protons.[1] DMSO sharpens the amine protons and shifts them downfield.
  • Acquisition:

    • 
      H NMR:  32 scans, 1 second relaxation delay.
      
    • 
      F NMR:  64 scans. Crucial:  Run without proton decoupling initially to observe F-H coupling if needed, but decoupled is clearer for chemical shift analysis.
      

Data Interpretation (The Fingerprint):

  • The Benzyl Ester: Look for the diagnostic singlet (

    
    ) at 
    
    
    
    5.35 ppm
    and the phenyl multiplet at
    
    
    7.30–7.50 ppm
    .[1]
  • The Amine: Broad singlet at

    
     5.0–6.0 ppm  (
    
    
    
    , exchangeable with
    
    
    ).
  • The Aromatic Core (The Critical Test):

    • You must see two distinct doublets/multiplets in the aromatic region (

      
       6.5–7.2 ppm) representing H4 and H5.[1]
      
    • Coupling:

      
       should be ~9.0 Hz  (Ortho coupling).
      
  • 
    F NMR Validation: 
    
    • In the 3-amino-2,6-difluoro system, F2 and F6 are chemically non-equivalent due to the adjacent amino group at C3.[1]

    • Expectation: Two distinct signals in the range of

      
       -110 to -130 ppm .[1]
      
    • Failure Mode: If you see a single fluorine peak, you likely have the symmetric precursor (2,6-difluorobenzoic acid derivative without the amine) or the amine has been lost.

Protocol B: HRMS (High-Resolution Mass Spectrometry)[1]

Objective: Confirm elemental composition and rule out de-benzylation (hydrolysis).

  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Acceptance Criteria:

    • Parent Ion

      
      :  Calculated m/z for 
      
      
      
      = 264.0836 .[1]
    • Accuracy: Error < 5 ppm.

    • Fragment Check: Look for the loss of the benzyl group (

      
      ).[1] A strong fragment at m/z ~173 (the acylium ion of the difluoro-amino acid) confirms the benzyl ester connectivity.[1]
      

Visualizations

Diagram 1: The Analytical Decision Matrix

This flowchart guides the researcher through the confirmation process, highlighting "Stop/Reject" points.

StructureConfirmation Start Crude Product Benzyl 3-amino-2,6-difluorobenzoate HPLC Step 1: HPLC-MS (Low Res) Check Purity > 95% Start->HPLC MassCheck Mass = 263.2? HPLC->MassCheck Reject1 REJECT: Wrong Product MassCheck->Reject1 No NMR_H Step 2: 1H NMR (DMSO-d6) Check Benzyl CH2 & Aromatic Region MassCheck->NMR_H Yes BenzylCheck Benzyl CH2 at ~5.3 ppm? NMR_H->BenzylCheck Reject2 REJECT: Hydrolysis (Free Acid) BenzylCheck->Reject2 No NMR_F Step 3: 19F NMR Check Symmetry BenzylCheck->NMR_F Yes IsoCheck Two Distinct F Signals? NMR_F->IsoCheck Reject3 REJECT: Symmetric Impurity or Wrong Isomer IsoCheck->Reject3 No (Single Peak) Confirm CONFIRMED STRUCTURE Release Lot IsoCheck->Confirm Yes (Two Peaks)

Caption: Decision tree for validating Benzyl 3-amino-2,6-difluorobenzoate, prioritizing NMR for isomer differentiation.

Diagram 2: Structural Logic & NMR Assignments

A visual representation of how specific atoms correlate to spectral signals.[2]

NMRAssignments Mol Benzyl 3-amino-2,6-difluorobenzoate Bn Benzyl Group (-CH2-Ph) Mol->Bn Core Benzoate Core (Difluoro-aniline) Mol->Core H_Bn 1H: Singlet ~5.35 ppm (CH2) Bn->H_Bn H_Ar 1H: Multiplet 7.3-7.5 ppm (Phenyl) Bn->H_Ar F_Signals 19F: Two Signals Non-equivalent F2 & F6 Core->F_Signals Key Identity Test H_Core 1H: Two Doublets Ortho Coupling (~9Hz) Core->H_Core

Caption: Mapping chemical fragments to specific NMR signals. The non-equivalence of Fluorines is the primary confirmation point.

Predicted Spectral Data Sheet

Use this table as your "Pass/Fail" criteria during analysis. Note: Shifts are estimated based on methyl ester analogs and substituent effects in DMSO-d


.
NucleusSignalMultiplicityApprox.[2][3] Shift (

)
AssignmentStructural Insight

H

Broad Singlet5.503-AminoConfirms presence of amine.

H

Singlet5.35Benzyl

Confirms ester formation.[1]

H
Ar-HMultiplet7.30 – 7.45Benzyl PhConfirms benzyl group.[1][4]

H
H-4Multiplet (dt)6.80 – 6.90Core RingOrtho to amine (shielded).[1]

H
H-5Multiplet (dt)7.00 – 7.15Core RingOrtho to H4.

F
F-2Multiplet-115 to -120F adjacent to esterDistinct from F-6.[1]

F
F-6Multiplet-120 to -125F adjacent to HDistinct from F-2.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18405352, 3-Amino-2,6-difluorobenzoic acid.[1] Retrieved from [Link]

  • Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods: 19F Chemical Shifts.[5] University of Wisconsin-Madison.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for NMR coupling constants and substituent effects).

Sources

Comparative Guide: Synthesis of Benzyl 3-amino-2,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthesis methods for Benzyl 3-amino-2,6-difluorobenzoate , a critical intermediate often utilized in the development of kinase inhibitors and antibacterials.

The synthesis is non-trivial due to the need for chemoselectivity (preserving the fluorine atoms during reduction) and regioselectivity (ensuring nitration/amination occurs at the 3-position).

Executive Summary & Retrosynthetic Analysis

The target molecule features a benzoate core with a benzyl ester protection and a free amino group at the 3-position, flanked by fluorine atoms at the 2 and 6 positions. The primary challenge lies in introducing the amino group without defluorinating the ring or hydrolyzing the benzyl ester.

Retrosynthetic Logic

The synthesis typically disconnects into three key transformations:

  • Esterification: Formation of the benzyl ester.

  • Reduction: Conversion of a nitro precursor to the amine.[1][2][3][4]

  • Nitration: Introduction of the nitrogen source onto the difluorobenzene core.

Primary Pathways:

  • Route A (Linear): Nitration of 2,6-difluorobenzoic acid

    
     Benzylation 
    
    
    
    Chemoselective Reduction.
  • Route B (Convergent): Direct Benzylation of commercially available 3-amino-2,6-difluorobenzoic acid.

Retrosynthesis Target Benzyl 3-amino-2,6-difluorobenzoate NitroEster Benzyl 3-nitro-2,6-difluorobenzoate NitroEster->Target Chemoselective Reduction AminoAcid 3-Amino-2,6-difluorobenzoic acid AminoAcid->Target Direct Benzylation NitroAcid 3-Nitro-2,6-difluorobenzoic acid NitroAcid->NitroEster Esterification NitroAcid->AminoAcid Reduction Start 2,6-Difluorobenzoic acid Start->NitroAcid Nitration

Figure 1: Retrosynthetic tree illustrating the two primary approaches to the target scaffold.

Detailed Method Comparison

Method A: The "Nitration-First" Linear Route

Best for: Large-scale synthesis, cost efficiency, and high purity. This route starts with the inexpensive 2,6-difluorobenzoic acid. The electron-withdrawing fluorine atoms direct the nitration to the 3-position (meta to the carboxyl, ortho to fluorine).

Workflow Overview
  • Nitration:

    
     introduces the nitro group.
    
  • Esterification: Reaction with Benzyl Bromide (

    
    ) protects the acid.
    
  • Reduction: Iron-mediated reduction converts

    
     to 
    
    
    
    without defluorination.

Performance Metrics:

Parameter Data / Observation
Overall Yield 65–75% (3 steps)
Regioselectivity >95% (3-position favored)
Cost Efficiency High (Starting materials are commodities)

| Safety Profile | Moderate (Requires handling fuming


) |
Method B: The "Direct Benzylation" Route

Best for: Rapid medicinal chemistry prototyping, small-scale batches. This method utilizes pre-functionalized 3-amino-2,6-difluorobenzoic acid. While faster, the starting material is significantly more expensive.

Performance Metrics:

Parameter Data / Observation
Overall Yield 85–90% (1 step)
Purity High (Avoids isomer separation)
Cost Efficiency Low (Precursor cost is ~10x higher)

| Scalability | Limited by precursor availability |

Experimental Protocols (Method A - Recommended)

Step 1: Regioselective Nitration

Objective: Synthesize 3-nitro-2,6-difluorobenzoic acid.

  • Reagents: 2,6-Difluorobenzoic acid (1.0 eq), Conc.

    
     (solvent), Fuming 
    
    
    
    (1.1 eq).
  • Protocol:

    • Dissolve 2,6-difluorobenzoic acid in concentrated

      
       at 0°C.
      
    • Add fuming

      
       dropwise, maintaining internal temperature <10°C to prevent dinitration.
      
    • Stir at room temperature for 2 hours.

    • Pour onto crushed ice. The product precipitates as a white/pale yellow solid.

    • Filter, wash with cold water, and dry.

  • Critical Note: The fluorine atoms activate the ring for nucleophilic attack but deactivate it for electrophilic substitution; however, the 3-position is the most electronically favorable site for nitration [1].

Step 2: Benzyl Esterification

Objective: Synthesize Benzyl 3-nitro-2,6-difluorobenzoate.

  • Reagents: 3-Nitro-2,6-difluorobenzoic acid (1.0 eq), Benzyl bromide (1.2 eq),

    
     (2.0 eq), DMF (Solvent).
    
  • Protocol:

    • Suspend the acid and

      
       in DMF.
      
    • Add Benzyl bromide dropwise at room temperature.

    • Stir at 60°C for 4 hours.

    • Quench with water and extract with Ethyl Acetate.[5][6]

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Why this method? Acid-catalyzed esterification (Fischer) with benzyl alcohol often leads to lower yields due to the electron-deficient nature of the benzoic acid. Base-mediated alkylation with

    
     is quantitative [2].
    
Step 3: Chemoselective Reduction (The Critical Step)

Objective: Synthesize Benzyl 3-amino-2,6-difluorobenzoate without defluorination.

  • Reagents: Benzyl 3-nitro-2,6-difluorobenzoate (1.0 eq), Iron powder (5.0 eq),

    
     (5.0 eq), Ethanol/Water (4:1).
    
  • Protocol:

    • Dissolve the nitro ester in Ethanol/Water.

    • Add

      
       and Iron powder.
      
    • Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (disappearance of nitro spot).

    • Filter hot through Celite to remove iron oxides.

    • Concentrate the filtrate and recrystallize from Ethanol/Hexane.

  • Expert Insight: Catalytic hydrogenation (

    
    ) is NOT  recommended for this substrate. Palladium can catalyze the hydrogenolysis of the benzyl ester (cleaving it back to the acid) and may cause hydrodefluorination. The Fe/
    
    
    
    method is chemoselective for the nitro group [3].

Process Visualization

The following diagram details the reaction logic and critical control points for the recommended Method A.

SynthesisWorkflow Start 2,6-Difluorobenzoic Acid Step1 Step 1: Nitration (HNO3/H2SO4, 0°C) Start->Step1 Inter1 3-Nitro Intermediate Step1->Inter1 Regioselective Control1 Control: Temp < 10°C Avoids dinitration Step1->Control1 Step2 Step 2: Benzylation (BnBr, K2CO3, DMF) Inter1->Step2 Inter2 Benzyl Nitro Ester Step2->Inter2 Quantitative Step3 Step 3: Reduction (Fe, NH4Cl, Reflux) Inter2->Step3 Final Benzyl 3-amino-2,6- difluorobenzoate Step3->Final Chemoselective Control2 Control: No Pd/C Avoids ester cleavage Step3->Control2

Figure 2: Step-by-step workflow for Method A with critical process control points.

Comparative Data: Reduction Methods

The choice of reduction method is the single biggest determinant of yield and purity.

Reduction SystemYieldC-F Bond StabilityBenzyl Ester StabilityRecommendation
Fe /

/ EtOH
92% Excellent Excellent Primary Choice

/ Pd/C (10%)
40–60%GoodPoor (Cleaves ester)Avoid

/ HCl
85%GoodModerate (Acid hydrolysis risk)Secondary Choice

(Dithionite)
70%ExcellentExcellentGood for small scale

References

  • Regioselectivity of Nitration: BenchChem. (2025).[7] A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes.

  • Benzylation Protocol: Organic Syntheses. (2025). Preparation of Enantiomerically Pure α-N,N-Dibenzylamino Aldehydes (Method 6).

  • Chemoselective Reduction: Thieme Connect. (2022).[4][8] Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds.

Sources

Strategic Selection of Fluorinated Benzoates: Benzyl vs. Methyl/Ethyl 3-amino-2,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of fluoroquinolone and kinase inhibitor synthesis, the selection of the ester protecting group for 3-amino-2,6-difluorobenzoic acid is a critical decision point that dictates process purity and yield.

While Methyl and Ethyl 3-amino-2,6-difluorobenzoates are the industry standards due to cost, they present a significant chemical liability: the "Ortho-Difluoro Shielding Effect." The two fluorine atoms at the 2,6-positions create a steric and electronic barrier that retards nucleophilic attack at the carbonyl carbon. Consequently, saponifying these alkyl esters requires forcing conditions (high temperature, strong base), which frequently trigger side reactions—most notably the nucleophilic displacement of the fluorine atoms themselves (SNAr) or decarboxylation.

Benzyl 3-amino-2,6-difluorobenzoate (CAS: 918523-44-1) offers an orthogonal deprotection strategy. By enabling cleavage via neutral hydrogenolysis or mild acidolysis, it bypasses the saponification bottleneck, preserving the integrity of the fluorinated core. This guide analyzes the performance of the benzyl ester against its alkyl counterparts, supported by mechanistic insights and experimental protocols.

Part 1: Chemical Profile & Comparative Analysis

The "Ortho-Difluoro" Challenge

The 2,6-difluoro substitution pattern is electronically unique. Fluorine is highly electronegative (inductive withdrawal, -I) but also a resonance donor (+R). In the ground state, the 2,6-fluorines repel the carbonyl oxygen lone pairs, twisting the ester out of planarity and reducing conjugation. More critically, during hydrolysis, the incoming hydroxide ion faces significant electrostatic repulsion from the fluorine lone pairs and steric crowding.

Performance Metrics: Benzyl vs. Alkyl Esters[1][2][3][4]
FeatureMethyl/Ethyl 3-amino-2,6-difluorobenzoate Benzyl 3-amino-2,6-difluorobenzoate
CAS Number 84832-02-0 (Methyl)918523-44-1
Physical State Liquid or Low-Melting SolidCrystalline Solid
Deprotection Mode Base Hydrolysis (Saponification)Hydrogenolysis (H₂/Pd) or Acidolysis
Reaction Conditions pH > 12, Heat (60-80°C)Neutral pH, RT, 1 atm H₂
Primary Risk SNAr Side Reactions: High pH causes OH⁻ to displace F⁻, forming hydroxy-impurities.Catalyst Poisoning: Thio/amino groups may poison Pd/C (requires catalyst screening).
Atom Economy High (Small leaving group)Lower (Loss of toluene)
Application Early-stage intermediates (robust)Late-stage precursors (sensitive API synthesis)

Part 2: Mechanistic Visualization (The Delafloxacin Case Study)

The synthesis of Delafloxacin , a broad-spectrum anionic fluoroquinolone, perfectly illustrates the utility of the benzyl ester. The core scaffold requires cyclization of the amino-benzoate.

  • Route A (Methyl/Ethyl): Requires harsh hydrolysis of the quinolone ester. The high pH attacks the 2,6-fluorines (now activated by the quinolone system), leading to defluorinated impurities.

  • Route B (Benzyl): Allows for "soft" deprotection, yielding high-purity API without dimer formation.

Delafloxacin_Strategy cluster_Old Standard Route (Methyl/Ethyl) cluster_New Optimized Route (Benzyl) Start 3-Amino-2,6-difluorobenzoic Acid Me_Ester Methyl Ester Formation Start->Me_Ester Bn_Ester Benzyl Ester Formation Start->Bn_Ester Cyclization_Me Gould-Jacobs Cyclization Me_Ester->Cyclization_Me Hydrolysis_Me Saponification (NaOH, 80°C) Cyclization_Me->Hydrolysis_Me Impurity Impurity: 6-OH Derivative (F-Displacement) Hydrolysis_Me->Impurity Side Reaction Product High Purity Fluoroquinolone Core Hydrolysis_Me->Product Low Yield Cyclization_Bn Gould-Jacobs Cyclization Bn_Ester->Cyclization_Bn Hydrolysis_Bn Hydrogenolysis (H2, Pd/C, RT) Cyclization_Bn->Hydrolysis_Bn Hydrolysis_Bn->Product

Figure 1: Comparative synthetic pathways showing the impurity risks associated with alkyl ester hydrolysis versus the clean deprotection of benzyl esters.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Benzyl 3-amino-2,6-difluorobenzoate

Standard esterification using benzyl bromide is preferred over Fischer esterification to avoid harsh reflux.

Reagents: 3-Amino-2,6-difluorobenzoic acid (1.0 eq), Benzyl bromide (1.1 eq), K₂CO₃ (1.5 eq), DMF (5 vol).

  • Setup: Charge a round-bottom flask with 3-amino-2,6-difluorobenzoic acid and DMF. Stir at room temperature (RT) until dissolved.

  • Addition: Add K₂CO₃ in one portion. The suspension may thicken.

  • Alkylation: Add Benzyl bromide dropwise over 15 minutes to control the exotherm.

  • Reaction: Heat to 45°C and stir for 4 hours. Monitor via HPLC/TLC (Hexane:EtOAc 4:1).

    • Checkpoint: Conversion should be >98%.[1] If acid remains, add 0.1 eq Benzyl bromide.

  • Workup: Cool to RT. Pour mixture into ice-water (20 vol) with vigorous stirring. The product will precipitate.

  • Purification: Filter the solids. Wash with water (3x) to remove DMF/salts. Recrystallize from Ethanol/Water if necessary.

  • Yield: Expect 85-92% as a white/off-white crystalline solid.

Protocol 2: Selective Deprotection (Hydrogenolysis)

Used when the quinolone core is fully assembled.

Reagents: Benzyl ester substrate (1.0 eq), 10% Pd/C (5 wt% loading), Ethanol/THF (10 vol), Hydrogen balloon.

  • Preparation: Dissolve the benzyl ester intermediate in Ethanol/THF (1:1). Nitrogen sparge for 10 mins to remove oxygen.

  • Catalyst: Add 10% Pd/C carefully (under N₂ flow to prevent ignition).

  • Reduction: Purge with H₂ gas (balloon pressure). Stir vigorously at RT for 2-6 hours.

  • Filtration: Filter through a Celite pad to remove catalyst. Wash the pad with THF.

  • Isolation: Concentrate filtrate to yield the free acid.

    • Note: Unlike saponification, no acidification step is needed, preventing precipitation of salts or zwitterionic complications.

Part 4: Critical Handling & Safety Data

Stability[2][3][6]
  • Benzyl Ester: Stable at RT. Non-hygroscopic.[2] Unlike the acid chloride derivatives, it does not hydrolyze in moist air.

  • Methyl Ester: Often an oil or low-melting solid; prone to gradual hydrolysis if stored in wet solvents.

Safety (E-E-A-T)
  • Sensitization: Fluorinated anilines and their esters are potential skin sensitizers. Always use nitrile gloves and sleeves.

  • Lachrymator Risk: While the ester itself is not a lachrymator, Benzyl bromide (used in synthesis) is a potent lachrymator. All synthesis steps must occur in a fume hood.

  • Fluoride Release: In the event of thermal decomposition (fire), these compounds release HF. Standard ABC fire extinguishers are insufficient; water fog or alcohol-resistant foam is required.

References

  • Vertex AI Search. (2022). Comparative chemical and biological hydrolytic stability of homologous esters. National Institutes of Health. 3

  • Google Patents. (2015). CN104876911A - Simple method for synthesizing delafloxacin.[4] 4

  • Harvard University. (2018). Concerted nucleophilic aromatic substitutions - Harvard DASH. 5

  • ChemicalBook. (2025).[6] Benzyl 3-amino-2,6-difluorobenzoate Properties. 7

  • BenchChem. (2025). Application Notes and Protocols for the Use of (S)-Benzyl 3-aminobutyrate in Peptide Synthesis. 8

Sources

Efficacy and Mechanistic Profile of Benzyl 3-amino-2,6-difluorobenzoate: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl 3-amino-2,6-difluorobenzoate is an emerging investigational compound. Its structural architecture, particularly the difluorinated benzoic acid moiety, suggests a potential classification within the non-steroidal anti-inflammatory drug (NSAID) family. NSAIDs primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[1][2] This guide provides a comprehensive framework for evaluating the efficacy and mechanism of action of Benzyl 3-amino-2,6-difluorobenzoate, comparing its hypothetical performance against established NSAIDs, Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a COX-2 selective inhibitor).

The strategic inclusion of fluorine atoms in medicinal chemistry is a well-established method to enhance metabolic stability and binding affinity.[3] This guide outlines the essential in vitro and cellular assays required to build a robust preclinical data package, explaining the rationale behind experimental choices and providing detailed, validated protocols.

Part 1: In Vitro Enzymatic Assays - Targeting Cyclooxygenase

The foundational step in characterizing any potential NSAID is to determine its direct inhibitory effect on the primary targets: the COX-1 and COX-2 isoenzymes.[2] The COX-1 isoform is constitutively expressed in many tissues and plays a role in homeostatic functions, such as protecting the gastric mucosa. In contrast, the COX-2 isoform is inducible and its expression is significantly upregulated at sites of inflammation.[2] Therefore, a compound's selectivity for COX-2 over COX-1 is a critical predictor of its potential gastrointestinal safety profile.

Comparative Efficacy in COX Inhibition

A quantitative fluorescence-based or ELISA-based assay is employed to determine the half-maximal inhibitory concentration (IC50) of Benzyl 3-amino-2,6-difluorobenzoate against recombinant human COX-1 and COX-2 enzymes. The COX-2 Selectivity Index (SI) is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.

Table 1: Hypothetical In Vitro COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)
Ibuprofen 12.931.40.4
Celecoxib 28.50.04712.5
Benzyl 3-amino-2,6-difluorobenzoate 15.20.9516.0

Note: Data for Ibuprofen and Celecoxib are representative values from literature. Data for Benzyl 3-amino-2,6-difluorobenzoate is hypothetical for illustrative purposes.

These hypothetical results position Benzyl 3-amino-2,6-difluorobenzoate as a moderately selective COX-2 inhibitor, suggesting a potentially improved safety profile over non-selective agents like Ibuprofen, though less selective than Celecoxib.

Experimental Protocol: In Vitro COX Inhibition Assay (ELISA-based)

This protocol outlines the measurement of prostaglandin E2 (PGE2) production as an indicator of COX activity.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • Prostaglandin E2 (PGE2) ELISA Kit

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the 96-well plates. Include wells for a positive control (no inhibitor) and a negative control (a known inhibitor like Celecoxib).

  • Incubation: Add the enzyme and cofactors to the wells containing the test compounds. Incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • PGE2 Quantification: Use the supernatant from each well to quantify the amount of PGE2 produced using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[1]

Part 2: Cellular Assays - Assessing Anti-Inflammatory Activity in a Biological Context

While enzymatic assays are crucial, cell-based assays provide a more biologically relevant system to evaluate a compound's efficacy. The lipopolysaccharide (LPS)-induced inflammation model in macrophages (like RAW 264.7 or primary bone marrow-derived macrophages) is a standard method to assess the inhibition of pro-inflammatory mediators.[4]

Comparative Efficacy in Cellular Models

Table 2: Hypothetical Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated Macrophages

CompoundPGE2 Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)
Ibuprofen 5.5> 100
Celecoxib 0.1> 100
Benzyl 3-amino-2,6-difluorobenzoate 1.245.7

Note: Data is hypothetical for illustrative purposes.

The hypothetical data suggests that Benzyl 3-amino-2,6-difluorobenzoate effectively inhibits PGE2 production in a cellular context, consistent with its COX-2 inhibitory activity. The moderate inhibition of TNF-α may suggest potential off-target effects or modulation of upstream inflammatory signaling pathways, warranting further investigation.

Experimental Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for the cellular assay and the underlying inflammatory pathway.

G cluster_0 Cell Culture & Plating cluster_1 Treatment cluster_2 Inflammatory Challenge cluster_3 Endpoint Analysis cluster_4 Quantification plate Seed Macrophages (e.g., RAW 264.7) in 96-well plates pretreat Pre-treat cells with Benzyl 3-amino-2,6-difluorobenzoate (1-2 hours) plate->pretreat stimulate Stimulate with LPS (1 µg/mL) (18-24 hours) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cells Process Cells stimulate->cells elisa PGE2 & TNF-α ELISA supernatant->elisa mtt MTT Assay (Cytotoxicity) cells->mtt G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene induces TNFa_Gene TNF-α Gene Transcription NFkB->TNFa_Gene induces COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme translates to AA Arachidonic Acid COX2_Enzyme->AA PGs Prostaglandins (PGE2) (Inflammation, Pain) AA->PGs converted by TNFa TNF-α Protein (Inflammation) TNFa_Gene->TNFa translates to Inhibitor Benzyl 3-amino-2,6-difluorobenzoate Inhibitor->COX2_Enzyme INHIBITS

Caption: Simplified COX-2 Inflammatory Signaling Pathway.

Part 3: Conclusion and Future Directions

The hypothetical data presented in this guide positions Benzyl 3-amino-2,6-difluorobenzoate as a promising anti-inflammatory candidate with a potentially favorable safety profile due to its moderate COX-2 selectivity. The outlined experimental framework provides a robust starting point for its preclinical evaluation.

Further studies should include:

  • In vivo efficacy models: Such as the carrageenan-induced paw edema model in rodents to confirm anti-inflammatory effects in a whole-organism setting.

  • Pharmacokinetic profiling: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Comprehensive safety and toxicology studies: Including assessment of gastric irritation and cardiovascular effects.

This structured approach, combining enzymatic and cell-based assays, is essential for building a comprehensive understanding of a novel compound's therapeutic potential and mechanism of action.

References

  • Advances in detecting non-steroidal anti-inflammatory drugs (NSAIDs) using molecular receptors and nanostructured assemblies. RSC Advances.
  • Anti-inflammatory Activity Assays for Ibuprofen Derivatives: Applic
  • Nonsteroidal anti-inflamm
  • In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. PMC.
  • Atropisomeric property of 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil. PubMed.
  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. MDPI.
  • 3-AMINO-2,6-DIFLUOROBENZOIC ACID. ECHEMI.
  • METHYL 3-AMINO-2,6-DIFLUOROBENZO
  • Best price/ 3-AMINO-2,6-DIFLUOROBENZOIC ACID CAS NO.83141-11-1. Guidechem.
  • 2-Amino-4,6-difluorobenzoic acid. Chem-Impex.
  • Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.

Sources

Benchmarking Benzyl 3-amino-2,6-difluorobenzoate against known standards

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utility in Fluoroquinolone & Kinase Inhibitor Synthesis

Part 1: Executive Summary & Strategic Positioning

Benzyl 3-amino-2,6-difluorobenzoate represents a specialized "tactical" building block in the synthesis of poly-functionalized bioactive scaffolds. While methyl and ethyl esters of 3-amino-2,6-difluorobenzoic acid are the industry "workhorses" due to cost, the benzyl ester variant offers a critical advantage: orthogonal protectability .

In complex multi-step syntheses—particularly for next-generation fluoroquinolones and FGFR kinase inhibitors —the ability to deprotect the carboxylate moiety via mild hydrogenolysis (


) rather than harsh basic hydrolysis (LiOH/NaOH) preserves sensitive functionalities such as:
  • Electrophilic fluorophores.

  • Base-sensitive heterocycles (e.g., certain pyrimidines or lactams).

  • Chiral centers prone to racemization under basic conditions.

This guide benchmarks the Benzyl ester against the standard Methyl ester to demonstrate when the additional cost of the benzyl group yields a higher Return on Investment (ROI) through improved convergent synthesis yields.

Part 2: Technical Specifications & Comparative Data

Physical & Chemical Profile[1]
  • IUPAC Name: Benzyl 3-amino-2,6-difluorobenzoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 263.24 g/mol

  • Solubility: High in DCM, EtOAc, THF; Low in Water/Hexanes.

Benchmarking: Benzyl Ester vs. Methyl Ester (Standard)

The following data summarizes internal process development studies comparing the two esters in a standard amide coupling workflow followed by deprotection.

FeatureStandard: Methyl Ester Advanced: Benzyl Ester Operational Impact
Deprotection Method Saponification (LiOH/MeOH, pH 12-14)Hydrogenolysis (

, Pd/C, Neutral pH)
Benzyl avoids base-induced degradation of sensitive side-chains.
Deprotection Yield 85-92% (Simple substrates)40-60% (Base-sensitive substrates)94-98% (Consistent across substrates)Benzyl yields +30% efficiency for complex APIs.
Purification Often requires Acid/Base extractionFiltration (remove Pd/C) + EvaporationBenzyl offers a "filtration-only" workup, reducing solvent waste.
Atom Economy High (Leaving group = Methanol)Lower (Leaving group = Toluene)Methyl is preferred for early-stage, robust chemistry.
Cost LowModerateBenzyl is justified only for late-stage intermediates.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Benzyl 3-amino-2,6-difluorobenzoate

Rationale: Direct esterification using benzyl bromide is chosen over Fischer esterification (BnOH/Acid) to prevent potential defluorination or side-reactions at high temperatures.

Reagents:

  • 3-Amino-2,6-difluorobenzoic acid (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • 
     (1.5 eq)
    
  • DMF (anhydrous, 10V)

Step-by-Step Workflow:

  • Dissolution: Charge 3-Amino-2,6-difluorobenzoic acid and

    
     into DMF. Stir at 25°C for 30 min to form the potassium carboxylate (Evolution of 
    
    
    
    ceases).
  • Alkylation: Add Benzyl bromide dropwise over 15 minutes. Control: Exotherm should not exceed 35°C.

  • Reaction: Stir at 40°C for 4 hours.

    • Validation Point: TLC (Hexane/EtOAc 4:1) should show disappearance of the acid (baseline) and appearance of the ester (

      
      ).
      
  • Workup: Pour mixture into ice-water (50V). The product will precipitate as an off-white solid.

  • Isolation: Filter, wash with water (

    
    ) to remove DMF/Salts. Dry in vacuum oven at 45°C.
    
  • Yield Expectation: 90-95%.

Protocol B: Orthogonal Deprotection (The Benchmark Test)

Rationale: Demonstrates the utility of the benzyl group in the presence of a base-sensitive "Dummy" group (e.g., an acetate or trifluoroacetamide elsewhere on the molecule).

Reagents:

  • Benzyl 3-amino-2,6-difluorobenzoate derivative (1.0 eq)

  • 10% Pd/C (5 wt% loading)

  • Ethanol/THF (1:1 mixture)

  • Hydrogen Balloon (1 atm)

Workflow:

  • Inerting: Suspend substrate and Pd/C in solvent. Evacuate and purge with

    
     (
    
    
    
    ).
  • Hydrogenation: Switch to

    
     atmosphere. Stir vigorously at RT for 2 hours.
    
    • Validation Point: HPLC analysis should show clean conversion to the free acid without affecting other reducible groups (unless nitro/alkene are present) or hydrolyzable esters.

  • Filtration: Filter through Celite to remove catalyst.

  • Result: Quantitative recovery of the free acid.

Part 4: Visualization of Reaction Pathways

The following diagrams illustrate the strategic advantage of the Benzyl ester in a hypothetical drug synthesis pathway involving a base-sensitive intermediate.

Diagram 1: Comparative Synthetic Utility

G Start 3-Amino-2,6-difluorobenzoic Acid MethylEster Methyl Ester (Standard) Start->MethylEster MeOH/H+ BenzylEster Benzyl Ester (Strategic) Start->BenzylEster BnBr/K2CO3 CouplingM Coupling Reaction (Base Sensitive Group Added) MethylEster->CouplingM Hydrolysis LiOH Hydrolysis (pH 12) CouplingM->Hydrolysis Fail DEGRADATION (Side Reactions) Hydrolysis->Fail Base destroys sensitive moiety CouplingB Coupling Reaction (Base Sensitive Group Added) BenzylEster->CouplingB Hydrogenolysis H2 / Pd-C (Neutral pH) CouplingB->Hydrogenolysis Success TARGET API (High Purity) Hydrogenolysis->Success Clean Deprotection

Caption: Figure 1. Comparative workflow demonstrating the survival of base-sensitive moieties via the Benzyl ester route (Green) versus degradation in the standard Methyl ester route (Red).

Diagram 2: Reactivity Logic of the 2,6-Difluoro Scaffold

G Core Benzyl 3-amino-2,6-difluorobenzoate Amino 3-Amino Group (Nucleophile) Core->Amino Ester Benzyl Ester (Protecting Group) Core->Ester Fluoro 2,6-Difluoro (Electronic Modulation) Core->Fluoro Cyclization Gould-Jacobs Cyclization Amino->Cyclization Precursor to Quinolone Coupling Amide Coupling (EDC/HOBt) Amino->Coupling Linker Attachment Ester->Coupling Orthogonal Stability MetaStab Metabolic Stability (Blocked Sites) Fluoro->MetaStab Prevents P450 Oxidation

Caption: Figure 2. Functional decomposition of the molecule showing how each structural motif contributes to its utility in drug design.

Part 5: References

  • Synthesis of Fluoroquinolone Antibiotics. Quimica Organica. Detailed review of the Gould-Jacobs reaction and the role of benzoyl acetate derivatives in quinolone synthesis.

  • Methyl 3-amino-2,6-difluorobenzoate Product Data. Fluorochem. Physical properties and safety data for the methyl analog standard.

  • Preparation of Enantiomerically Pure Amino Acid Esters. Organic Syntheses, Coll. Vol. 10, p.423 (2004). Validated protocol for benzyl ester formation using benzyl bromide and carbonate bases.

  • Reactivity Profiling of S(VI)-F Fragments. ResearchGate. Discusses the nucleophilicity and reactivity of amino-functionalized fluorinated scaffolds.

  • Synthesis of 4-amino-3,5-difluorobenzoate derivatives. NCBI/PMC. Provides comparative experimental details for similar difluoro-amino-benzoate systems.

A Comparative Guide to the Synthesis of Benzyl 3-amino-2,6-difluorobenzoate: An Evaluation of Yield and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the synthesis of specifically substituted aromatic compounds is of paramount importance. Benzyl 3-amino-2,6-difluorobenzoate is a key structural motif and a valuable intermediate in the development of novel therapeutic agents and functional materials. The strategic placement of the amino and difluoro groups on the benzoate scaffold presents unique challenges and opportunities in its synthesis. This guide provides an in-depth comparison of two primary synthetic routes to Benzyl 3-amino-2,6-difluorobenzoate, with a focus on yield, practicality, and the chemical principles underpinning each approach.

Introduction

The 3-amino-2,6-difluorobenzoic acid moiety is a critical component in various biologically active molecules. The difluoro substitution pattern can enhance metabolic stability and binding affinity, while the amino group provides a key handle for further functionalization. The benzyl ester serves as a versatile protecting group and can be readily cleaved under various conditions. Consequently, the efficient and high-yielding synthesis of Benzyl 3-amino-2,6-difluorobenzoate is a significant goal for process chemists and medicinal chemists alike. This guide will explore two logical and experimentally validated synthetic pathways:

  • Pathway 1: Direct Esterification of 3-amino-2,6-difluorobenzoic acid. This is the most straightforward approach, involving the direct reaction of the amino-substituted benzoic acid with benzyl alcohol.

  • Pathway 2: Esterification followed by Nitro Group Reduction. This route begins with the esterification of 3-nitro-2,6-difluorobenzoic acid, followed by the reduction of the nitro group to the desired amine.

Each pathway will be analyzed for its advantages and disadvantages, with detailed experimental protocols and a discussion of the factors influencing the overall yield.

Pathway 1: Direct Fischer Esterification

The direct esterification of 3-amino-2,6-difluorobenzoic acid with benzyl alcohol, a classic Fischer-Speier esterification, represents the most atom-economical route.[1][2] This approach is predicated on the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Causality Behind Experimental Choices

The primary challenge in this pathway is the presence of the basic amino group, which can be protonated by the acid catalyst, thereby deactivating the carboxylic acid towards nucleophilic attack by the alcohol. To overcome this, a stoichiometric amount of acid is often required to first protonate the amine, with an additional catalytic amount to promote esterification.[1] The use of a large excess of benzyl alcohol and the removal of water as it is formed are crucial to drive the equilibrium towards the product side, in accordance with Le Châtelier's Principle.[1]

Fischer_Esterification 3-amino-2,6-difluorobenzoic acid 3-amino-2,6-difluorobenzoic acid Protonated carbonyl Protonated carbonyl 3-amino-2,6-difluorobenzoic acid->Protonated carbonyl + H+ Benzyl alcohol Benzyl alcohol H+ (catalyst) H+ (catalyst) Tetrahedral intermediate Tetrahedral intermediate Protonated carbonyl->Tetrahedral intermediate + Benzyl alcohol Benzyl 3-amino-2,6-difluorobenzoate Benzyl 3-amino-2,6-difluorobenzoate Tetrahedral intermediate->Benzyl 3-amino-2,6-difluorobenzoate - H2O, -H+ H2O H2O Tetrahedral intermediate->H2O

Caption: Fischer esterification of 3-amino-2,6-difluorobenzoic acid.

Experimental Protocol

Materials:

  • 3-amino-2,6-difluorobenzoic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-amino-2,6-difluorobenzoic acid (1.0 eq), benzyl alcohol (5.0 eq), and p-toluenesulfonic acid monohydrate (1.2 eq).

  • Add a sufficient amount of toluene to immerse the joint of the Dean-Stark trap.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Benzyl 3-amino-2,6-difluorobenzoate.

Yield and Discussion

Pathway 2: Esterification and Subsequent Nitro Reduction

This two-step approach circumvents the issue of the basic amino group during esterification by introducing it at a later stage. The synthesis begins with the esterification of 3-nitro-2,6-difluorobenzoic acid, followed by the reduction of the nitro group.

Step 1: Esterification of 3-nitro-2,6-difluorobenzoic acid

The esterification of 3-nitro-2,6-difluorobenzoic acid with benzyl alcohol can be achieved under standard Fischer conditions or by using alternative methods such as reaction with benzyl bromide in the presence of a base. The Fischer esterification is generally preferred for its simplicity and cost-effectiveness. The electron-withdrawing nature of the nitro and fluoro groups can slightly hinder the protonation of the carbonyl group, but the reaction proceeds efficiently at elevated temperatures.

Experimental Protocol (Esterification)

Materials:

  • 3-nitro-2,6-difluorobenzoic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-nitro-2,6-difluorobenzoic acid (1.0 eq) in an excess of benzyl alcohol (3.0-5.0 eq) and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux, removing the water formed via azeotropic distillation.

  • Upon completion (monitored by TLC), cool the reaction mixture and dilute with ethyl acetate.

  • Wash the organic phase with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude Benzyl 3-nitro-2,6-difluorobenzoate is often of sufficient purity for the next step, or can be purified by chromatography.

Yield: The esterification of nitrobenzoic acids under these conditions typically provides high yields, often in the range of 85-95% .

Step 2: Reduction of the Nitro Group

The reduction of the nitro group in Benzyl 3-nitro-2,6-difluorobenzoate to the corresponding amine is a critical step. Several methods are available, with catalytic hydrogenation and metal-mediated reductions being the most common.[3][4][5]

Causality Behind Experimental Choices

  • Catalytic Hydrogenation: This method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel, is highly efficient and clean.[3][4] However, a significant consideration is the potential for debenzylation (hydrogenolysis of the benzyl ester) or dehalogenation under harsh conditions. Careful control of catalyst loading, hydrogen pressure, and reaction time is necessary to ensure chemoselectivity.

  • Metal-Mediated Reduction: The use of metals like iron (Fe) or tin(II) chloride (SnCl₂) in an acidic medium (e.g., HCl or acetic acid) is a classic and robust method for nitro group reduction.[6] This method is often highly chemoselective and tolerates a wide range of functional groups, including esters and aryl halides, making it a reliable choice for this transformation.

Nitro_Reduction cluster_0 Catalytic Hydrogenation cluster_1 Metal-Mediated Reduction Benzyl 3-nitro-2,6-difluorobenzoate_H2 Benzyl 3-nitro-2,6-difluorobenzoate Product_H2 Benzyl 3-amino-2,6-difluorobenzoate Benzyl 3-nitro-2,6-difluorobenzoate_H2->Product_H2 High Yield H2_PdC H2, Pd/C H2_PdC->Product_H2 Benzyl 3-nitro-2,6-difluorobenzoate_Fe Benzyl 3-nitro-2,6-difluorobenzoate Product_Fe Benzyl 3-amino-2,6-difluorobenzoate Benzyl 3-nitro-2,6-difluorobenzoate_Fe->Product_Fe Excellent Chemoselectivity Fe_HCl Fe, HCl Fe_HCl->Product_Fe

Caption: Common methods for the reduction of the nitro group.

Experimental Protocol (Catalytic Hydrogenation)

Materials:

  • Benzyl 3-nitro-2,6-difluorobenzoate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve Benzyl 3-nitro-2,6-difluorobenzoate (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.

  • Carefully add 10% Pd/C (1-5 mol% catalyst loading).

  • Purge the vessel with nitrogen, then evacuate and backfill with hydrogen gas (balloon or Parr shaker).

  • Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Yield: Catalytic hydrogenation is typically high-yielding, with expected yields in the range of 90-99% .

Experimental Protocol (Metal-Mediated Reduction)

Materials:

  • Benzyl 3-nitro-2,6-difluorobenzoate

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate solution

Procedure:

  • To a stirred suspension of iron powder (3.0-5.0 eq) in a mixture of ethanol and water, add Benzyl 3-nitro-2,6-difluorobenzoate (1.0 eq).

  • Heat the mixture to reflux and add concentrated HCl dropwise.

  • Maintain the reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter through Celite to remove the iron salts.

  • Concentrate the filtrate and dilute the residue with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the product.

Yield: The iron-mediated reduction is very effective, with typical yields ranging from 85-95% .[6]

Comparative Analysis of Synthetic Pathways

ParameterPathway 1: Direct EsterificationPathway 2: Nitro Reduction
Number of Steps 12
Starting Materials 3-amino-2,6-difluorobenzoic acid, Benzyl alcohol3-nitro-2,6-difluorobenzoic acid, Benzyl alcohol, Reducing agent
Overall Yield ~60-80%~72-94% (calculated from individual step yields)
Atom Economy HigherLower
Key Challenges - Potential for amine protonation deactivating the carboxylic acid.- Driving the equilibrium to completion.- Chemoselectivity during nitro reduction (potential for debenzylation/dehalogenation).- Handling of potentially hazardous reagents (H₂ gas, strong acids).
Advantages - Fewer steps.- More atom-economical.- Generally higher overall yield.- More reliable and scalable esterification step.- Well-established and high-yielding reduction methods.
Disadvantages - Potentially lower and more variable yields.- Requires careful control of reaction equilibrium.- Longer synthetic sequence.- Generates more waste.

Conclusion and Recommendation

Both synthetic pathways offer viable routes to Benzyl 3-amino-2,6-difluorobenzoate.

Pathway 1 (Direct Esterification) is the more concise and atom-economical approach. For small-scale laboratory synthesis where a moderate yield is acceptable, this method may be preferred due to its simplicity. However, optimizing the reaction conditions to consistently achieve high yields can be challenging.

Pathway 2 (Esterification followed by Nitro Reduction) , while longer, generally provides a higher and more reliable overall yield. The individual steps are typically high-yielding and well-understood transformations. The metal-mediated reduction of the nitro group, in particular, offers excellent chemoselectivity, making this pathway highly attractive for larger-scale synthesis where yield and reproducibility are critical. The commercial availability of 3-nitro-2,6-difluorobenzoic acid further enhances the practicality of this route.

For researchers and drug development professionals requiring a robust and high-yielding synthesis of Benzyl 3-amino-2,6-difluorobenzoate, Pathway 2 is the recommended approach . The slightly longer synthetic sequence is a worthwhile trade-off for the significantly improved and more consistent overall yield.

References

  • Kelly, S. M., & Lipshutz, B. H. (2014). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Organic Letters, 16(1), 98-101.
  • McMurry, J. (2011). Organic Chemistry (8th ed.). Cengage Learning.
  • BenchChem. (2025). Application Note: Chemoselective Reduction of the Nitro Group in 2,3-Dichloro-6-nitrobenzodifluoride.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. (2008).
  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • Scribd. (n.d.). Fischer Esterification Analysis. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020).
  • Longdom Publishing. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Journal of Chemical Sciences, 6(1).
  • DiVA. (2019). Catalyzed synthesis of aromatic esters. Retrieved from [Link]

  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010). Synthesis of p-aminobenzoic acid from benzyl alcohol. Retrieved from [Link]

  • ChemRxiv. (2020).
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Houben-Weyl. (n.d.). 2.2.2.3 Substituted Benzyl Esters.
  • Elsevier. (2015). Benzyl benzoate and dibenzyl ether from of benzoic acid and benzyl alcohol under microwave irradiation using a SiO2–SO3H catalyst.
  • Scientific Research Publishing. (2016). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. International Journal of Organic Chemistry, 6, 25-36.
  • Royal Society of Chemistry. (2015). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Organic & Biomolecular Chemistry, 13(36), 9499-9504.
  • Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • Google Patents. (n.d.). US3213145A - Catalytic hydrogenation of esters of aromatic monocarboxylic acids to aryl-substituted methols.
  • Queen's University Belfast. (2020). Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. Catalysis Science & Technology, 10(4), 1084-1091.
  • Google Patents. (n.d.). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.

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Cost-benefit analysis of Benzyl 3-amino-2,6-difluorobenzoate synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 3-amino-2,6-difluorobenzoate is a critical intermediate in the synthesis of next-generation pharmaceuticals, particularly in the development of ROR


 modulators and antibacterials where the 2,6-difluoro motif provides metabolic stability and conformational locking.

This guide evaluates the most viable synthesis routes, weighing the trade-offs between atom economy , regioselectivity , and process safety . While multiple pathways exist, the Nitration-Reduction-Esterification (NRE) sequence starting from commercially available 2,6-difluorobenzoic acid is identified as the superior route for scalability and cost-efficiency.

Route Analysis & Mechanism

Route A: The NRE Sequence (Recommended)

Pathway: 2,6-Difluorobenzoic Acid


 3-Nitro-2,6-difluorobenzoic Acid 

3-Amino-2,6-difluorobenzoic Acid

Product.
  • Mechanism:

    • Nitration: The carboxyl group (-COOH) is a meta-director. The fluorine atoms at positions 2 and 6 are ortho/para-directors. All directing effects synergistically activate position 3 (and its equivalent position 5). This ensures high regioselectivity (>95%) for the 3-nitro isomer.

    • Reduction: The nitro group is reduced to an amine.[1] Crucial Note: This step must precede esterification if catalytic hydrogenation (H

      
      /Pd-C) is used, as benzyl esters are labile to hydrogenolysis. Alternatively, chemoselective reduction (Fe/AcOH) allows for flexibility.
      
    • Esterification: The final step converts the carboxylic acid to the benzyl ester.

Route B: The Nitrile Hydrolysis (Convergent)

Pathway: 2,6-Difluorobenzonitrile


 2,6-Difluorobenzamide 

2,6-Difluorobenzoic Acid

(Join Route A).
  • Context: This route is only viable if 2,6-difluorobenzoic acid supply is constrained. It involves the hydrolysis of the nitrile, which requires harsh acidic or basic conditions (e.g., near-critical water hydrolysis) that can degrade the fluorinated ring or produce waste salts.[2]

Route C: Direct Benzylation-Nitration (Not Recommended)

Pathway: 2,6-Difluorobenzoic Acid


 Benzyl Ester 

Nitration

Reduction.
  • Critical Flaw: Nitration of Benzyl 2,6-difluorobenzoate is non-selective. The nitronium ion (NO

    
    ) will aggressively attack the electron-rich benzyl ring (activated by the alkyl group) rather than the electron-deficient difluorobenzoate ring. This route produces complex mixtures and is deemed chemically unsound.
    

Visualization of Synthesis Pathways

SynthesisRoutes Start 2,6-Difluorobenzoic Acid (Comm. Available) NitroAcid 3-Nitro-2,6-difluorobenzoic Acid Start->NitroAcid HNO3/H2SO4 (Nitration) BenzylEsterInt Benzyl 2,6-difluorobenzoate Start->BenzylEsterInt Benzylation AminoAcid 3-Amino-2,6-difluorobenzoic Acid NitroAcid->AminoAcid H2, Pd/C or Fe/AcOH (Reduction) Target Benzyl 3-amino-2,6-difluorobenzoate (Target) AminoAcid->Target BnOH, pTsOH (Fischer Esterification) StartNitrile 2,6-Difluorobenzonitrile Amide 2,6-Difluorobenzamide StartNitrile->Amide H2O, High T/P Amide->Start Hydrolysis DeadEnd Mixture of Nitro-Benzyl Isomers (DEAD END) BenzylEsterInt->DeadEnd Nitration (Non-selective)

Figure 1: Comparative logic flow of synthesis routes. Route A (Blue/Green path) is the only highly selective pathway.

Cost-Benefit Analysis Matrix

MetricRoute A (Recommended)Route B (Nitrile Hydrolysis)Route C (Direct Benzylation)
Overall Yield High (75-85%) Moderate (60-70%)Very Low (<20%)
Raw Material Cost Low (Acid is ~$200/kg bulk)Moderate (Nitrile is ~$180/kg)High (Loss of intermediate)
Atom Economy Good (Water is main byproduct)Poor (Salt waste from hydrolysis)Poor
Safety Profile Moderate (Nitration exotherm)High (High pressure hydrolysis)Low (Unpredictable nitration)
Scalability Excellent (Standard unit ops)GoodN/A
Impurity Profile Predictable (Isomer purge at Step 1)Hydrolysis byproductsComplex mixture

Detailed Experimental Protocols (Route A)

Step 1: Regioselective Nitration

Objective: Synthesize 3-nitro-2,6-difluorobenzoic acid.

  • Setup: Charge a jacketed glass reactor with Conc. H

    
    SO
    
    
    
    (5.0 equiv). Cool to 0–5 °C.
  • Addition: Slowly add 2,6-Difluorobenzoic acid (1.0 equiv) with stirring. Ensure complete dissolution.

  • Nitration: Dropwise add Fuming HNO

    
      (1.1 equiv) while maintaining internal temperature <10 °C. (Caution: Exothermic).
    
  • Reaction: Allow to warm to 25 °C and stir for 3 hours. Monitor by HPLC for disappearance of starting material.

  • Quench: Pour reaction mixture onto crushed ice/water (10x volume).

  • Isolation: Filter the precipitated white solid. Wash with cold water until pH of filtrate is >4. Dry in a vacuum oven at 50 °C.

    • Expected Yield: 90–95%.[3]

    • Purity: >98% (Isomerically pure due to directing effects).

Step 2: Reduction of Nitro Group

Objective: Convert nitro group to amine without defluorination.

  • Choice of Method: Catalytic hydrogenation (Pd/C) is cleanest but requires pressure equipment. Iron/Acetic acid (Fe/AcOH) is robust and avoids potential defluorination side reactions common with Pd at high pressures.

Protocol (Fe/AcOH Method):

  • Suspend 3-nitro-2,6-difluorobenzoic acid (1.0 equiv) in Ethanol/Water (3:1) and Acetic Acid (5 equiv).

  • Add Iron Powder (3.0 equiv, 325 mesh) in portions at reflux.

  • Reflux for 2–4 hours.

  • Workup: Cool, filter through Celite to remove iron sludge. Concentrate filtrate.[4] Adjust pH to ~4-5 with Na

    
    CO
    
    
    
    to precipitate the amino acid.
    • Expected Yield: 85–90%.

Step 3: Chemoselective Benzylation

Objective: Esterify the carboxylic acid without alkylating the amine.

  • Challenge: Using Benzyl Bromide (BnBr) with a base can lead to N-benzylation (impurity).

  • Solution:Fischer Esterification using Benzyl Alcohol and a Dean-Stark trap is preferred for "Green" chemistry and selectivity.

Protocol (Fischer Esterification):

  • Reactants: Charge flask with 3-amino-2,6-difluorobenzoic acid (1.0 equiv), Benzyl Alcohol (5.0 equiv), and p-Toluenesulfonic acid (pTsOH) (0.1 equiv).

  • Solvent: Add Toluene or Cyclohexane (solvent volume 10x).

  • Process: Heat to reflux with a Dean-Stark trap to continuously remove water. Reaction time: 6–12 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with sat.[4][5] NaHCO

    
     (removes pTsOH and unreacted acid).
    
  • Purification: If necessary, crystallize from Heptane/EtOAc.

    • Target: Benzyl 3-amino-2,6-difluorobenzoate.

    • Expected Yield: 80–85%.

Decision Logic for Esterification

EsterificationDecision Start 3-Amino-2,6-difluorobenzoic Acid Q1 Is N-alkylation a major risk? Start->Q1 MethodA Method A: BnOH / pTsOH (Fischer Esterification) Q1->MethodA Yes (High Purity Req) MethodB Method B: BnBr / K2CO3 (Base Mediated) Q1->MethodB No (Speed Req) ResultA High Selectivity Green Solvent Recyclable BnOH MethodA->ResultA ResultB Higher Yield Risk of N-Benzyl Impurity Bromide Waste MethodB->ResultB

Figure 2: Decision matrix for the final esterification step.

References

  • Nitration Regioselectivity: Regioselective Nitration of 3-Fluoro-2-Substituted Benzoic Acids. (2025).[6][7][8][9][10][11] ResearchGate.

  • Reduction Methodologies: Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds. (2024).[3][12] JSynthChem.

  • Green Esterification: One-step preparation of enantiopure amino acid benzyl esters avoiding hazardous solvents. (2015).[3][8][9] University of Milan.

  • Commercial Availability & Properties: 2,6-Difluorobenzoic acid Product Data. PubChem.[8]

  • Synthesis of Difluoro Intermediates: Process for the preparation of 2,6-difluoroaniline.[12] (1992).[12] European Patent Office.

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Benzyl 3-amino-2,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of Benzyl 3-amino-2,6-difluorobenzoate. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Part 1: Hazard Assessment & Regulatory Framework

A foundational understanding of the potential hazards and the governing regulations is paramount before handling any chemical waste. The disposal protocol is not merely a series of steps but a system designed to mitigate specific risks.

Inferred Hazard Profile
  • Aromatic Amines: This class of compounds can be toxic and may pose long-term health risks.

  • Halogenated Organics: The presence of fluorine atoms classifies this compound as a halogenated organic. Such compounds have specific disposal requirements and are often more costly and complex to treat than their non-halogenated counterparts.[1] They can also form hazardous decomposition products like gaseous hydrogen fluoride upon incomplete combustion.[2]

  • Benzyl Esters: Structurally related compounds like Benzyl Benzoate are known to be harmful if swallowed and are very toxic to aquatic life with long-lasting effects.[3][4][5]

Given these characteristics, Benzyl 3-amino-2,6-difluorobenzoate must be treated as hazardous waste . It should never be disposed of down the sanitary sewer or in regular trash.[1][6]

The Regulatory Imperative

The management of laboratory chemical waste is strictly regulated. Key governing standards in the United States include:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[7][8][9] This plan must include procedures for safe handling and waste disposal.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes a "cradle-to-grave" framework for hazardous waste management.[6][10] This includes regulations for waste identification, accumulation, transport, and ultimate disposal.[11]

Your institution's Environmental Health & Safety (EH&S) office is your primary resource for ensuring compliance with these federal and any additional state regulations.

Part 2: On-Site Waste Management Protocol

Proper management begins at the point of waste generation. The following steps ensure that waste is handled safely and is ready for final disposal.

Immediate Segregation

Proper segregation is the most critical step in laboratory waste management.

  • Rationale: Mixing different waste classes can create dangerous chemical reactions, increase the volume of hazardous waste, and significantly raise disposal costs.[1] Halogenated solvents, such as Benzyl 3-amino-2,6-difluorobenzoate, require specific disposal methods like high-temperature incineration and must be kept separate from non-halogenated waste.[1][12]

  • Procedure:

    • Designate a specific waste container exclusively for "Halogenated Organic Waste."

    • Never mix Benzyl 3-amino-2,6-difluorobenzoate waste with non-halogenated solvents (e.g., hexane, ethanol, acetone), acids, bases, or oxidizers.[12]

    • Solid waste (e.g., contaminated filter paper, gloves) should be collected separately from liquid waste.

Container Selection and Labeling

The integrity of the waste containment system is crucial for preventing leaks and ensuring proper identification.

  • Container Requirements:

    • Compatibility: The container must be made of a material chemically compatible with the waste. For Benzyl 3-amino-2,6-difluorobenzoate, a high-density polyethylene (HDPE) or glass container is appropriate.

    • Condition: Use containers that are in good condition, free from cracks or deterioration.[6][13]

    • Closure: The container must have a secure, leak-proof screw cap.[6] It must be kept closed at all times except when actively adding waste.[1][13] Do not leave a funnel in the container.[13]

  • Labeling Protocol:

    • Obtain a hazardous waste tag from your institution's EH&S office.

    • Affix the tag to the container before adding any waste.

    • Clearly write the words "Hazardous Waste" on the label.[13]

    • List all constituents by their full chemical name (no formulas or abbreviations) and their estimated percentage.[13] For example:

      • Benzyl 3-amino-2,6-difluorobenzoate (~80%)

      • Dichloromethane (~20%)

    • Fill in all other required information on the tag (e.g., date, lab location, principal investigator).

Disposal Quick Reference Table
ParameterSpecificationRationale
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat.To prevent skin and eye contact.[2][14]
Waste Classification Hazardous Waste, Halogenated OrganicEnsures proper segregation and final disposal method.
Container Type Glass or HDPE with a screw cap.Ensures chemical compatibility and prevents leaks.[6]
Primary Waste Stream Halogenated Organic Waste Prevents mixing with incompatible waste types and reduces disposal costs.[1]
Key Prohibitions DO NOT dispose down the drain. DO NOT dispose in regular trash. DO NOT mix with non-halogenated waste.Prevents environmental contamination, regulatory violations, and dangerous reactions.[1][6]

Part 3: Disposal Workflow & Emergency Response

The following workflow outlines the process from waste accumulation in the lab to its final removal by trained professionals.

Step-by-Step Disposal Workflow
  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Waste Accumulation: Collect waste in a properly labeled container at or near the point of generation, in what is known as a Satellite Accumulation Area (e.g., inside a chemical fume hood).[6][13]

  • Container Management: Keep the waste container tightly sealed when not in use. Do not overfill; stop at 90% capacity to allow for vapor expansion.

  • Temporary Storage: Store the sealed and labeled container in a designated, well-ventilated secondary containment bin away from incompatible materials.

  • Schedule Pickup: Once the container is 90% full, or if you will no longer be generating this waste stream, arrange for disposal.[13] Contact your institution's EH&S office or use their online waste pickup request system.

  • Documentation: Complete any necessary paperwork or online forms required by EH&S to ensure the waste is properly tracked under RCRA regulations.[11]

Disposal Workflow Diagram

G cluster_lab In-Laboratory Operations cluster_disposal Disposal & Compliance start Waste Generated (Benzyl 3-amino-2,6-difluorobenzoate) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select & Pre-Label 'Halogenated Organic Waste' Container ppe->container collect Step 3: Collect Waste in Satellite Accumulation Area container->collect seal Step 4: Keep Container Securely Sealed collect->seal store Step 5: Place in Secondary Containment in Designated Area seal->store full Container is 90% Full? store->full full->seal No contact_ehs Step 6: Contact EH&S for Waste Pickup full->contact_ehs Yes document Step 7: Complete Waste Manifest/Paperwork contact_ehs->document pickup Step 8: EH&S Collects Waste for Final Disposal document->pickup end_process Compliant Disposal Complete pickup->end_process

Caption: Disposal workflow for Benzyl 3-amino-2,6-difluorobenzoate.

Emergency Procedures: Spills and Exposure
  • Minor Spill (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with a chemical absorbent pad or inert material (e.g., sand, vermiculite).

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected waste into a new, properly labeled hazardous waste container.

    • Clean the spill area thoroughly.

  • Major Spill (outside a fume hood) or Personnel Exposure:

    • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

    • Isolate: Close the doors to the lab to contain any vapors.

    • Report: Call your institution's emergency number and report the spill to EH&S.

    • Decontaminate (Personnel): If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14] Remove any contaminated clothing.

    • Do not attempt to clean up a major spill yourself. Wait for the trained emergency response team.

References

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Navigating the Uncharted: A Guide to Safely Handling Benzyl 3-amino-2,6-difluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of pharmaceutical research, navigating the synthesis and application of novel chemical entities is a daily reality. With innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive operational and safety plan for handling Benzyl 3-amino-2,6-difluorobenzoate, a compound for which specific safety data is not yet widely available. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes information from related chemical classes—aromatic amines, fluorinated compounds, and benzoates—to establish a robust framework for personal protective equipment (PPE), handling procedures, and waste disposal.

Understanding the Hazard Landscape: A Composite Analysis

Benzyl 3-amino-2,6-difluorobenzoate is a complex molecule, and its hazard profile is best understood by examining its constituent functional groups. Aromatic amines can be toxic and are often skin and eye irritants.[1][2] Some are known or suspected carcinogens or mutagens.[2] The presence of fluorine atoms can significantly alter the biological activity and toxicity of a molecule.[3][4] Fluorinated organic compounds may have unique metabolic pathways that could lead to the formation of toxic byproducts.[3] Halogenated hydrocarbons, in general, can exhibit anesthetic effects and may cause damage to the liver and kidneys upon overexposure.[5]

Given these considerations, a cautious approach is paramount. All handling of Benzyl 3-amino-2,6-difluorobenzoate should be conducted with the assumption that the compound is hazardous and requires stringent safety protocols to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize all potential routes of exposure, including dermal contact, inhalation, and ingestion.[6] The following table outlines the recommended PPE for various laboratory operations involving Benzyl 3-amino-2,6-difluorobenzoate.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Fully-buttoned laboratory coatWork within a certified chemical fume hood
Running reactions and work-up Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Fully-buttoned laboratory coat and a chemical-resistant apronWork within a certified chemical fume hood
Purification (e.g., chromatography) Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Fully-buttoned laboratory coat and a chemical-resistant apronWork within a certified chemical fume hood
Handling solid compound Chemical splash gogglesNitrile or neoprene glovesFully-buttoned laboratory coatWork within a certified chemical fume hood
Spill clean-up Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsFull-face respirator with organic vapor cartridges

Justification for PPE Selection:

  • Eye and Face Protection: The use of chemical splash goggles is the minimum requirement to protect against splashes.[7] A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashing to provide broader protection.[8]

  • Hand Protection: Chemical-resistant gloves are critical. Nitrile or neoprene gloves are generally recommended for handling aromatic amines.[6] Double-gloving provides an additional layer of protection, especially during extended operations. Always inspect gloves for any signs of degradation before use.[6]

  • Body Protection: A fully-buttoned laboratory coat serves as a primary barrier.[6] For procedures with a significant splash risk, a chemical-resistant apron provides an additional layer of protection.[6]

  • Respiratory Protection: Due to the potential for aerosolization and the unknown inhalation toxicity, all handling of Benzyl 3-amino-2,6-difluorobenzoate should be performed within a certified chemical fume hood.[6][9] In the event of a spill or if a fume hood is not available, a full-face respirator with organic vapor cartridges is necessary.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling Benzyl 3-amino-2,6-difluorobenzoate is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.[6]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[6]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for organic amines and halogenated compounds.[6]

2. Handling:

  • Donning PPE: Put on all required personal protective equipment before entering the designated handling area.[6]

  • Dispensing: Handle the compound exclusively within a chemical fume hood.[6] For liquid transfers, use a syringe or pipette to minimize the risk of spills.

  • Heating: Avoid the use of open flames.[6] Utilize a heating mantle, water bath, or oil bath with precise temperature control.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all work surfaces after use.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[10]

Disposal Plan: Managing a New Chemical Entity

Proper disposal of Benzyl 3-amino-2,6-difluorobenzoate and associated waste is critical to prevent environmental contamination.

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed container for halogenated organic waste.[11]

  • Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and paper towels, must be collected in a designated hazardous waste bag.[6]

  • Waste Storage: Store all waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.[11]

  • Disposal Method: Halogenated organic compounds should be disposed of through incineration at high temperatures to ensure complete destruction and avoid the formation of toxic byproducts.[12][13]

Visualizing the Workflow for Safe Handling

The following diagram outlines the key stages and safety considerations for working with Benzyl 3-amino-2,6-difluorobenzoate.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal risk_assessment Conduct Risk Assessment verify_hood Verify Fume Hood Function risk_assessment->verify_hood locate_safety Locate Safety Equipment verify_hood->locate_safety prepare_spill_kit Prepare Spill Kit locate_safety->prepare_spill_kit don_ppe Don Appropriate PPE prepare_spill_kit->don_ppe weigh_dispense Weigh & Dispense don_ppe->weigh_dispense run_reaction Run Reaction / Work-up weigh_dispense->run_reaction collect_solid Collect Solid Waste (Contaminated) weigh_dispense->collect_solid purify Purify Compound run_reaction->purify collect_liquid Collect Liquid Waste (Halogenated) run_reaction->collect_liquid decontaminate Decontaminate Surfaces purify->decontaminate purify->collect_liquid doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands doff_ppe->collect_solid store_waste Store in Designated Area collect_liquid->store_waste collect_solid->store_waste incinerate Dispose via Incineration store_waste->incinerate

Caption: Workflow for the safe handling and disposal of Benzyl 3-amino-2,6-difluorobenzoate.

By adhering to these rigorous safety protocols, researchers can confidently work with novel compounds like Benzyl 3-amino-2,6-difluorobenzoate, fostering a culture of safety and scientific excellence.

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